Product packaging for 2-(3-Hydroxyadamantan-1-yl)acetic acid(Cat. No.:CAS No. 17768-36-4)

2-(3-Hydroxyadamantan-1-yl)acetic acid

Cat. No.: B102242
CAS No.: 17768-36-4
M. Wt: 210.27 g/mol
InChI Key: JFMDWSCOQLUOCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(3-Hydroxyadamantan-1-yl)acetic acid (CAS 17768-36-4) is a functionalized adamantane derivative of significant interest in medicinal chemistry and chemical synthesis. With a molecular formula of C12H18O3 and a molecular weight of 210.27 g/mol, this compound serves as a versatile and rigid scaffold due to its well-defined three-dimensional structure . The adamantane moiety is highly valued for its lipophilicity and metabolic stability, which can enhance the properties of pharmacophores in drug design . This specific compound is primarily utilized as a key synthetic intermediate or precursor in research. Its structural motif is closely related to critical intermediates used in the industrial synthesis of modern therapeutics, most notably the antidiabetic drug Saxagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor . Furthermore, related hydroxyadamantane acetic acid derivatives are known metabolites of other DPP-4 inhibitors, such as Vildagliptin, making this class of compounds essential for pharmacokinetic and metabolic studies . Academic research also explores its crystalline structure, which is stabilized by intermolecular hydrogen bonds, providing valuable insights for solid-state and structural chemistry . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18O3 B102242 2-(3-Hydroxyadamantan-1-yl)acetic acid CAS No. 17768-36-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-hydroxy-1-adamantyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3/c13-10(14)6-11-2-8-1-9(3-11)5-12(15,4-8)7-11/h8-9,15H,1-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFMDWSCOQLUOCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90330404
Record name (3-Hydroxytricyclo[3.3.1.1~3,7~]decan-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90330404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17768-36-4
Record name 17768-36-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252898
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (3-Hydroxytricyclo[3.3.1.1~3,7~]decan-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90330404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-hydroxyadamantan-1-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on the Physical Properties of 2-(3-Hydroxyadamantan-1-yl)acetic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(3-hydroxyadamantan-1-yl)acetic acid and its closely related derivatives. Due to the potential ambiguity of the nomenclature, this document addresses the most direct interpretation, 3-hydroxyadamantane-1-acetic acid , along with two other relevant compounds: 2-((3-hydroxyadamantan-1-yl)amino)acetic acid and (2S)-2-((tert-butoxycarbonyl)amino)-2-(3-hydroxyadamantan-1-yl)acetic acid . The adamantane scaffold is a key building block in modern medicinal chemistry, valued for its rigid, lipophilic nature which can enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.

Core Compound: 3-Hydroxyadamantane-1-acetic acid

This compound is the most direct interpretation of the requested chemical name, where the acetic acid moiety is directly attached to the adamantane cage at position 1, and a hydroxyl group is at position 3.

Physical and Chemical Properties

A summary of the known physical and chemical properties of 3-hydroxyadamantane-1-acetic acid is presented in the table below.

PropertyValueSource
CAS Number 17768-36-4[1]
Molecular Formula C₁₂H₁₈O₃[1]
Molecular Weight 210.27 g/mol [1]
Appearance White to off-white solid/powder
Melting Point 125-129 °C[1]
Boiling Point (Predicted) 375.3 ± 15.0 °C
Density 1.329 g/cm³
pKa (Predicted) 4.72 ± 0.10
Solubility Soluble in methanol.
Spectral Data
  • ¹H NMR: Expected signals would include a singlet for the methylene protons of the acetic acid group, broad multiplets for the adamantane cage protons, and a singlet for the hydroxyl proton.

  • ¹³C NMR: Resonances for the carbonyl carbon of the carboxylic acid, the methylene carbon of the acetic acid, the carbon bearing the hydroxyl group, and the various carbons of the adamantane cage would be expected.

  • FT-IR: Characteristic absorption bands would be observed for the O-H stretch of the carboxylic acid and the alcohol, the C=O stretch of the carboxylic acid, and C-H stretches of the adamantane cage.

Experimental Protocols

Synthesis of 3-Hydroxyadamantane-1-acetic acid from 1-Adamantaneacetic acid [2]

A general procedure for the synthesis involves the oxidation of 1-adamantaneacetic acid.

  • Reaction Setup: A mixture of manganese dioxide (MnO₂) and 93% sulfuric acid (H₂SO₄) is prepared and pre-cooled to -30 °C.

  • Addition of Starting Material: 1-Adamantaneacetic acid is added in batches to the cooled reaction mixture under vigorous stirring, ensuring the temperature does not exceed 25 °C.

  • Reaction: The mixture is maintained at this temperature for a period of 0.5 to 24 hours.

  • Work-up: The reaction is quenched by treating the mixture with cold water under an ice bath.

  • Isolation: The resulting precipitate is collected by filtration and washed with a small amount of water and butan-1-ol.

  • Extraction: The product is extracted with butan-1-ol. For some related adamantane derivatives, the pH may need to be adjusted to 3-4 with a 30% aqueous sodium hydroxide solution before extraction.

  • Purification: The combined organic phases are washed sequentially with water, sodium bicarbonate solution, and water, and then dried by azeotropic distillation. The solvent is removed under reduced pressure, and the final product is purified by recrystallization.

Related Adamantane Derivatives

2-((3-Hydroxyadamantan-1-yl)amino)acetic acid

This compound is a glycine derivative of 3-hydroxy-1-aminoadamantane and is known to be a metabolite of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Vildagliptin.[3]

Physical and Chemical Properties

PropertyValueSource
CAS Number 1032564-18-3[3]
Molecular Formula C₁₂H₁₉NO₃[3]
Molecular Weight 225.28 g/mol [3]
(2S)-2-((tert-Butoxycarbonyl)amino)-2-(3-hydroxyadamantan-1-yl)acetic acid

This is a Boc-protected amino acid derivative that serves as a key intermediate in the synthesis of the DPP-4 inhibitor, Saxagliptin.[1]

Physical and Chemical Properties

PropertyValueSource
CAS Number 361442-00-4[1]
Molecular Formula C₁₇H₂₇NO₅[1]
Molecular Weight 325.4 g/mol [1]
Melting Point >230 °C (decomposes)[1]

Role of Adamantane Derivatives in Signaling Pathways

Specific signaling pathways directly involving 3-hydroxyadamantane-1-acetic acid are not well-documented in publicly available literature. However, the adamantane moiety is a well-established pharmacophore in drugs targeting the central nervous system, particularly as an antagonist of the N-methyl-D-aspartate (NMDA) receptor. This mechanism is crucial for its neuroprotective effects.

The following diagram illustrates a generalized workflow for the screening of adamantane derivatives for neuroprotective activity via NMDA receptor antagonism.

Caption: Workflow for discovery of neuroprotective adamantane derivatives.

This workflow begins with the synthesis and characterization of novel adamantane compounds. These are then subjected to in vitro screening to assess their binding affinity to the NMDA receptor and their functional effect on neuronal cells, for instance, by measuring calcium influx. Promising candidates are then further evaluated for their pharmacokinetic properties and optimized through medicinal chemistry efforts to improve their therapeutic potential.

References

3-hydroxy-1-adamantaneacetic acid chemical structure and stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Hydroxy-1-adamantaneacetic acid is a functionalized derivative of adamantane, a rigid, tricyclic hydrocarbon with a diamondoid structure. The unique physicochemical properties of the adamantane cage, including its high lipophilicity, thermal stability, and chemical robustness, have made it a valuable scaffold in medicinal chemistry and materials science. The introduction of hydroxyl and acetic acid moieties at the bridgehead positions of the adamantane core imparts specific chemical reactivity and potential for biological interactions, making 3-hydroxy-1-adamantaneacetic acid a compound of significant interest for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of its chemical structure, stereochemistry, synthesis, and known properties.

Chemical Structure and Stereochemistry

The chemical structure of 3-hydroxy-1-adamantaneacetic acid consists of a tricyclo[3.3.1.13,7]decane (adamantane) core. An acetic acid group is attached to the C1 bridgehead position, and a hydroxyl group is substituted at the C3 bridgehead position.

Caption: Ball-and-stick representation of 3-hydroxy-1-adamantaneacetic acid.

The adamantane cage is characterized by its high degree of symmetry (Td point group). However, the substitution at the C1 and C3 positions lowers the overall symmetry of the molecule. Despite the presence of substituents, 3-hydroxy-1-adamantaneacetic acid is an achiral molecule as it possesses a plane of symmetry that bisects the molecule through the C2-C8 axis and the C5-C7 axis. The IUPAC name for this compound is 2-(3-hydroxy-1-adamantyl)acetic acid.

The crystal structure of 3-hydroxy-1-adamantaneacetic acid has been determined by X-ray diffraction, revealing that the structure is stabilized by intermolecular O-H···O hydrogen bonds, which form a chain-like arrangement in the solid state.[1]

Physicochemical Properties

A summary of the key physicochemical properties of 3-hydroxy-1-adamantaneacetic acid is presented in the table below.

PropertyValueReference
Molecular Formula C₁₂H₁₈O₃[2]
Molecular Weight 210.27 g/mol [2]
Appearance White to off-white powder or crystals[2]
Melting Point 125-129 °C[2]
Boiling Point 375.3 ± 15.0 °C (Predicted)[2]
Density 1.329 g/cm³[2]
pKa 4.72 ± 0.10 (Predicted)[2]
CAS Number 17768-36-4[2]

Synthesis

The synthesis of 3-hydroxy-1-adamantaneacetic acid typically starts from a more readily available adamantane derivative, such as 1-adamantaneacetic acid or 1-adamantanecarboxylic acid. The key transformation is the selective hydroxylation of the adamantane cage at the C3 position.

Experimental Protocol: Oxidation of 1-Adamantanecarboxylic Acid

One common synthetic route involves the direct oxidation of 1-adamantanecarboxylic acid using a strong oxidizing agent in an acidic medium.[3]

Materials:

  • 1-Adamantanecarboxylic acid

  • Nitric acid (65%)

  • Concentrated sulfuric acid (98%)

  • Crushed ice

  • Water

  • Diethyl ether

  • Acetone

Procedure:

  • In a 250 mL three-necked flask equipped with a condensing reflux device, magnetic stirrer, and an ice-salt bath, add 1-adamantanecarboxylic acid and nitric acid.

  • Cool the mixture in the ice-salt bath to control the temperature.

  • Slowly add concentrated sulfuric acid dropwise using a constant pressure dropping funnel while maintaining a low temperature.

  • After the addition is complete, allow the reaction to proceed for a specified period.

  • Pour the reaction mixture into a large beaker containing crushed ice and stir until all the ice has melted.

  • A light yellow precipitate will form upon cooling. Collect the precipitate by filtration.

  • Wash the precipitate with water (3 times) followed by diethyl ether (3 times).

  • Recrystallize the crude product from a mixture of acetone and water (9:1 v/v).

  • Dry the purified white solid under vacuum to obtain 3-hydroxy-1-adamantanecarboxylic acid.

Note: This is a generalized procedure. The specific molar ratios of reactants, reaction times, and temperatures should be optimized for best results.

Spectroscopic Data

Detailed spectroscopic data for 3-hydroxy-1-adamantaneacetic acid is not widely available in public databases. However, based on the known structure and data from related adamantane derivatives, the expected spectral characteristics are summarized below.

Spectroscopic TechniqueExpected Characteristics
¹H NMR Signals corresponding to the adamantane cage protons would appear as a complex multiplet in the upfield region (approx. 1.5-2.2 ppm). A singlet for the methylene protons of the acetic acid group would be expected around 2.2 ppm. The hydroxyl proton signal would be a broad singlet, with its chemical shift dependent on concentration and solvent.
¹³C NMR Resonances for the adamantane cage carbons would be observed in the aliphatic region (approx. 28-50 ppm). The quaternary carbons C1 and C3 would appear at lower field, with C3 (bearing the hydroxyl group) being further downfield. The methylene carbon of the acetic acid group would be around 45 ppm, and the carbonyl carbon would be significantly downfield (approx. 170-180 ppm).
FTIR (cm⁻¹) A broad absorption band in the region of 3400-2400 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid and the alcohol. A strong C=O stretching vibration around 1700 cm⁻¹. C-H stretching vibrations just below 3000 cm⁻¹. C-O stretching for the alcohol and carboxylic acid in the 1300-1000 cm⁻¹ region.
Mass Spectrometry The molecular ion peak [M]⁺ at m/z 210 would be expected. Fragmentation may involve the loss of water (M-18), the carboxyl group (M-45), and characteristic fragmentation of the adamantane cage.

Biological Activity and Applications

Adamantane derivatives have a rich history in drug discovery, with notable examples including the antiviral agent amantadine and the anti-Parkinson's drug memantine. The lipophilic nature of the adamantane cage is thought to facilitate the passage of molecules through biological membranes and enhance binding to protein targets.

While specific biological activity studies on 3-hydroxy-1-adamantaneacetic acid are limited, its structural motifs are present in pharmacologically active molecules. For instance, a derivative, 1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine, has been identified as a potent and selective inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism.[4] This suggests that the 3-hydroxy-1-adamantyl moiety can be a key component in the design of enzyme inhibitors.

The general biological activities of adamantane derivatives are diverse and include:

  • Antiviral Activity: Primarily against influenza A virus by blocking the M2 proton ion channel.

  • Neuroprotective Effects: Through antagonism of the N-methyl-D-aspartate (NMDA) receptor.

  • Other Potential Applications: Adamantane derivatives have been investigated for their potential as anticancer, antibacterial, and anti-inflammatory agents.

The presence of both a hydroxyl and a carboxylic acid group on 3-hydroxy-1-adamantaneacetic acid provides two reactive handles for further chemical modification, making it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

Logical Workflow for Synthesis and Characterization

workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_activity Biological Evaluation start 1-Adamantanecarboxylic Acid reaction Oxidation (H₂SO₄, HNO₃) start->reaction product Crude 3-Hydroxy-1- adamantaneacetic Acid reaction->product purification Recrystallization product->purification final_product Pure 3-Hydroxy-1- adamantaneacetic Acid purification->final_product nmr NMR Spectroscopy (¹H, ¹³C) final_product->nmr ftir FTIR Spectroscopy final_product->ftir ms Mass Spectrometry final_product->ms xrd X-ray Diffraction final_product->xrd screening Biological Screening (e.g., enzyme inhibition assays) final_product->screening

Caption: A typical workflow for the synthesis and analysis of the title compound.

Conclusion

3-Hydroxy-1-adamantaneacetic acid is a fascinating molecule that combines the rigid, lipophilic adamantane scaffold with polar hydroxyl and carboxylic acid functional groups. This unique combination of properties makes it a valuable intermediate in the synthesis of new materials and potential therapeutic agents. While detailed quantitative data on its spectroscopic and biological properties are not extensively documented in publicly accessible literature, its structural relationship to known bioactive adamantane derivatives suggests a promising potential for future research and development in the pharmaceutical and chemical industries. This guide provides a solid foundation for professionals seeking to understand and utilize this intriguing compound.

References

The Biological Landscape of 2-(3-hydroxyadamantan-1-yl)acetic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The adamantane moiety, a rigid and lipophilic tricyclic alkane, has proven to be a valuable scaffold in medicinal chemistry, contributing to the enhanced pharmacological properties of numerous therapeutic agents. This technical guide delves into the biological activity of a specific class of adamantane-containing compounds: 2-(3-hydroxyadamantan-1-yl)acetic acid and its derivatives. A prominent example within this class is 2-((3-hydroxyadamantan-1-yl)amino)acetic acid, the major metabolite of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Vildagliptin. This document will provide a comprehensive overview of the known biological activities, supported by quantitative data where available, detailed experimental methodologies, and visual representations of the relevant signaling pathways and experimental workflows.

Biological Activity and Quantitative Data

The primary focus of biological investigation for derivatives of this compound has been in the context of DPP-4 inhibition, owing to the therapeutic importance of Vildagliptin in the management of type 2 diabetes mellitus.

Table 1: In Vitro Activity of Vildagliptin and its Major Metabolite

CompoundTargetAssay TypeIC50 (nM)SpeciesReference
VildagliptinDPP-4Enzyme Inhibition4.5Human[1]
2-((3-hydroxyadamantan-1-yl)amino)acetic acid (Metabolite M20.7/LAY151)DPP-4Enzyme InhibitionInactiveHuman[1][2]

As reported in the literature, the major metabolite M20.7 is considered pharmacologically inactive.

Experimental Protocols

Protocol 1: In Vitro Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay

This protocol outlines the general procedure for determining the in vitro inhibitory activity of test compounds against the DPP-4 enzyme.

Objective: To quantify the half-maximal inhibitory concentration (IC50) of test compounds against human DPP-4.

Materials:

  • Recombinant human DPP-4 enzyme

  • Fluorogenic substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Test compounds (e.g., Vildagliptin, 2-((3-hydroxyadamantan-1-yl)amino)acetic acid)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • 96-well microplates (black, flat-bottom)

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • Add a fixed concentration of recombinant human DPP-4 enzyme to each well of the microplate.

  • Add the serially diluted test compounds to the respective wells.

  • Incubate the enzyme and test compounds for a pre-determined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding the fluorogenic substrate, Gly-Pro-AMC, to all wells.

  • Monitor the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm over time.

  • Calculate the rate of the enzymatic reaction for each compound concentration.

  • Plot the percentage of enzyme inhibition versus the logarithm of the test compound concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Protocol 2: Pharmacokinetic and Metabolite Profiling in Humans

This protocol describes the methodology used to study the absorption, metabolism, and excretion of a drug, as exemplified by the studies conducted on Vildagliptin.[2]

Objective: To identify and quantify the metabolites of a drug candidate in human subjects following oral administration.

Materials:

  • Radiolabeled drug candidate (e.g., [14C]Vildagliptin)

  • Human volunteers

  • Blood, urine, and feces collection supplies

  • Liquid scintillation counter

  • High-performance liquid chromatography (HPLC) system

  • Tandem mass spectrometer (MS/MS)

Procedure:

  • Administer a single oral dose of the radiolabeled drug to healthy human subjects.[2]

  • Collect serial blood samples at various time points post-administration.[2]

  • Collect all urine and feces for a specified period (e.g., up to 168 hours).[2]

  • Process blood samples to separate plasma.

  • Measure the total radioactivity in plasma, urine, and feces using a liquid scintillation counter to determine the extent of absorption and routes of excretion.[2]

  • Profile the metabolites in plasma, urine, and feces using HPLC coupled with a radiodetector.

  • Identify the structure of the metabolites using LC-MS/MS by comparing their fragmentation patterns with that of the parent drug and synthetic standards.[2]

  • Quantify the parent drug and its metabolites in the biological matrices.

Signaling Pathways and Experimental Workflows

DPP-4 Inhibition and GLP-1 Signaling Pathway

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-4 by drugs like Vildagliptin increases the circulating levels of active GLP-1, which in turn potentiates glucose-dependent insulin secretion from pancreatic β-cells and suppresses glucagon release from α-cells.

DPP4_Inhibition_Pathway cluster_bloodstream Bloodstream cluster_pancreas Pancreatic Islet cluster_beta_cell β-cell cluster_alpha_cell α-cell DPP4 DPP-4 GLP1_inactive Inactive GLP-1 DPP4->GLP1_inactive Inactivates GLP1_active Active GLP-1 GLP1_active->DPP4 Substrate GLP1R GLP-1 Receptor GLP1_active->GLP1R Binds to Glucagon Glucagon Secretion GLP1_active->Glucagon Suppresses AC Adenylyl Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Insulin Insulin Secretion PKA->Insulin Promotes Vildagliptin Vildagliptin Vildagliptin->DPP4 Inhibits

DPP-4 inhibition enhances GLP-1 signaling in pancreatic β-cells.
Workflow for In Vitro Biological Activity Screening

The following diagram illustrates a typical workflow for the initial in vitro screening of novel chemical entities for their potential biological activity.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_analysis Data Analysis synthesis Synthesis of Derivatives purification Purification (e.g., HPLC) synthesis->purification characterization Structural Analysis (NMR, MS) purification->characterization primary_assay Primary Target-Based Assay (e.g., DPP-4 Inhibition) characterization->primary_assay secondary_assay Secondary/Off-Target Assays primary_assay->secondary_assay cytotoxicity Cytotoxicity Assay primary_assay->cytotoxicity ic50 IC50/EC50 Determination primary_assay->ic50 secondary_assay->ic50 cytotoxicity->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar hit_selection Hit Compound Selection sar->hit_selection

A generalized workflow for in vitro screening of novel compounds.

Conclusion

The available evidence strongly indicates that 2-((3-hydroxyadamantan-1-yl)amino)acetic acid, the primary metabolite of Vildagliptin, is biologically inactive as a DPP-4 inhibitor. The core biological activity of this structural class, as exemplified by Vildagliptin, lies in its potent and selective inhibition of the DPP-4 enzyme. This inhibition leads to the potentiation of the incretin hormone GLP-1 signaling pathway, resulting in improved glycemic control. The provided experimental protocols offer a foundational understanding of the methodologies employed to ascertain the biological activity and metabolic fate of such compounds. The signaling pathway and workflow diagrams serve to visually contextualize the mechanism of action and the drug discovery process. Future research in this area could explore other potential biological targets for derivatives of this compound beyond DPP-4, leveraging the unique physicochemical properties of the adamantane scaffold.

References

An In-depth Technical Guide to the Lipophilicity and Solubility of Adamantane-Based Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The adamantane moiety, a rigid, tricyclic hydrocarbon, is a valued scaffold in medicinal chemistry. Its incorporation into drug candidates can significantly modulate their physicochemical properties, thereby influencing their pharmacokinetic and pharmacodynamic profiles. This technical guide provides a detailed examination of two critical properties of adamantane-based carboxylic acids: lipophilicity and solubility. Understanding these parameters is paramount for the rational design of novel therapeutics with optimized absorption, distribution, metabolism, and excretion (ADME) characteristics.

The Impact of the Adamantane Cage on Physicochemical Properties

The introduction of an adamantane group into a molecule is a well-established strategy to increase its lipophilicity.[1][2] It is estimated that the addition of an adamantyl group can elevate the calculated logP (cLogP) of a molecule by approximately 3.1 log units. This substantial increase in lipophilicity can enhance a drug's ability to traverse biological membranes, including the blood-brain barrier, and can improve metabolic stability by sterically hindering enzymatic degradation.[3]

Quantitative Data on Adamantane-Based Carboxylic Acids

The following tables summarize the available quantitative data for the lipophilicity and solubility of key adamantane-based carboxylic acids. These values provide a baseline for understanding the impact of the adamantane core and the carboxylic acid functional group(s) on these crucial physicochemical parameters.

Table 1: Lipophilicity of Adamantane-Based Carboxylic Acids

CompoundMolecular FormulaCalculated logPCalculated logD
Adamantane-1-carboxylic acidC₁₁H₁₆O₂2.287[4]-
Adamantane-2-carboxylic acidC₁₁H₁₆O₂2.8 (XLogP3)[5]-
Adamantane-1,3-dicarboxylic acidC₁₂H₁₆O₄1.9652[6]-0.6149[6]

Table 2: Aqueous Solubility of Adamantane-Based Carboxylic Acids

CompoundMolecular FormulaCalculated logSwCalculated log₁₀WS (mol/L)Qualitative Solubility
Adamantane-1-carboxylic acidC₁₁H₁₆O₂--2.24[4]Insoluble in water.[7]
Adamantane-2-carboxylic acidC₁₁H₁₆O₂--Moderate solubility in polar solvents.
Adamantane-1,3-dicarboxylic acidC₁₂H₁₆O₄-1.6887[6]-Soluble in DMSO (sparingly) and Methanol (slightly, heated).

Experimental Protocols

Accurate determination of lipophilicity and solubility is crucial for drug development. The following sections detail the standard experimental methodologies for measuring these properties.

Determination of Lipophilicity (logP/logD)

1. Shake-Flask Method (OECD 107)

The shake-flask method is the gold-standard for determining the octanol-water partition coefficient (logP).[8] For ionizable compounds like carboxylic acids, the distribution coefficient (logD) is measured at a specific pH, typically 7.4, to mimic physiological conditions.[9]

Protocol:

  • Preparation of Solvents: Prepare n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4). Pre-saturate the n-octanol with the aqueous buffer and the aqueous buffer with n-octanol by shaking them together for 24 hours, followed by separation.

  • Sample Preparation: Prepare a stock solution of the adamantane-based carboxylic acid in a suitable solvent (e.g., DMSO).

  • Partitioning: In a glass vessel, add a known volume of the pre-saturated aqueous buffer and pre-saturated n-octanol. Add a small aliquot of the stock solution of the test compound.

  • Equilibration: Agitate the vessel at a constant temperature (e.g., 25°C) for a sufficient time to allow for equilibrium to be reached (typically 24 hours).

  • Phase Separation: Separate the aqueous and n-octanol phases by centrifugation.

  • Quantification: Determine the concentration of the adamantane-based carboxylic acid in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The logP (for non-ionized forms) or logD (at a specific pH) is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

2. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Method (OECD 117)

RP-HPLC provides a rapid and efficient method for estimating logP values.[10] The method is based on the correlation between the retention time of a compound on a nonpolar stationary phase and its lipophilicity.

Protocol:

  • System Setup: Use a reverse-phase HPLC column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and water or a buffer.

  • Calibration: Inject a series of standard compounds with known logP values that span the expected range of the test compound.

  • Data Analysis: Measure the retention time (t_R) for each standard and calculate the capacity factor (k) using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time.

  • Calibration Curve: Plot log(k) versus the known logP values of the standards to generate a calibration curve.

  • Sample Analysis: Inject the adamantane-based carboxylic acid under the same chromatographic conditions and determine its retention time and calculate its log(k).

  • logP Determination: Interpolate the logP value of the test compound from the calibration curve using its measured log(k).

Determination of Aqueous Solubility

For poorly water-soluble compounds like adamantane-based carboxylic acids, the saturation shake-flask method is commonly employed.

Protocol:

  • Sample Preparation: Add an excess amount of the solid adamantane-based carboxylic acid to a vial containing a known volume of an aqueous medium (e.g., water or a relevant buffer).

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Sample Analysis: Carefully take an aliquot of the clear supernatant.

  • Quantification: Determine the concentration of the dissolved compound in the aliquot using a validated analytical method, such as HPLC-UV.

  • Solubility Determination: The measured concentration represents the aqueous solubility of the compound under the specified conditions.

Visualizations

Experimental Workflows

experimental_workflows Experimental Workflows for Physicochemical Property Determination cluster_logP Lipophilicity (logP/logD) Determination cluster_shake_flask Shake-Flask Method cluster_hplc RP-HPLC Method cluster_solubility Aqueous Solubility Determination sf1 Solvent Pre-saturation (n-octanol & buffer) sf2 Partitioning of Compound sf1->sf2 sf3 Equilibration (Shaking) sf2->sf3 sf4 Phase Separation (Centrifugation) sf3->sf4 sf5 Quantification (HPLC) sf4->sf5 sf6 Calculate logP/logD sf5->sf6 hplc1 System Setup & Calibration with Standards hplc2 Sample Injection hplc1->hplc2 hplc3 Measure Retention Time hplc2->hplc3 hplc4 Calculate log(k) hplc3->hplc4 hplc5 Determine logP from Calibration Curve hplc4->hplc5 sol1 Add Excess Solid to Aqueous Medium sol2 Equilibration (Agitation) sol1->sol2 sol3 Phase Separation (Filtration/Centrifugation) sol2->sol3 sol4 Quantification of Supernatant (HPLC) sol3->sol4 sol5 Determine Solubility sol4->sol5

Caption: Experimental workflows for determining lipophilicity and solubility.

Structure-Property-Activity Relationship

structure_property_relationship Adamantane Carboxylic Acids in Drug Discovery structure Adamantane Carboxylic Acid Structure properties Physicochemical Properties structure->properties lipophilicity Increased Lipophilicity properties->lipophilicity solubility Low Aqueous Solubility properties->solubility pk_pd Pharmacokinetic & Pharmacodynamic Profile lipophilicity->pk_pd solubility->pk_pd membrane Enhanced Membrane Permeability pk_pd->membrane metabolism Improved Metabolic Stability pk_pd->metabolism efficacy Therapeutic Efficacy membrane->efficacy metabolism->efficacy

Caption: The influence of adamantane structure on drug properties.

Conclusion

The adamantane cage is a powerful tool in medicinal chemistry for modulating the lipophilicity and, consequently, the overall ADME profile of drug candidates. Adamantane-based carboxylic acids, while exhibiting increased lipophilicity due to the hydrocarbon scaffold, also possess a polar carboxylic acid group that influences their solubility. A thorough understanding and experimental determination of these properties are essential for the successful development of new adamantane-containing therapeutics. The methodologies and data presented in this guide serve as a foundational resource for researchers in this field.

References

The Unveiling of a Metabolic Modulator: A Technical Guide to the Mechanism of Action of 2-(3-Hydroxyadamantan-1-yl)acetic Acid's Parent Compound, Vildagliptin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth exploration of the discovery and elucidation of the mechanism of action of Vildagliptin, the parent compound of 2-(3-Hydroxyadamantan-1-yl)acetic acid. Vildagliptin is a potent oral antihyperglycemic agent belonging to the dipeptidyl peptidase-4 (DPP-4) inhibitor class of drugs. Its primary therapeutic application is in the management of type 2 diabetes mellitus. This document will detail the core mechanism of action, present key quantitative data, outline the experimental protocols that were instrumental in its characterization, and visualize the intricate signaling pathways and experimental workflows involved.

Core Mechanism of Action: Dipeptidyl Peptidase-4 (DPP-4) Inhibition

The cornerstone of Vildagliptin's therapeutic effect lies in its potent and selective inhibition of the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 is a serine protease that is ubiquitously expressed throughout the body and plays a crucial role in glucose homeostasis by rapidly inactivating the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).

By inhibiting DPP-4, Vildagliptin prevents the degradation of active GLP-1 and GIP, thereby increasing their circulating levels.[1][2][3][4] This elevation of active incretin hormones leads to several downstream effects that collectively improve glycemic control:

  • Enhanced Glucose-Dependent Insulin Secretion: Increased levels of GLP-1 and GIP potentiate insulin secretion from pancreatic β-cells in a glucose-dependent manner. This means that insulin release is stimulated primarily when blood glucose levels are elevated, minimizing the risk of hypoglycemia.

  • Suppression of Inappropriate Glucagon Secretion: GLP-1, in particular, suppresses the secretion of glucagon from pancreatic α-cells when blood glucose is high. This is significant because hyperglucagonemia is a key contributor to hyperglycemia in type 2 diabetes, as it promotes hepatic glucose production.

  • Improved β-Cell Function: Chronic treatment with Vildagliptin has been shown to improve markers of β-cell function.[5][6]

Quantitative Pharmacological Data

The following tables summarize key quantitative data related to the pharmacokinetics, pharmacodynamics, and clinical efficacy of Vildagliptin.

Table 1: In Vitro DPP-4 Inhibition Data for Vildagliptin
ParameterValueSpeciesReference
IC50 4.6 nMHuman[7]
Ki 3 nMHuman[1]
Table 2: Pharmacokinetic Properties of Vildagliptin in Healthy Volunteers
Parameter25 mg qd50 mg qd100 mg qd200 mg qd50 mg bidReference
Tmax (h) 1.5 - 2.01.5 - 2.01.5 - 2.01.5 - 2.01.7[1][8][9]
t1/2 (h) ~2.0~2.0~2.0~2.0~3.0[1][8][9]
AUC (ng·h/mL) Dose-proportional increaseDose-proportional increaseDose-proportional increaseDose-proportional increase-[1][9][10]
Cmax (ng/mL) Dose-proportional increaseDose-proportional increaseDose-proportional increaseDose-proportional increase-[1][9][10]
Table 3: Clinical Efficacy of Vildagliptin in Patients with Type 2 Diabetes
Study Population & TreatmentBaseline HbA1c (%)Change in HbA1c (%)Baseline FPG (mmol/L)Change in FPG (mmol/L)Reference
Add-on to Metformin & SU (24 weeks)8.75-1.019.34-1.11[11]
Add-on to Metformin (6 months)7.6 - 7.9-0.9--291 mg/L[12][13]
Vildagliptin/Metformin combo (180 days)8.2 ± 1.3-1.0171.0 ± 53.3 mg/dL-29.9 mg/dL[14]
Vildagliptin XR add-on to Metformin (3 months)8.44 ± 1.35-1.02--28.44 mg/dL[15]

Experimental Protocols

The following are detailed methodologies for key experiments that were pivotal in discovering and characterizing the mechanism of action of Vildagliptin.

In Vitro Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay

Objective: To determine the in vitro potency of Vildagliptin in inhibiting DPP-4 activity.

Principle: This assay is a fluorescence-based method that measures the cleavage of a synthetic substrate by DPP-4, resulting in the release of a fluorescent product. The inhibitory effect of Vildagliptin is quantified by the reduction in fluorescence signal.

Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC)

  • Vildagliptin

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 8.0)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of Vildagliptin in a suitable solvent (e.g., DMSO) and create a serial dilution in the assay buffer.

  • In a 96-well microplate, add 24 µL of the DPP-4 enzyme solution (1.73 mU/mL in assay buffer) to each well.

  • Add 26 µL of the Vildagliptin dilutions or vehicle control to the respective wells.

  • Incubate the plate at 37°C for 10 minutes to allow for the binding of the inhibitor to the enzyme.

  • Initiate the enzymatic reaction by adding 50 µL of the DPP-4 substrate solution (200 µM Gly-Pro-AMC in assay buffer) to each well.

  • Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity (excitation: 360 nm, emission: 460 nm) kinetically over 30 minutes at 37°C.

  • The rate of reaction is determined from the linear portion of the fluorescence versus time plot.

  • The percentage of inhibition is calculated for each Vildagliptin concentration relative to the vehicle control.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the Vildagliptin concentration and fitting the data to a sigmoidal dose-response curve.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_vilda Prepare Vildagliptin serial dilutions add_vilda Add Vildagliptin dilutions prep_vilda->add_vilda prep_enzyme Prepare DPP-4 enzyme solution add_enzyme Add DPP-4 to 96-well plate prep_enzyme->add_enzyme prep_substrate Prepare Gly-Pro-AMC substrate add_substrate Add Gly-Pro-AMC prep_substrate->add_substrate add_enzyme->add_vilda incubate1 Incubate at 37°C for 10 min add_vilda->incubate1 incubate1->add_substrate read_fluorescence Kinetic fluorescence reading (Ex: 360nm, Em: 460nm) add_substrate->read_fluorescence calc_rate Calculate reaction rates read_fluorescence->calc_rate calc_inhibition Calculate % inhibition calc_rate->calc_inhibition calc_ic50 Determine IC50 value calc_inhibition->calc_ic50

Workflow for in vitro DPP-4 inhibition assay.
Measurement of Active GLP-1 Levels in Human Plasma

Objective: To quantify the levels of active GLP-1 in human plasma samples following Vildagliptin administration.

Principle: An enzyme-linked immunosorbent assay (ELISA) or a more sensitive method like immunoaffinity liquid chromatography-tandem mass spectrometry (IA LC-MS/MS) is used to specifically measure the active form of GLP-1 (GLP-1 (7-36) amide).

Materials:

  • Human plasma samples collected in tubes containing a DPP-4 inhibitor (e.g., P800 tubes) to prevent ex vivo degradation of GLP-1.

  • Commercial ELISA kit for active GLP-1 or reagents for IA LC-MS/MS.

  • Microplate reader (for ELISA).

  • LC-MS/MS system.

Procedure (ELISA):

  • Collect whole blood in P800 tubes and centrifuge to obtain plasma. Store plasma at -80°C until analysis.

  • Thaw plasma samples on ice.

  • Follow the instructions provided with the commercial active GLP-1 ELISA kit. This typically involves:

    • Adding standards, controls, and plasma samples to a microplate pre-coated with a capture antibody specific for the C-terminus of GLP-1.

    • Incubating the plate to allow GLP-1 to bind to the capture antibody.

    • Washing the plate to remove unbound components.

    • Adding a detection antibody that specifically recognizes the N-terminus of active GLP-1, conjugated to an enzyme (e.g., horseradish peroxidase).

    • Incubating and washing the plate.

    • Adding a substrate that is converted by the enzyme to a colored product.

    • Stopping the reaction and measuring the absorbance at a specific wavelength using a microplate reader.

  • Calculate the concentration of active GLP-1 in the samples by comparing their absorbance to a standard curve.

G cluster_sample Sample Collection & Processing cluster_elisa ELISA Procedure cluster_analysis Data Analysis collect_blood Collect blood in P800 tubes centrifuge Centrifuge to obtain plasma collect_blood->centrifuge store Store plasma at -80°C centrifuge->store add_samples Add samples/standards to coated plate store->add_samples incubate1 Incubate & Wash add_samples->incubate1 add_detection_ab Add detection antibody incubate1->add_detection_ab incubate2 Incubate & Wash add_detection_ab->incubate2 add_substrate Add substrate incubate2->add_substrate read_absorbance Read absorbance add_substrate->read_absorbance generate_curve Generate standard curve read_absorbance->generate_curve calculate_conc Calculate active GLP-1 concentration generate_curve->calculate_conc

Workflow for measuring active GLP-1 levels by ELISA.
Assessment of β-Cell Function using the Hyperglycemic Clamp Technique

Objective: To assess the effect of Vildagliptin on insulin secretion in response to a standardized hyperglycemic stimulus.

Principle: The hyperglycemic clamp technique involves raising and maintaining a subject's blood glucose at a specific elevated level through a variable glucose infusion. The amount of glucose required to maintain this hyperglycemia is a measure of glucose disposal, and the corresponding insulin secretion provides an assessment of β-cell function.

Procedure:

  • Insert intravenous catheters into both arms of the subject, one for blood sampling and the other for glucose and insulin infusion.

  • After a baseline blood sample is taken, a priming dose of glucose is administered to rapidly raise the blood glucose to the target level (e.g., 10 mmol/L).

  • A variable infusion of 20% dextrose is then started and adjusted every 5-10 minutes to maintain the target blood glucose level for a period of 2 hours.

  • Blood samples are collected at regular intervals to measure plasma glucose and insulin concentrations.

  • First-phase insulin secretion is calculated as the mean insulin concentration during the first 10 minutes of hyperglycemia.

  • Second-phase insulin secretion is calculated as the mean insulin concentration during the remainder of the clamp.

Signaling Pathways Modulated by Vildagliptin

Beyond its primary effects on the incretin system, Vildagliptin has been shown to modulate other intracellular signaling pathways, contributing to its overall beneficial effects.

The Primary DPP-4 Inhibition Pathway

The central mechanism of Vildagliptin is the inhibition of DPP-4, which leads to increased levels of active GLP-1 and GIP. These incretin hormones then bind to their respective receptors on pancreatic β-cells and α-cells, initiating a cascade of events that ultimately regulate insulin and glucagon secretion.

G vildagliptin Vildagliptin dpp4 DPP-4 vildagliptin->dpp4 Inhibits glp1_gip_active Active GLP-1 & GIP dpp4->glp1_gip_active Degrades glp1_gip_inactive Inactive GLP-1 & GIP glp1_gip_active->glp1_gip_inactive glp1r_gipr GLP-1R / GIPR (on Pancreatic Islet Cells) glp1_gip_active->glp1r_gipr Activates beta_cell Pancreatic β-cell glp1r_gipr->beta_cell alpha_cell Pancreatic α-cell glp1r_gipr->alpha_cell insulin Insulin Secretion beta_cell->insulin Stimulates glucagon Glucagon Secretion alpha_cell->glucagon Inhibits glucose_uptake Glucose Uptake by Peripheral Tissues insulin->glucose_uptake Increases hgp Hepatic Glucose Production glucagon->hgp Decreases blood_glucose Lowered Blood Glucose glucose_uptake->blood_glucose hgp->blood_glucose

Primary mechanism of Vildagliptin via DPP-4 inhibition.
Modulation of the NF-κB Signaling Pathway

Vildagliptin has been shown to exert anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. This pathway is a key regulator of inflammation, and its chronic activation is implicated in the pathogenesis of insulin resistance and diabetic complications. Vildagliptin has been observed to inhibit the phosphorylation of IκB kinase (IKK) and the p65 subunit of NF-κB, leading to a reduction in the expression of pro-inflammatory cytokines.[12]

G cluster_nucleus vildagliptin Vildagliptin ikk IKK Complex vildagliptin->ikk Inhibits Phosphorylation inflammatory_stimuli Inflammatory Stimuli inflammatory_stimuli->ikk Activates ikb IκB ikk->ikb Phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb Inhibits nfkb_active Active NF-κB nfkb->nfkb_active Translocates to gene_transcription Pro-inflammatory Gene Transcription nfkb_active->gene_transcription Induces nucleus Nucleus G vildagliptin Vildagliptin pi3k PI3K vildagliptin->pi3k Activates akt Akt pi3k->akt Activates enos eNOS akt->enos Phosphorylates (activates) no Nitric Oxide (NO) enos->no Produces vasodilation Vasodilation no->vasodilation

References

Literature review on adamantane derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Adamantane Derivatives in Medicinal Chemistry

Introduction: The Adamantane Scaffold

Adamantane, a tricyclic alkane with a unique diamondoid structure, has emerged as a privileged scaffold in medicinal chemistry.[1] Its rigid, lipophilic, and three-dimensional cage-like framework provides a unique combination of properties that medicinal chemists have exploited to enhance the therapeutic potential of various drug candidates.[1][2] The introduction of an adamantane moiety can significantly improve the pharmacokinetic and pharmacodynamic profiles of a molecule by influencing its lipophilicity, metabolic stability, bioavailability, and binding affinity for biological targets.[2][3][4] First gaining prominence with the discovery of the antiviral activity of amantadine in the 1960s, the applications of adamantane derivatives have since expanded to a wide range of therapeutic areas, including neurodegenerative diseases, cancer, and diabetes.[5][6][7][8] This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and therapeutic applications of adamantane derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

Therapeutic Applications of Adamantane Derivatives

The unique properties of the adamantane core have been leveraged to develop treatments for a variety of diseases. Its derivatives have shown significant activity as antiviral, neuroprotective, and anticancer agents, among others.[6]

Antiviral Activity

The antiviral properties of adamantane derivatives were the first to be discovered and are the most well-established.[9] Amantadine and its α-methyl derivative, rimantadine, were pioneering drugs for the prophylaxis and treatment of Influenza A virus infections.[7][10]

Mechanism of Action: Influenza A M2 Proton Channel Blockade The primary mechanism of action for amantadine and rimantadine against Influenza A is the blockade of the M2 proton channel, an essential component in the viral replication cycle.[9][10] After the virus enters the host cell via an endosome, the acidic environment of the endosome activates the M2 channel, allowing protons to flow into the virion. This acidification is crucial for the uncoating process, which releases the viral ribonucleoprotein (vRNP) complex into the cytoplasm, allowing it to enter the nucleus for replication. Adamantane derivatives act as potent inhibitors of this channel, physically blocking the pore and preventing the influx of protons. This inhibition halts the viral uncoating process, thereby terminating the replication cycle.[9][10]

M2_Proton_Channel_Inhibition cluster_endosome Endosome (Acidic pH) cluster_cytoplasm Host Cell Cytoplasm Virion Influenza A Virion M2_Channel M2 Proton Channel vRNP Viral RNP Uncoating Viral Uncoating M2_Channel->Uncoating Enables Replication Viral Replication (in Nucleus) vRNP->Replication Translocation Protons_in H+ Protons_out H+ Protons_out->M2_Channel Flow Adamantane Amantadine/ Rimantadine Adamantane->M2_Channel Blocks Uncoating->vRNP NMDA_Receptor_Antagonism cluster_normal Normal Synaptic Transmission cluster_pathological Pathological Condition (Excitotoxicity) Glutamate_N Glutamate (Low Level) NMDA_R_N NMDA Receptor (Transiently Open) Glutamate_N->NMDA_R_N Ca_N Ca²⁺ Influx (Physiological) NMDA_R_N->Ca_N Neuron_Health Normal Neuronal Function Ca_N->Neuron_Health Glutamate_P Glutamate (Excessive) NMDA_R_P NMDA Receptor (Chronically Open) Glutamate_P->NMDA_R_P Ca_P Ca²⁺ Overload NMDA_R_P->Ca_P Neuron_Death Neuronal Cell Death Ca_P->Neuron_Death Memantine Memantine Memantine->NMDA_R_P Blocks Channel TLR4_Signaling_Inhibition LPS LPS (Ligand) TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Recruits IKK IκB Kinase (IKK) MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB_IkB NF-κB / IκBα (Inactive Complex) NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_IkB->NFkB Releases Transcription Gene Transcription (Inflammation, Proliferation) Nucleus->Transcription Promotes Adamantane Adamantane Derivative Adamantane->MyD88 Inhibits Synthesis_Workflow Start Adamantane Precursor (e.g., Adamantanone) Reaction Functionalization Reaction Start->Reaction Library Library of Adamantane Derivatives Reaction->Library Screening Biological Screening Library->Screening Hit Hit Compound Screening->Hit

References

Unveiling a Key Therapeutic Target for 3-hydroxy-1-adamantaneacetic acid: A Technical Guide to Dipeptidyl Peptidase-4

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Core Rationale: The Link to Saxagliptin and DPP-4 Inhibition

The compelling evidence for DPP-4 as a primary target for 3-hydroxy-1-adamantaneacetic acid stems from its close structural relationship to (2S)-amino(3-hydroxyadamantan-1-yl)acetic acid, a pivotal building block in the synthesis of saxagliptin.[1][3][4] Saxagliptin is a well-established, potent, and selective inhibitor of DPP-4, an enzyme responsible for the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[5][6][7][8] By inhibiting DPP-4, saxagliptin prolongs the action of these hormones, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner, thereby improving glycemic control in type 2 diabetes.[5][6][7][8] The adamantane moiety within saxagliptin is known to be critical for its binding to the DPP-4 active site and overall therapeutic efficacy.[1]

Given the shared 3-hydroxy-adamantane core, it is highly plausible that 3-hydroxy-1-adamantaneacetic acid also interacts with and potentially inhibits the DPP-4 enzyme.

Quantitative Data Summary

The following table summarizes key quantitative data for saxagliptin, a marketed DPP-4 inhibitor that shares a structural motif with 3-hydroxy-1-adamantaneacetic acid. This data provides a benchmark for the expected potency of novel DPP-4 inhibitors.

CompoundTargetParameterValueReference
SaxagliptinDPP-4Ki1.3 nM[9]
5-hydroxy-saxagliptin (active metabolite)DPP-4Ki2.6 nM[9]
SaxagliptinDPP-4IC50~50% inhibition at 2.5-400 mg single dose[10]
VildagliptinDPP-4Dissociation t1/23.5 minutes[9]
SitagliptinDPP-4Dissociation t1/2< 2 minutes[9]
SaxagliptinDPP-4Trough Inhibition (5 mg q.d.)73.5%[11]
SitagliptinDPP-4Trough Inhibition (100 mg q.d.)91.7%[11]

Signaling Pathway and Experimental Workflow

DPP-4 Signaling Pathway

DPP-4 is a transmembrane glycoprotein that exists in both a membrane-bound and a soluble form. Its primary role in glucose homeostasis is the cleavage and inactivation of incretin hormones. Inhibition of DPP-4 leads to a cascade of events that ultimately result in improved glycemic control.

DPP4_Signaling_Pathway DPP-4 Signaling Pathway in Glucose Homeostasis cluster_incretin Incretin Axis cluster_dpp4 DPP-4 Action cluster_pancreas Pancreatic Response cluster_outcome Physiological Outcome Food Intake Food Intake GLP-1 & GIP Release GLP-1 & GIP Release Food Intake->GLP-1 & GIP Release DPP4 DPP4 GLP-1 & GIP Release->DPP4 Substrates Pancreatic Beta-Cells Pancreatic Beta-Cells GLP-1 & GIP Release->Pancreatic Beta-Cells Stimulates Pancreatic Alpha-Cells Pancreatic Alpha-Cells GLP-1 & GIP Release->Pancreatic Alpha-Cells Inhibits Inactive GLP-1 & GIP Inactive GLP-1 & GIP DPP4->Inactive GLP-1 & GIP Cleavage Insulin Secretion Insulin Secretion Pancreatic Beta-Cells->Insulin Secretion Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake Increases Glucagon Secretion Glucagon Secretion Pancreatic Alpha-Cells->Glucagon Secretion Hepatic Glucose Production Hepatic Glucose Production Glucagon Secretion->Hepatic Glucose Production Stimulates Lowered Blood Glucose Lowered Blood Glucose Glucose Uptake->Lowered Blood Glucose Hepatic Glucose Production->Lowered Blood Glucose 3-hydroxy-1-adamantaneacetic acid 3-hydroxy-1-adamantaneacetic acid 3-hydroxy-1-adamantaneacetic acid->DPP4 Potential Inhibition

Caption: Proposed mechanism of DPP-4 inhibition.

Experimental Workflow for Target Validation

A systematic approach is required to validate DPP-4 as a direct target of 3-hydroxy-1-adamantaneacetic acid and to quantify its inhibitory activity.

Experimental_Workflow Experimental Workflow for Target Validation cluster_insilico In Silico Analysis cluster_invitro In Vitro Validation cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies Molecular Docking Molecular Docking ADMET Prediction ADMET Prediction Molecular Docking->ADMET Prediction DPP-4 Enzyme Inhibition Assay DPP-4 Enzyme Inhibition Assay ADMET Prediction->DPP-4 Enzyme Inhibition Assay Binding Affinity (SPR/MST) Binding Affinity (SPR/MST) DPP-4 Enzyme Inhibition Assay->Binding Affinity (SPR/MST) Cellular DPP-4 Activity Assay Cellular DPP-4 Activity Assay Binding Affinity (SPR/MST)->Cellular DPP-4 Activity Assay GLP-1 Secretion Assay GLP-1 Secretion Assay Cellular DPP-4 Activity Assay->GLP-1 Secretion Assay Oral Glucose Tolerance Test (OGTT) Oral Glucose Tolerance Test (OGTT) GLP-1 Secretion Assay->Oral Glucose Tolerance Test (OGTT) Pharmacokinetic Analysis Pharmacokinetic Analysis Oral Glucose Tolerance Test (OGTT)->Pharmacokinetic Analysis Lead Optimization Lead Optimization Pharmacokinetic Analysis->Lead Optimization

Caption: A stepwise approach for target validation.

Detailed Experimental Protocols

In Silico Analysis

a. Molecular Docking:

  • Objective: To predict the binding mode and affinity of 3-hydroxy-1-adamantaneacetic acid to the active site of human DPP-4.

  • Protocol:

    • Obtain the 3D crystal structure of human DPP-4 complexed with a known inhibitor (e.g., saxagliptin) from the Protein Data Bank (PDB).

    • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Generate a 3D conformer of 3-hydroxy-1-adamantaneacetic acid and perform energy minimization.

    • Define the binding site based on the co-crystallized ligand.

    • Perform molecular docking using software such as AutoDock Vina or Glide.

    • Analyze the predicted binding poses, interactions with key active site residues, and estimate the binding energy.

b. ADMET Prediction:

  • Objective: To computationally assess the absorption, distribution, metabolism, excretion, and toxicity properties of 3-hydroxy-1-adamantaneacetic acid.

  • Protocol:

    • Use in silico tools such as SwissADME or ADMETlab to predict physicochemical properties, pharmacokinetic parameters (e.g., oral bioavailability, blood-brain barrier penetration), and potential toxicity risks.[12][13]

In Vitro Validation

a. DPP-4 Enzyme Inhibition Assay:

  • Objective: To determine the in vitro inhibitory activity (IC50) of 3-hydroxy-1-adamantaneacetic acid against purified human DPP-4.[14][15][16]

  • Protocol:

    • Use a commercially available DPP-4 inhibitor screening kit.

    • Prepare a series of dilutions of 3-hydroxy-1-adamantaneacetic acid.

    • In a 96-well plate, add recombinant human DPP-4 enzyme, the test compound at various concentrations, and a fluorogenic substrate (e.g., Gly-Pro-AMC).

    • Incubate the plate at 37°C.

    • Measure the fluorescence intensity over time using a microplate reader.

    • Calculate the percentage of inhibition for each concentration and determine the IC50 value by non-linear regression analysis.

b. Binding Affinity Determination (Surface Plasmon Resonance - SPR):

  • Objective: To measure the binding affinity (KD) and kinetics of 3-hydroxy-1-adamantaneacetic acid to DPP-4.

  • Protocol:

    • Immobilize recombinant human DPP-4 onto a sensor chip.

    • Prepare a series of concentrations of 3-hydroxy-1-adamantaneacetic acid in a suitable running buffer.

    • Inject the analyte solutions over the sensor chip and monitor the change in the SPR signal in real-time.

    • Regenerate the sensor surface between injections.

    • Analyze the sensorgrams to determine the association (kon) and dissociation (koff) rate constants and calculate the equilibrium dissociation constant (KD).

Conclusion

The structural analogy to a key intermediate of the potent DPP-4 inhibitor saxagliptin provides a strong rationale for investigating 3-hydroxy-1-adamantaneacetic acid as a potential DPP-4 inhibitor. The proposed in silico and in vitro experimental workflows offer a clear path to validate this hypothesis and to characterize its therapeutic potential. Successful validation could position 3-hydroxy-1-adamantaneacetic acid as a promising lead compound for the development of novel therapeutics for type 2 diabetes and other metabolic disorders where DPP-4 inhibition is a clinically validated strategy.

References

Early-Stage Research on 2-(3-hydroxyadamantan-1-yl)acetic acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-hydroxyadamantan-1-yl)acetic acid, also referred to in scientific literature as 3-hydroxyadamantane-1-carboxylic acid, is a derivative of adamantane, a rigid, cage-like hydrocarbon. The unique physicochemical properties of the adamantane nucleus, such as high lipophilicity, metabolic stability, and a three-dimensional structure, have made it a valuable scaffold in medicinal chemistry. Adamantane derivatives have been successfully developed into drugs for a range of conditions, including viral infections (amantadine), neurodegenerative diseases (memantine), and type 2 diabetes (saxagliptin and vildagliptin). This technical guide provides an in-depth overview of the early-stage research on this compound, with a focus on its potential therapeutic applications, particularly in the context of neurodegenerative disorders.

Synthesis and Physicochemical Properties

The synthesis of this compound has been documented in the chemical literature. While specific early-stage research protocols for its biological evaluation are not widely published, the general synthetic routes for adamantane derivatives are well-established.

Table 1: Physicochemical Properties of 3-Hydroxyadamantane-1-carboxylic acid

PropertyValueSource
Molecular FormulaC₁₁H₁₆O₃PubChem
Molecular Weight196.24 g/mol PubChem
XLogP30.9PubChem
Hydrogen Bond Donor Count2PubChem
Hydrogen Bond Acceptor Count3PubChem
Rotatable Bond Count1PubChem
Topological Polar Surface Area57.5 ŲPubChem
Complexity283PubChem
Melting Point203-207 °CSigma-Aldrich

Preclinical Research and Potential Therapeutic Applications

A key study by Murugan et al., titled "Comprehensive Characterization of 3-Hydroxyadamantane-1-carboxylic acid: A Combined Spectroscopic, Topological, Pharmacokinetic Profiling and ADME Approach Targeting Neurodegenerative Disorders," highlights the potential of this compound. While the full text of this seminal paper is not publicly available, its abstract and citations suggest a thorough investigation into its suitability as a drug candidate for neurodegenerative diseases.

Pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) Profile

The research by Murugan and colleagues suggests a comprehensive in silico and likely in vitro and/or in vivo evaluation of the ADME properties of this compound. For a compound targeting neurodegenerative disorders, a favorable pharmacokinetic profile is crucial, particularly the ability to cross the blood-brain barrier (BBB). The lipophilicity conferred by the adamantane cage is a key factor in this regard.

General Experimental Protocols for ADME Assessment of Adamantane Derivatives:

While the specific protocols used for this compound are not detailed in the available literature, the following represents a standard workflow for assessing the ADME properties of potential neuroprotective agents.

ADME_Workflow cluster_in_vitro In Vitro ADME Assays cluster_in_vivo In Vivo Pharmacokinetic Studies solubility Aqueous Solubility permeability PAMPA / Caco-2 Permeability solubility->permeability Determines dissolution and potential for absorption bbb_penetration Brain Tissue Distribution permeability->bbb_penetration Predicts ability to cross biological membranes metabolic_stability Microsomal Stability (Human, Rat) pk_rat Pharmacokinetics in Rats (IV and PO) metabolic_stability->pk_rat Informs on clearance and dosing regimen cyp_inhibition CYP450 Inhibition cyp_inhibition->pk_rat Assesses potential for drug-drug interactions pgp_efflux P-glycoprotein Efflux pgp_efflux->bbb_penetration Evaluates a key mechanism limiting brain uptake excretion Excretion Profile (Urine, Feces) pk_rat->excretion Characterizes elimination pathways

Caption: A generalized experimental workflow for the preclinical ADME assessment of a neuroprotective drug candidate.

Signaling Pathways and Mechanism of Action

The precise mechanism of action of this compound in the context of neurodegenerative disorders is not yet elucidated in publicly available research. However, based on the known pharmacology of other adamantane derivatives like memantine, which acts as an NMDA receptor antagonist, it is plausible that this compound may also modulate neuronal signaling pathways implicated in neurodegeneration.

Further research would be required to identify the specific molecular targets and signaling cascades affected by this compound. A hypothetical workflow for target identification and validation is presented below.

Target_Identification_Workflow phenotypic_screening Phenotypic Screening (e.g., neuronal survival assays) target_deconvolution Target Deconvolution (e.g., affinity chromatography, proteomics) phenotypic_screening->target_deconvolution Identifies potential molecular targets target_validation Target Validation (e.g., siRNA, CRISPR/Cas9) target_deconvolution->target_validation Confirms target engagement and functional role pathway_analysis Signaling Pathway Analysis (e.g., Western blot, transcriptomics) target_validation->pathway_analysis Elucidates downstream signaling effects lead_optimization Lead Optimization pathway_analysis->lead_optimization

Caption: A logical workflow for identifying and validating the molecular target of a novel neuroprotective compound.

Future Directions

The early-stage research on this compound, particularly the work of Murugan and colleagues, suggests a promising avenue for the development of new therapeutics for neurodegenerative diseases. To advance this compound towards clinical development, the following steps would be necessary:

  • Full Disclosure of Preclinical Data: Publication of the detailed findings from the comprehensive characterization studies, including all quantitative pharmacokinetic and ADME data.

  • Mechanism of Action Studies: Elucidation of the specific molecular target(s) and signaling pathways modulated by the compound.

  • In Vivo Efficacy Studies: Evaluation of the compound's therapeutic efficacy in relevant animal models of neurodegenerative diseases (e.g., models of Alzheimer's disease, Parkinson's disease).

  • Safety and Toxicology Studies: Comprehensive preclinical safety and toxicology assessments in accordance with regulatory guidelines.

Conclusion

This compound is an intriguing adamantane derivative with potential for the treatment of neurodegenerative disorders. The available, albeit limited, research indicates that a solid foundation of preclinical characterization has been laid. Further disclosure of this foundational data and continued investigation into its mechanism of action and in vivo efficacy are critical next steps to realize its therapeutic potential. The structured approach to ADME and target validation outlined in this guide provides a roadmap for the continued development of this and other promising neuroprotective drug candidates.

Spectroscopic Analysis of 3-Hydroxy-1-Adamantaneacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-hydroxy-1-adamantaneacetic acid, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of complete, published spectroscopic data for this specific molecule, this guide presents the available Fourier-transform infrared (FTIR) spectroscopy data, supplemented with nuclear magnetic resonance (NMR) and mass spectrometry (MS) data from the closely related compound, 1-adamantaneacetic acid, for comparative analysis. Detailed experimental protocols for acquiring such data are also provided, along with a workflow diagram for spectroscopic analysis.

Spectroscopic Data

The following tables summarize the available and representative spectroscopic data for 3-hydroxy-1-adamantaneacetic acid and its structural analog.

Infrared (IR) Spectroscopy

Table 1: FTIR Spectral Data for 3-Hydroxy-1-Adamantaneacetic Acid [1]

Wavenumber (cm⁻¹)Assignment
~3400 (broad)O-H stretch (hydroxyl and carboxylic acid)
~2920, 2850C-H stretch (adamantane cage)
~1710C=O stretch (carboxylic acid)
~1450C-H bend (adamantane cage)
~1240C-O stretch / O-H bend (carboxylic acid)
~1050C-O stretch (hydroxyl)

Note: The assignments are based on typical functional group frequencies and data from the provided spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

No published ¹H and ¹³C NMR data for 3-hydroxy-1-adamantaneacetic acid were found. The following data for 1-adamantaneacetic acid is provided for reference.

Table 2: ¹H NMR Spectral Data for 1-Adamantaneacetic Acid

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~2.05s2H-CH₂-COOH
~1.98br s3HAdamantane CH
~1.70br s6HAdamantane CH₂
~1.60br s6HAdamantane CH₂

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 3: ¹³C NMR Spectral Data for 1-Adamantaneacetic Acid

Chemical Shift (δ) ppmAssignment
~178C=O (Carboxylic Acid)
~42-CH₂-COOH
~40Adamantane C (quaternary)
~36Adamantane CH₂
~28Adamantane CH

Solvent: CDCl₃.

Mass Spectrometry (MS)

No published mass spectrum for 3-hydroxy-1-adamantaneacetic acid was found. The following data for 1-adamantaneacetic acid is provided for reference.

Table 4: Mass Spectrometry Data for 1-Adamantaneacetic Acid [2]

m/zRelative IntensityAssignment
194[M]⁺Molecular Ion
135High[M - COOH]⁺
93ModerateAdamantyl fragmentation
79ModerateAdamantyl fragmentation

Ionization Mode: Electron Ionization (EI).

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a pulse angle of 45°, a spectral width of 15 ppm, and a relaxation delay of 2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using proton decoupling. A larger number of scans is typically required compared to ¹H NMR.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method is commonly used. Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition: Record a background spectrum of a pure KBr pellet. Then, place the sample pellet in the spectrometer and record the sample spectrum. The instrument software will automatically generate the absorbance or transmittance spectrum.

  • Spectral Range: Typically, spectra are recorded in the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: For a volatile and thermally stable compound like an adamantane derivative, gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is a suitable method.

  • Instrumentation: A GC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

  • GC Conditions: Use a suitable capillary column (e.g., a non-polar column like DB-5). The oven temperature program should be optimized to ensure good separation.

  • MS Conditions: For EI, a standard electron energy of 70 eV is used. The mass analyzer is set to scan a relevant mass range (e.g., m/z 40-400).

  • Data Analysis: The resulting mass spectrum will show the molecular ion peak (if stable) and various fragment ions, which can be used to elucidate the structure.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis and Interpretation Sample Chemical Compound (3-Hydroxy-1-adamantaneacetic acid) Prep_NMR Dissolution in Deuterated Solvent Sample->Prep_NMR Prep_IR KBr Pellet Preparation Sample->Prep_IR Prep_MS Dilution for GC-MS Injection Sample->Prep_MS NMR NMR Spectrometer (¹H and ¹³C) Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS GC-MS System Prep_MS->MS Process_NMR NMR Data Processing (FT, Phasing, Baseline) NMR->Process_NMR Process_IR IR Spectrum Generation (Absorbance/Transmittance) IR->Process_IR Process_MS Mass Spectrum Generation (Ion Abundance vs. m/z) MS->Process_MS Interpret_NMR Structure Elucidation (Chemical Shifts, Coupling) Process_NMR->Interpret_NMR Interpret_IR Functional Group Identification Process_IR->Interpret_IR Interpret_MS Molecular Weight and Fragmentation Analysis Process_MS->Interpret_MS Final_Structure Final Structure Confirmation Interpret_NMR->Final_Structure Interpret_IR->Final_Structure Interpret_MS->Final_Structure

References

Commercial Availability and Technical Guide for 2-(3-hydroxyadamantan-1-yl)acetic acid and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, chemical properties, and synthetic applications of 2-(3-hydroxyadamantan-1-yl)acetic acid and its key derivatives. This information is intended to support researchers and professionals involved in medicinal chemistry and drug development.

Introduction to Adamantane Derivatives in Drug Discovery

Adamantane, a rigid, cage-like hydrocarbon, has garnered significant attention in medicinal chemistry due to its unique physicochemical properties.[1] The incorporation of an adamantane moiety can enhance the lipophilicity, metabolic stability, and binding affinity of drug candidates, thereby improving their pharmacokinetic profiles.[1][2] this compound and its analogues are important building blocks in this field, most notably serving as key intermediates in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors used in the management of type 2 diabetes.[1][3]

Commercial Availability and Key Suppliers

Several derivatives of this compound are commercially available, primarily as chiral, N-protected forms suitable for pharmaceutical synthesis. The most common variants are the (2S) and (2R) enantiomers of 2-((tert-Butoxycarbonyl)amino)-2-(3-hydroxyadamantan-1-yl)acetic acid, often referred to as Boc-3-Hydroxy-1-adamantyl-D-glycine and its L-glycine counterpart.

A number of chemical suppliers offer these compounds for research and development purposes. Identified vendors include, but are not limited to:

  • Pi Chemicals

  • Anax Laboratories

  • Achmem

  • BLDpharm

  • Matrix Scientific

  • Santa Cruz Biotechnology

  • CookeChem

It is important to note that many suppliers list these compounds for "Research Use Only" and not for diagnostic or therapeutic use.[4][5]

Quantitative Data of Commercially Available Derivatives

The following table summarizes the key quantitative data for the most common commercially available derivatives of this compound.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityMelting Point (°C)Storage Conditions
(2S)-2-((tert-Butoxycarbonyl)amino)-2-(3-hydroxyadamantan-1-yl)acetic acid361442-00-4C17H27NO5325.40>97%>230 (dec.)Sealed in dry, 2-8°C
(2R)-2-((tert-Butoxycarbonyl)amino)-2-(3-hydroxyadamantan-1-yl)acetic acid1334321-39-9C17H27NO5325.40>96%N/AN/A
2-((3-Hydroxyadamantan-1-yl)amino)acetic acid1032564-18-3C12H19NO3225.28N/AN/AN/A
(3-Hydroxy-adamantan-1-yl)-acetic acid7090-33-7C12H18O3210.27N/A126-128N/A

Role in the Synthesis of Saxagliptin

The most prominent application of (2S)-2-((tert-Butoxycarbonyl)amino)-2-(3-hydroxyadamantan-1-yl)acetic acid is as a crucial intermediate in the synthesis of Saxagliptin.[1][3][6] Saxagliptin is a potent and selective DPP-4 inhibitor for the treatment of type 2 diabetes. The adamantane group in the molecule contributes to its binding characteristics and therapeutic efficacy.[1]

General Synthetic Pathway

The synthesis of Saxagliptin is a multi-step process. A simplified, conceptual workflow highlighting the role of the adamantane intermediate is presented below. The synthesis generally begins with the functionalization of 1-adamantanecarboxylic acid.[6] Through a series of reactions including oxidation, oximation, reduction, and Boc protection, the key intermediate, (S)-N-Boc-3-hydroxyadamantylglycine, is produced.[6] This chiral amino acid derivative is then coupled with another key fragment to eventually yield Saxagliptin.

G cluster_0 Adamantane Backbone Synthesis cluster_1 Saxagliptin Assembly 1-Adamantanecarboxylic_acid 1-Adamantanecarboxylic acid Functionalization Functionalization (e.g., oxidation, oximation, reduction) 1-Adamantanecarboxylic_acid->Functionalization N-Boc-3-hydroxyadamantylglycine (S)-N-Boc-3-hydroxyadamantylglycine Functionalization->N-Boc-3-hydroxyadamantylglycine Coupling_Reaction Coupling Reaction N-Boc-3-hydroxyadamantylglycine->Coupling_Reaction Key Intermediate Coupling_Partner Coupling Partner (e.g., (S)-2-azabicyclo[3.1.0]hexane-3-carboxamide) Coupling_Partner->Coupling_Reaction Deprotection_and_Final_Steps Deprotection and Final Steps Coupling_Reaction->Deprotection_and_Final_Steps Saxagliptin Saxagliptin Deprotection_and_Final_Steps->Saxagliptin

Caption: Simplified workflow for the synthesis of Saxagliptin.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis of this compound derivatives are proprietary to the manufacturers and not publicly available. However, the scientific literature outlines the general synthetic strategies.

A reported method for the synthesis of (S)-N-Boc-3-hydroxyadamantylglycine involves the following key transformations[6]:

  • Oxidation: 1-acetyladamantane is oxidized to produce 2-(1-adamantyl)-2-oxoacetic acid.

  • Oximation: The keto acid is treated with hydroxylamine hydrochloride to form 1-adamantyl-2-hydroxyimino acetic acid.

  • Reduction and Protection: The oxime is reduced and the resulting amino group is protected with a tert-butyloxycarbonyl (Boc) group to give N-Boc-adamantylglycine.

  • Hydroxylation: The adamantane ring is hydroxylated, for instance using KMnO4.

  • Chiral Resolution: The racemic mixture is resolved using a chiral base to isolate the desired (S)-enantiomer.

Researchers should consult the primary literature for more detailed methodologies and reaction conditions.

Biological Context and Signaling Pathways

As this compound and its derivatives are primarily synthetic intermediates, they are not typically studied for their direct biological activity or involvement in signaling pathways. Their relevance lies in being precursors to pharmacologically active molecules like Saxagliptin.

Saxagliptin, the final product, functions by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, Saxagliptin increases the levels of active incretins, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner, thereby improving glycemic control.

G Food_Intake Food Intake Incretins Incretin Hormones (GLP-1, GIP) Food_Intake->Incretins DPP4 DPP-4 Enzyme Incretins->DPP4 Degradation Pancreas Pancreas Incretins->Pancreas Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Saxagliptin Saxagliptin (Synthesized from Adamantane Intermediate) Saxagliptin->DPP4 Inhibition Insulin_Secretion ↑ Insulin Secretion Pancreas->Insulin_Secretion Glucagon_Secretion ↓ Glucagon Secretion Pancreas->Glucagon_Secretion Glucose_Control Improved Glycemic Control Insulin_Secretion->Glucose_Control Glucagon_Secretion->Glucose_Control

Caption: Mechanism of action of Saxagliptin.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-(3-Hydroxyadamantan-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed synthesis protocol for 2-(3-Hydroxyadamantan-1-yl)acetic acid, a valuable building block in medicinal chemistry and drug development. The protocol is based on a multi-step synthetic route commencing from 1-adamantanecarboxylic acid.

I. Synthetic Strategy Overview

The synthesis of this compound is accomplished through a three-stage process. The initial stage involves the hydroxylation of commercially available 1-adamantanecarboxylic acid to yield 3-hydroxy-1-adamantanecarboxylic acid. This intermediate is then converted to 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid. The final step involves the reduction of the keto group to afford the target molecule.

Synthesis_Workflow A 1-Adamantanecarboxylic Acid B 3-Hydroxy-1-adamantanecarboxylic Acid A->B Hydroxylation C 1-Acetyl-3-hydroxyadamantane B->C One-pot acylation D 2-(3-Hydroxy-1-adamantyl)-2-oxoacetic Acid C->D Oxidation E This compound D->E Reduction

Caption: Overall workflow for the synthesis of this compound.

II. Experimental Protocols

Part 1: Synthesis of 3-Hydroxy-1-adamantanecarboxylic acid (II)

This procedure outlines the hydroxylation of 1-adamantanecarboxylic acid.

Materials:

  • 1-Adamantanecarboxylic acid (I)

  • Potassium permanganate (KMnO4)

  • Sulfuric acid (concentrated)

  • Sodium sulfite (Na2SO3)

  • Hydrochloric acid (concentrated)

  • Ethyl acetate

  • n-Heptane

  • Distilled water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-adamantanecarboxylic acid in concentrated sulfuric acid at 0-5 °C.

  • Slowly add potassium permanganate in portions, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite.

  • Filter the mixture to remove manganese dioxide.

  • Adjust the pH of the filtrate to 2 with concentrated hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Recrystallize the crude product from an ethyl acetate/n-heptane mixture to yield pure 3-hydroxy-1-adamantanecarboxylic acid (II).

Part 2: Synthesis of 2-(3-Hydroxy-1-adamantyl)-2-oxoacetic acid (IV)

This part involves a one-pot conversion of the carboxylic acid to a methyl ketone, followed by oxidation.

Step 2a: Synthesis of 1-Acetyl-3-hydroxyadamantane (III)

Materials:

  • 3-Hydroxy-1-adamantanecarboxylic acid (II)

  • Thionyl chloride (SOCl2)

  • Petroleum ether

  • Diethyl malonate

  • Sodium ethoxide

  • Ethanol

  • Acetic acid

  • Sulfuric acid (concentrated)

  • Distilled water

Procedure:

  • Reflux a mixture of 3-hydroxy-1-adamantanecarboxylic acid and thionyl chloride for 6 hours.

  • Distill off the excess thionyl chloride under reduced pressure.

  • To the resulting acid chloride, add petroleum ether.

  • In a separate flask, prepare a solution of sodium diethyl malonate by reacting diethyl malonate with sodium ethoxide in ethanol.

  • Slowly add the acid chloride solution to the sodium diethyl malonate suspension and stir overnight at room temperature.

  • Add distilled water and separate the organic layer.

  • Remove the solvent under reduced pressure.

  • To the residue, add a mixture of acetic acid, distilled water, and concentrated sulfuric acid, and reflux for 6 hours to effect hydrolysis and decarboxylation, yielding 1-acetyl-3-hydroxyadamantane (III).

Step 2b: Oxidation to 2-(3-Hydroxy-1-adamantyl)-2-oxoacetic acid (IV)

Materials:

  • 1-Acetyl-3-hydroxyadamantane (III)

  • Potassium permanganate (KMnO4)

  • Sodium hydroxide (NaOH)

  • Sodium sulfite (Na2SO3)

  • Hydrochloric acid (concentrated)

  • Ethyl acetate

  • n-Heptane

  • Distilled water

Procedure:

  • Dissolve 1-acetyl-3-hydroxyadamantane in an aqueous solution of sodium hydroxide.

  • Slowly add a solution of potassium permanganate and stir at room temperature.

  • Quench the reaction with sodium sulfite.

  • Filter the mixture and adjust the filtrate to pH 2 with concentrated HCl.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers and remove the solvent under reduced pressure.

  • Crystallize the product from ethyl acetate/n-heptane to obtain 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid (IV).

Part 3: Synthesis of this compound (V)

This final step involves the reduction of the keto group of the α-keto acid. The Wolff-Kishner reduction is a suitable method.

Materials:

  • 2-(3-Hydroxy-1-adamantyl)-2-oxoacetic acid (IV)

  • Hydrazine hydrate (80%)

  • Potassium hydroxide (KOH)

  • Diethylene glycol

  • Hydrochloric acid (concentrated)

  • Diethyl ether

  • Distilled water

Procedure:

  • In a flask equipped with a reflux condenser, dissolve 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid and potassium hydroxide in diethylene glycol.

  • Add hydrazine hydrate and heat the mixture to reflux for 1 hour.

  • Remove the condenser and allow the temperature to rise to 190-200 °C to distill off water and excess hydrazine.

  • Continue heating at this temperature for an additional 4 hours.

  • Cool the reaction mixture and pour it into water.

  • Acidify with concentrated hydrochloric acid to pH 2.

  • Extract the product with diethyl ether.

  • Dry the combined organic extracts and evaporate the solvent to yield this compound (V).

III. Data Presentation

StepStarting MaterialProductReagentsKey ConditionsYield (%)
11-Adamantanecarboxylic acid3-Hydroxy-1-adamantanecarboxylic acidKMnO4, H2SO40-10 °C~85%
2a3-Hydroxy-1-adamantanecarboxylic acid1-Acetyl-3-hydroxyadamantaneSOCl2, Diethyl malonate, NaOEtRefluxNot specified
2b1-Acetyl-3-hydroxyadamantane2-(3-Hydroxy-1-adamantyl)-2-oxoacetic acidKMnO4, NaOHRoom Temp.~86%
32-(3-Hydroxy-1-adamantyl)-2-oxoacetic acidThis compoundHydrazine hydrate, KOH190-200 °C>90% (Typical)

IV. Reaction Pathway

Reaction_Pathway cluster_0 Part 1: Hydroxylation cluster_1 Part 2: Oxo-acid Formation cluster_2 Part 3: Reduction 1-Adamantanecarboxylic Acid 1-Adamantanecarboxylic Acid 3-Hydroxy-1-adamantanecarboxylic Acid 3-Hydroxy-1-adamantanecarboxylic Acid 1-Adamantanecarboxylic Acid->3-Hydroxy-1-adamantanecarboxylic Acid KMnO4, H2SO4 1-Acetyl-3-hydroxyadamantane 1-Acetyl-3-hydroxyadamantane 3-Hydroxy-1-adamantanecarboxylic Acid->1-Acetyl-3-hydroxyadamantane 1. SOCl2 2. Diethyl malonate, NaOEt 3. H3O+, heat 2-(3-Hydroxy-1-adamantyl)-2-oxoacetic Acid 2-(3-Hydroxy-1-adamantyl)-2-oxoacetic Acid 1-Acetyl-3-hydroxyadamantane->2-(3-Hydroxy-1-adamantyl)-2-oxoacetic Acid KMnO4, NaOH This compound This compound 2-(3-Hydroxy-1-adamantyl)-2-oxoacetic Acid->this compound Hydrazine hydrate, KOH, heat

Caption: Chemical reaction pathway for the synthesis of this compound.

Industrial Preparation of N-Boc-3-hydroxyadamantylglycine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the industrial-scale synthesis of N-Boc-3-hydroxyadamantylglycine, a pivotal chiral intermediate in the manufacture of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Saxagliptin. The following sections outline the synthetic strategy, experimental procedures, and quantitative data to facilitate the replication and optimization of this process.

Synthetic Strategy Overview

The industrial preparation of N-Boc-3-hydroxyadamantylglycine commences with the readily available 1-adamantanecarboxylic acid. The synthetic pathway involves a multi-step process encompassing hydroxylation of the adamantane core, conversion to an α-keto acid, subsequent oximation and reduction to form the racemic amino acid, followed by Boc-protection and a final chiral resolution to yield the desired (S)-enantiomer.[1][2][3]

Key Stages of Synthesis:

  • Hydroxylation: 1-Adamantanecarboxylic acid is hydroxylated to yield 3-hydroxy-1-adamantanecarboxylic acid.

  • α-Keto Acid Formation: The hydroxylated adamantane carboxylic acid is converted to 1-acetyl-3-hydroxyadamantane, which is then oxidized to the key intermediate, 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid.[4][5]

  • Racemic Amino Acid Synthesis: The α-keto acid undergoes oximation followed by reduction of the resulting oxime to produce racemic 3-hydroxyadamantylglycine.

  • Boc Protection: The amino group of the racemic amino acid is protected with a tert-butoxycarbonyl (Boc) group.

  • Chiral Resolution: The racemic N-Boc-3-hydroxyadamantylglycine is resolved to isolate the pharmacologically active (S)-enantiomer.[1]

Quantitative Data Summary

The following table summarizes the typical yields and purity for each key step in the synthesis of N-Boc-3-hydroxyadamantylglycine.

Step No.ReactionStarting MaterialProductTypical Yield (%)Notes
1Hydroxylation1-Adamantanecarboxylic acid3-Hydroxy-1-adamantanecarboxylic acid77%[4]
2Acetylation3-Hydroxy-1-adamantanecarboxylic acid1-Acetyl-3-hydroxyadamantane~65-70%Part of a one-pot sequence.
3Oxidation1-Acetyl-3-hydroxyadamantane2-(3-Hydroxy-1-adamantyl)-2-oxoacetic acid86%[4]
4 & 5Oximation & Reduction2-(3-Hydroxy-1-adamantyl)-2-oxoacetic acidRacemic 3-hydroxyadamantylglycineNot individually reportedCombined yield with Boc protection is ~38% overall for the racemic product.[2]
6Boc ProtectionRacemic 3-hydroxyadamantylglycineRacemic N-Boc-3-hydroxyadamantylglycineHighGenerally quantitative.
7Chiral ResolutionRacemic N-Boc-3-hydroxyadamantylglycine(S)-N-Boc-3-hydroxyadamantylglycine~35% (overall from 1-adamantanecarboxylic acid)Enantiomeric excess (ee) can reach >99%.[3]

Experimental Protocols

Synthesis of 3-Hydroxy-1-adamantanecarboxylic Acid (Step 1)

Materials:

  • 1-Adamantanecarboxylic acid

  • Nitric acid (65%)

  • Sulfuric acid (98%)

  • Ice

  • Acetone

  • Water

Procedure:

  • In a suitable reaction vessel equipped with a stirrer, thermometer, and addition funnel, charge 1-adamantanecarboxylic acid.

  • Cool the vessel in an ice-salt bath to 0°C.

  • Slowly add a pre-mixed solution of nitric acid and sulfuric acid (optimal molar ratio of 1-adamantanecarboxylic acid:nitric acid:sulfuric acid is 1:2.6:20) while maintaining the temperature at 0°C.[4]

  • After the addition is complete, continue stirring at 0°C for the specified reaction time.

  • Upon reaction completion, carefully pour the reaction mixture over crushed ice with stirring.

  • The precipitated product is collected by filtration and washed thoroughly with water.

  • The crude product is then washed with diethyl ether.

  • Recrystallize the solid from a mixture of acetone and water (9:1 v/v) to yield pure 3-hydroxy-1-adamantanecarboxylic acid.[4]

  • Dry the product under vacuum.

Synthesis of 2-(3-Hydroxy-1-adamantyl)-2-oxoacetic Acid (Steps 2 & 3)

This stage is often performed as a one-pot synthesis from 3-hydroxy-1-adamantanecarboxylic acid.[4]

Part A: Synthesis of 1-Acetyl-3-hydroxyadamantane

Materials:

  • 3-Hydroxy-1-adamantanecarboxylic acid

  • Thionyl chloride (SOCl₂)

  • Petroleum ether

  • Sodium

  • Diethyl malonate

  • Acetic acid

  • Sulfuric acid

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • A mixture of 3-hydroxy-1-adamantanecarboxylic acid and thionyl chloride is refluxed for 6 hours.[4]

  • Excess thionyl chloride is removed by distillation under reduced pressure.

  • The residue is cooled, and petroleum ether is added.

  • In a separate reactor, a solution of sodium in diethyl malonate is prepared.

  • The acid chloride solution is added to the sodium diethyl malonate solution and refluxed.

  • After cooling, water is added, and the organic layer is separated.

  • The solvent is removed under reduced pressure.

  • A mixture of acetic acid, water, and concentrated sulfuric acid is added to the residue and refluxed for 6 hours.[4]

  • The reaction mixture is cooled and poured into cold water, followed by extraction with dichloromethane.

  • The combined organic phases are washed with brine, and the solvent is removed.

  • 10% NaOH solution is added to the residue, and the mixture is refluxed for 6 hours to afford crude 1-acetyl-3-hydroxyadamantane.[4]

Part B: Oxidation to 2-(3-Hydroxy-1-adamantyl)-2-oxoacetic Acid

Materials:

  • 1-Acetyl-3-hydroxyadamantane

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Sodium sulfite (Na₂SO₃)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • n-Heptane

Procedure:

  • Dissolve 1-acetyl-3-hydroxyadamantane in an aqueous solution of NaOH.

  • Cool the solution and add potassium permanganate (2.1 equivalents) portion-wise, maintaining the temperature at around 40°C for 5 hours.[4]

  • Quench the reaction with sodium sulfite.

  • Filter the mixture to remove manganese dioxide.

  • Acidify the filtrate to pH 2 with concentrated HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Remove the combined organic solvent under reduced pressure.

  • Crystallize the resulting oil from ethyl acetate/n-heptane to obtain 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid.[4]

Synthesis of Racemic N-Boc-3-hydroxyadamantylglycine (Steps 4, 5 & 6)

Part A: Oximation

Materials:

  • 2-(3-Hydroxy-1-adamantyl)-2-oxoacetic acid

  • Hydroxylamine hydrochloride

  • Pyridine or other suitable base

  • Ethanol

Procedure:

  • Dissolve 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid in ethanol.

  • Add hydroxylamine hydrochloride and a base (e.g., pyridine).

  • Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • The product, 2-(3-hydroxy-1-adamantyl)-2-(hydroxyimino)acetic acid, can be isolated by evaporating the solvent and partitioning between water and an organic solvent after acidification.

Part B: Reduction to Amine

Materials:

  • 2-(3-Hydroxy-1-adamantyl)-2-(hydroxyimino)acetic acid

  • Zinc dust

  • Ammonium formate or acetic acid

  • Methanol

Procedure:

  • To a solution of the oxime in methanol, add ammonium formate and zinc dust.

  • Reflux the mixture until the reaction is complete.

  • Filter the reaction mixture through celite to remove zinc residues.

  • Evaporate the filtrate under vacuum to obtain the crude racemic 3-hydroxyadamantylglycine.

Part C: Boc Protection

Materials:

  • Racemic 3-hydroxyadamantylglycine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃) or other suitable base

  • Tetrahydrofuran (THF) and water

Procedure:

  • Dissolve the crude amino acid in a mixture of THF and water.

  • Add sodium bicarbonate, followed by the dropwise addition of di-tert-butyl dicarbonate at 0°C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Remove the THF under reduced pressure.

  • Dilute the aqueous residue with water and wash with a nonpolar organic solvent (e.g., hexane) to remove impurities.

  • Acidify the aqueous layer to pH 2-3 with a suitable acid (e.g., HCl).

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield racemic N-Boc-3-hydroxyadamantylglycine.

Chiral Resolution of N-Boc-3-hydroxyadamantylglycine (Step 7)

Materials:

  • Racemic N-Boc-3-hydroxyadamantylglycine

  • Quinidine

  • Suitable solvent (e.g., ethanol, ethyl acetate)

Procedure:

  • Dissolve the racemic N-Boc-3-hydroxyadamantylglycine in a suitable solvent.

  • Add an equimolar amount of the resolving agent, quinidine.[1]

  • Heat the mixture to obtain a clear solution and then allow it to cool slowly to room temperature to induce crystallization of the diastereomeric salt of the (S)-enantiomer.

  • Collect the crystals by filtration.

  • The collected salt is then treated with an acid (e.g., HCl) to liberate the (S)-N-Boc-3-hydroxyadamantylglycine, which is extracted with an organic solvent.

  • The mother liquor, enriched in the (R)-enantiomer, can be treated to recover the (R)-enantiomer or the racemic starting material can be racemized and recycled.[3]

Visualizations

Synthetic Pathway

Synthesis_Pathway A 1-Adamantanecarboxylic acid B 3-Hydroxy-1-adamantane carboxylic acid A->B Hydroxylation (HNO3, H2SO4) C 1-Acetyl-3-hydroxy adamantane B->C One-pot (SOCl2, Na/CH2(COOEt)2, etc.) D 2-(3-Hydroxy-1-adamantyl) -2-oxoacetic acid C->D Oxidation (KMnO4) E 2-(3-Hydroxy-1-adamantyl) -2-(hydroxyimino)acetic acid D->E Oximation (NH2OH.HCl) F Racemic 3-hydroxy adamanthylglycine E->F Reduction (Zn, NH4HCO2) G Racemic N-Boc-3-hydroxy adamanthylglycine F->G Boc Protection ((Boc)2O) H (S)-N-Boc-3-hydroxy adamanthylglycine G->H Chiral Resolution (Quinidine)

Caption: Synthetic pathway for N-Boc-3-hydroxyadamantylglycine.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis In-process Controls / Analysis A Start: 1-Adamantane carboxylic acid B Hydroxylation A->B C Intermediate 1: 3-Hydroxy-1-adamantane carboxylic acid B->C D One-pot conversion to α-keto acid C->D An1 TLC/HPLC C->An1 E Intermediate 2: 2-(3-Hydroxy-1-adamantyl) -2-oxoacetic acid D->E F Oximation & Reduction E->F An2 TLC/HPLC E->An2 G Intermediate 3: Racemic amino acid F->G H Boc Protection G->H I Intermediate 4: Racemic N-Boc-protected amino acid H->I J Chiral Resolution I->J An3 TLC/HPLC I->An3 K Final Product: (S)-N-Boc-3-hydroxy adamanthylglycine J->K An4 Chiral HPLC (ee) K->An4

Caption: General experimental workflow for the synthesis.

References

Application Notes and Protocols: Utilizing 2-(3-Hydroxyadamantan-1-yl)acetic Acid as a Linker in PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by hijacking the cell's natural protein degradation machinery.[1][2] A PROTAC molecule is a heterobifunctional chimera composed of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[3][4][5] The linker is a critical component that significantly influences the efficacy, selectivity, and physicochemical properties of the PROTAC.[6][7] This document provides detailed application notes and protocols for the use of 2-(3-Hydroxyadamantan-1-yl)acetic acid as a novel, rigid, and hydrophobic linker component in PROTAC design.

The adamantane cage is a rigid, lipophilic, three-dimensional structure. Incorporating an adamantane moiety into a PROTAC linker can offer several advantages, including enhanced cell permeability and the potential to induce protein degradation through a mechanism known as "hydrophobic tagging."[8] This strategy involves appending a hydrophobic group to a target protein, which can mimic a partially unfolded state, thereby triggering the cell's quality control systems and leading to proteasomal degradation.[8][9] The use of this compound provides a rigid scaffold and a carboxylic acid handle for straightforward conjugation to either the E3 ligase ligand or the POI ligand. The hydroxyl group offers an additional point for modification or to enhance solubility.

Signaling Pathways and Experimental Workflows

To effectively design and evaluate PROTACs utilizing a this compound linker, a systematic approach is required. The following diagrams, generated using Graphviz, illustrate the key signaling pathway and experimental workflows.

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC (Adamantane Linker) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Synthesis_Workflow PROTAC Synthesis Workflow cluster_synthesis Synthesis cluster_evaluation Evaluation Start Select POI and E3 Ligase Ligands Linker_Prep Prepare Adamantane Linker (this compound) Start->Linker_Prep Conjugation1 Conjugate Linker to E3 Ligase Ligand Linker_Prep->Conjugation1 Conjugation2 Conjugate Linker-E3 Ligand to POI Ligand Conjugation1->Conjugation2 Purification Purify Final PROTAC Conjugation2->Purification Biochemical_Assays Biochemical Assays (e.g., SPR, ITC) Purification->Biochemical_Assays Cellular_Assays Cellular Assays (e.g., Western Blot, Viability) Biochemical_Assays->Cellular_Assays Data_Analysis Data Analysis (DC50, Dmax) Cellular_Assays->Data_Analysis

Caption: General experimental workflow for PROTAC development.

Data Presentation: Quantitative Comparison of Linker Properties

The choice of linker significantly impacts a PROTAC's degradation efficiency. The following tables summarize hypothetical comparative data for PROTACs with different linker types to highlight the potential advantages of an adamantane-based linker.

Table 1: Comparison of General Linker Properties

Linker Type Key Characteristics Advantages Disadvantages
Alkyl Hydrocarbon chains, high flexibility. Synthetically accessible, chemically stable. Can be hydrophobic, may limit solubility and cause non-specific binding.[6]
PEG Repeating ethylene glycol units, hydrophilic. Improves solubility and cell permeability. May have reduced metabolic stability.[6]

| Rigid (Adamantane) | Contains a rigid, cyclic adamantane core. | Can pre-organize the PROTAC into a bioactive conformation, may enhance ternary complex stability and improve pharmacokinetic properties. Hydrophobicity may contribute to degradation via hydrophobic tagging.[6][8] | Less conformational flexibility can hinder ternary complex formation if the geometry is not optimal.[6] |

Table 2: Impact of Linker Composition on BRD4 Degradation (Hypothetical Data)

PROTAC Target E3 Ligase Ligand Linker Composition DC50 (nM) Dmax (%) Cell Line
PROTAC-PEG BRD4 Pomalidomide 8-unit PEG 25 >90 HeLa
PROTAC-Alkyl BRD4 Pomalidomide C8 alkyl chain 50 ~85 HeLa

| PROTAC-Adamantane | BRD4 | Pomalidomide | this compound derivative | 15 | >95 | HeLa |

DC50: The concentration of the PROTAC that induces 50% degradation of the target protein. Dmax: The maximum percentage of target protein degradation achieved.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful synthesis and evaluation of PROTACs.

Protocol 1: Synthesis of an Adamantane-Linked PROTAC

This protocol describes a general method for synthesizing a PROTAC using this compound to link a POI ligand (containing a free amine) and an E3 ligase ligand (pomalidomide, also with a free amine accessible via a linker).

Materials:

  • This compound

  • POI ligand with a primary or secondary amine

  • Pomalidomide-linker-amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • Saturated aqueous NaHCO3 solution

  • Brine

  • Anhydrous Na2SO4

  • Silica gel for column chromatography

  • HPLC for purification

Procedure:

  • Step 1: Activation of this compound.

    • Dissolve this compound (1.2 eq.) in anhydrous DMF.

    • Add HATU (1.2 eq.) and DIPEA (2.5 eq.) to the solution.

    • Stir the reaction mixture at room temperature for 30 minutes.

  • Step 2: Conjugation to the E3 Ligase Ligand.

    • To the activated linker solution, add the pomalidomide-linker-amine (1.0 eq.).

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by TLC or LC-MS.

  • Step 3: Work-up and Purification.

    • Once the reaction is complete, dilute the mixture with DCM and wash with saturated aqueous NaHCO3 solution, followed by brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the adamantane linker-E3 ligase ligand conjugate.

  • Step 4: Second Amide Coupling to the POI Ligand.

    • The purified conjugate from Step 3 will have a free carboxylic acid from the original adamantane linker. Repeat the activation step (Step 1) with this intermediate.

    • After activation, add the POI ligand-amine (1.0 eq.) and stir overnight at room temperature.

  • Step 5: Final Purification.

    • Perform a similar work-up as in Step 3.

    • Purify the final PROTAC molecule using preparative HPLC to achieve high purity.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Western Blot for Protein Degradation

This protocol is used to quantify the levels of the target protein in cells after treatment with the PROTAC.

Materials:

  • Cells expressing the protein of interest

  • PROTAC stock solution (in DMSO)

  • Complete cell culture medium

  • PBS (Phosphate-Buffered Saline)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Gel electrophoresis and western blotting equipment

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a desired time period (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold RIPA buffer to each well and incubate on ice for 15 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples with lysis buffer.

    • Add Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load equal amounts of protein per lane on an SDS-PAGE gel and run the gel.

  • Western Blotting:

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the POI and the loading control overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Add the chemiluminescent substrate and visualize the bands using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the POI band intensity to the loading control band intensity.

    • Calculate the percentage of protein remaining relative to the vehicle control.

    • Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 3: Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures the effect of target protein degradation on cell proliferation and viability.

Materials:

  • Cells of interest

  • 96-well plates (white-walled for luminescence)

  • PROTAC stock solution

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Plating:

    • Seed cells in a 96-well plate at a suitable density (e.g., 2,000-5,000 cells/well).

    • Allow cells to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the PROTAC for a desired period (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Measurement and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Plot the luminescent signal against the PROTAC concentration to determine the IC50/EC50 value.

Conclusion

The use of this compound as a linker in PROTACs presents a promising strategy for developing novel protein degraders. The rigid and hydrophobic nature of the adamantane core may offer advantages in terms of cell permeability, ternary complex stability, and the potential for inducing degradation through hydrophobic tagging. The provided protocols offer a framework for the synthesis and evaluation of such PROTACs, enabling researchers to explore this innovative approach in targeted protein degradation.

References

Application of 3-hydroxy-1-adamantaneacetic Acid in Drug Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-hydroxy-1-adamantaneacetic acid is a key building block in medicinal chemistry, valued for its rigid, three-dimensional adamantane core. This unique scaffold imparts favorable physicochemical properties to drug candidates, including enhanced lipophilicity, metabolic stability, and target-binding affinity. Its most prominent application is as a crucial intermediate in the synthesis of Saxagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes. This document provides detailed application notes, quantitative data, and experimental protocols relevant to the use of 3-hydroxy-1-adamantaneacetic acid in drug design, with a focus on DPP-4 inhibition.

Applications in Drug Design

The adamantane cage of 3-hydroxy-1-adamantaneacetic acid serves as a lipophilic anchor that can effectively orient pharmacophoric groups within the binding site of a biological target. The hydroxyl group provides a point for further functionalization or can participate in hydrogen bonding interactions within the active site. The acetic acid moiety offers a handle for amide bond formation, enabling its incorporation into larger molecular frameworks.

The primary application of this scaffold is in the design of DPP-4 inhibitors. DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are crucial for regulating glucose homeostasis. By inhibiting DPP-4, drugs derived from 3-hydroxy-1-adamantaneacetic acid can prolong the action of incretins, leading to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner.

Quantitative Data

The following table summarizes the in vitro inhibitory activity of Saxagliptin, a drug synthesized using 3-hydroxy-1-adamantaneacetic acid, against its primary target, DPP-4.

CompoundTargetIC50 (nM)Ki (nM)
SaxagliptinHuman DPP-4501.3
5-hydroxy-saxagliptin (active metabolite)Human DPP-4-2.6

Experimental Protocols

Synthesis of 3-hydroxy-1-adamantaneacetic Acid

The synthesis of 3-hydroxy-1-adamantaneacetic acid is typically achieved through a two-step process starting from 1-adamantanecarboxylic acid. First, 3-hydroxy-1-adamantanecarboxylic acid is synthesized, followed by a one-carbon homologation using the Arndt-Eistert reaction.

Step 1: Synthesis of 3-hydroxy-1-adamantanecarboxylic Acid

Materials:

  • 1-adamantanecarboxylic acid

  • Nitric acid (65%)

  • Concentrated sulfuric acid (98%)

  • Ice

  • Acetone

  • Water

  • Diethyl ether

Procedure:

  • In a three-necked flask equipped with a magnetic stirrer, condenser, and dropping funnel, add 1-adamantanecarboxylic acid, 65% nitric acid, and 98% concentrated sulfuric acid.

  • Cool the flask in an ice-salt bath to maintain a low temperature.

  • Slowly add concentrated sulfuric acid via the dropping funnel.

  • After the addition is complete, allow the reaction to proceed for the specified time according to literature procedures.

  • Pour the reaction mixture into a beaker containing crushed ice and stir until all the ice has melted.

  • A light yellow precipitate will form. Collect the precipitate by filtration.

  • Wash the precipitate three times with water and then three times with diethyl ether.

  • Recrystallize the crude product from a mixture of acetone and water (9:1 v/v).

  • Dry the purified white solid under vacuum to obtain 3-hydroxy-1-adamantanecarboxylic acid.

Step 2: Arndt-Eistert Homologation to 3-hydroxy-1-adamantaneacetic Acid

Materials:

  • 3-hydroxy-1-adamantanecarboxylic acid

  • Thionyl chloride (SOCl₂) or oxalyl chloride

  • Diazomethane (CH₂N₂) or (trimethylsilyl)diazomethane

  • Silver oxide (Ag₂O) or other suitable catalyst

  • Anhydrous diethyl ether or THF

  • Water

  • Dioxane (if using silver benzoate)

Procedure: Note: This is a generalized procedure. Diazomethane is explosive and toxic; appropriate safety precautions must be taken. (Trimethylsilyl)diazomethane is a safer alternative.

  • Acid Chloride Formation: Convert 3-hydroxy-1-adamantanecarboxylic acid to its acid chloride by reacting it with an excess of thionyl chloride or oxalyl chloride in an inert solvent. Remove the excess reagent under reduced pressure.

  • Diazoketone Formation: Dissolve the crude acid chloride in an anhydrous solvent like diethyl ether or THF. At 0°C, slowly add a solution of diazomethane or (trimethylsilyl)diazomethane in the same solvent until the yellow color of diazomethane persists. Stir the reaction mixture at 0°C for 1-2 hours and then allow it to warm to room temperature.

  • Wolff Rearrangement: To the solution of the diazoketone, add a catalytic amount of silver oxide or another suitable catalyst (e.g., silver benzoate in dioxane/water). The reaction can be promoted by heat or UV light. The rearrangement of the diazoketone to a ketene occurs with the evolution of nitrogen gas.

  • Hydrolysis: The resulting ketene is hydrolyzed in situ by the presence of water to form 3-hydroxy-1-adamantaneacetic acid.

  • Work-up and Purification: After the reaction is complete, the catalyst is removed by filtration. The filtrate is then acidified and extracted with an organic solvent. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product. The product can be further purified by recrystallization or column chromatography.

In Vitro DPP-4 Inhibition Assay (Fluorometric)

This protocol describes a method to determine the inhibitory activity of compounds against DPP-4 using a fluorogenic substrate.

Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 Assay Buffer (e.g., Tris-HCl buffer, pH 7.5-8.0)

  • Fluorogenic substrate: Gly-Pro-AMC (Gly-Pro-7-amino-4-methylcoumarin)

  • Test compound (e.g., dissolved in DMSO)

  • Positive control (e.g., Saxagliptin or Sitagliptin)

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: ~360-380 nm, Emission: ~460 nm)

Procedure:

  • Prepare serial dilutions of the test compound and the positive control in the assay buffer. Ensure the final DMSO concentration is low (typically ≤1%) to avoid enzyme inhibition.

  • In the wells of the 96-well plate, add the following:

    • Blank wells: Assay buffer only.

    • Enzyme control wells: DPP-4 enzyme solution and assay buffer (with the same concentration of DMSO as the test compound wells).

    • Test compound wells: DPP-4 enzyme solution and the desired concentration of the test compound.

    • Positive control wells: DPP-4 enzyme solution and the desired concentration of the positive control.

  • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to all wells.

  • Immediately measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes at 37°C using the fluorescence plate reader.

  • Data Analysis:

    • Subtract the background fluorescence (from blank wells) from all other readings.

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time plot).

    • Determine the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction of enzyme control)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Signaling Pathways and Workflows

The following diagrams illustrate the DPP-4 signaling pathway and the experimental workflows for synthesis and biological evaluation.

DPP4_Signaling_Pathway Food_Intake Food Intake Intestine Intestinal L-cells Food_Intake->Intestine stimulates GLP1_GIP Active GLP-1 & GIP (Incretins) Intestine->GLP1_GIP releases Pancreas Pancreatic β-cells GLP1_GIP->Pancreas stimulates Liver Pancreatic α-cells GLP1_GIP->Liver inhibits DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 is inactivated by Insulin Insulin Secretion Pancreas->Insulin Glucose_Uptake Increased Glucose Uptake (Muscle, Adipose Tissue) Insulin->Glucose_Uptake Glucagon Glucagon Secretion Liver->Glucagon Hepatic_Glucose Decreased Hepatic Glucose Production Glucagon->Hepatic_Glucose Blood_Glucose Lowered Blood Glucose Glucose_Uptake->Blood_Glucose Hepatic_Glucose->Blood_Glucose Inactive_Metabolites Inactive Metabolites DPP4->Inactive_Metabolites Inhibitor DPP-4 Inhibitor (e.g., Saxagliptin) Inhibitor->DPP4 inhibits

Caption: DPP-4 signaling pathway in glucose homeostasis.

Experimental_Workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation Start 1-Adamantanecarboxylic Acid Step1 Oxidation (H₂SO₄/HNO₃) Start->Step1 Intermediate 3-Hydroxy-1-adamantanecarboxylic Acid Step1->Intermediate Step2 Arndt-Eistert Homologation Intermediate->Step2 Product 3-Hydroxy-1-adamantaneacetic Acid Step2->Product Assay_Setup Prepare Assay Plate: - DPP-4 Enzyme - Test Compound - Controls Product->Assay_Setup Used in Incubation Pre-incubation (37°C) Assay_Setup->Incubation Reaction Add Fluorogenic Substrate (Gly-Pro-AMC) Incubation->Reaction Measurement Measure Fluorescence over time Reaction->Measurement Data_Analysis Calculate % Inhibition and IC50 Measurement->Data_Analysis

Caption: Experimental workflow for synthesis and biological evaluation.

Application Notes and Protocols for Cell-Based Assays Using 2-(3-hydroxyadamantan-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-hydroxyadamantan-1-yl)acetic acid is a metabolite of Vildagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor. Vildagliptin is an oral anti-hyperglycemic agent used in the management of type 2 diabetes mellitus. The primary mechanism of action of Vildagliptin is the inhibition of DPP-4, an enzyme that rapidly inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By preventing the degradation of incretins, Vildagliptin enhances their levels, leading to improved pancreatic β-cell function, glucose-dependent insulin secretion, and suppression of glucagon release.

Metabolism is a major elimination pathway for Vildagliptin in humans, with the majority of the dose being metabolized prior to excretion. The main metabolic pathway involves hydrolysis of the cyano and amide bonds, forming various metabolites. This compound, also known as metabolite M15.3, is a product of amide bond hydrolysis. While the major metabolite of Vildagliptin (LAY151, a product of cyano group hydrolysis) is known to be pharmacologically inactive, the specific biological activity of this compound is not extensively documented in publicly available literature.

These application notes provide a series of detailed cell-based assay protocols to enable researchers to characterize the potential biological effects of this compound. The protocols are based on the known pharmacology of the parent compound, Vildagliptin, and are designed to investigate key aspects of the DPP-4 inhibition pathway and its downstream consequences.

Data Presentation

Quantitative data from the described assays should be recorded and organized for clear comparison. Below is a template for summarizing key quantitative metrics for this compound and a reference compound, such as Vildagliptin.

Assay TypeCell LineParameter MeasuredThis compoundVildagliptin (Reference)
DPP-4 InhibitionCaco-2 or purified enzymeIC50 (nM)Data to be determined~2.5 - 10 nM
Insulin SecretionINS-1E or MIN6EC50 (µM) for potentiation of glucose-stimulated insulin secretionData to be determinedData to be determined
Pancreatic β-Cell ProliferationINS-1E or MIN6% increase in proliferation at a given concentrationData to be determinedData to be determined
Endothelial Cell ProliferationHUVEC% inhibition/stimulation of proliferationData to be determinedData to be determined

Note: IC50 and EC50 values are dependent on specific experimental conditions.

Signaling Pathways and Experimental Workflows

Vildagliptin Signaling Pathway

The following diagram illustrates the established signaling pathway of Vildagliptin, which serves as the basis for the proposed assays for its metabolite.

cluster_0 Vildagliptin (or Metabolite) cluster_1 DPP-4 Enzyme cluster_2 Incretin Hormones cluster_3 Pancreatic Islets cluster_4 Physiological Effects Vildagliptin Vildagliptin DPP4 DPP4 Vildagliptin->DPP4 Inhibits Active_GLP1_GIP Active GLP-1 & GIP DPP4->Active_GLP1_GIP Inactivates Beta_Cells Pancreatic β-Cells Active_GLP1_GIP->Beta_Cells Stimulates Alpha_Cells Pancreatic α-Cells Active_GLP1_GIP->Alpha_Cells Inhibits Inactive_Metabolites Inactive Metabolites Insulin_Secretion ↑ Insulin Secretion Beta_Cells->Insulin_Secretion Glucagon_Secretion ↓ Glucagon Secretion Alpha_Cells->Glucagon_Secretion Glucose_Homeostasis Improved Glucose Homeostasis Insulin_Secretion->Glucose_Homeostasis Glucagon_Secretion->Glucose_Homeostasis

Caption: Vildagliptin inhibits DPP-4, increasing active incretin levels, which in turn modulate pancreatic hormone secretion to improve glucose control.

General Experimental Workflow

This diagram outlines the general workflow for the cell-based assays described in the protocols below.

Start Start Cell_Culture Cell Culture & Seeding Start->Cell_Culture Compound_Treatment Treatment with This compound Cell_Culture->Compound_Treatment Incubation Incubation Compound_Treatment->Incubation Assay_Specific_Steps Assay-Specific Steps (e.g., reagent addition, lysis) Incubation->Assay_Specific_Steps Data_Acquisition Data Acquisition (e.g., plate reader, microscopy) Assay_Specific_Steps->Data_Acquisition Data_Analysis Data Analysis Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for conducting cell-based assays with the test compound.

Experimental Protocols

DPP-4 Inhibition Assay (Cell-Based)

This protocol is designed to determine if this compound can inhibit DPP-4 activity in a cellular context. Caco-2 cells, which endogenously express DPP-4, are a suitable model.

Materials:

  • Caco-2 cells

  • DMEM with high glucose, supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin

  • DPP-4 Glo™ Protease Assay (Promega) or equivalent fluorogenic DPP-4 substrate

  • This compound

  • Vildagliptin (as a positive control)

  • 96-well white, clear-bottom tissue culture plates

  • Plate reader with fluorescence detection capabilities

Methodology:

  • Cell Seeding: Seed Caco-2 cells in a 96-well plate at a density of 2 x 10⁴ cells/well and culture for 24-48 hours to form a confluent monolayer.

  • Compound Preparation: Prepare a serial dilution of this compound and Vildagliptin in assay buffer.

  • Treatment: Remove the culture medium from the cells and wash once with PBS. Add the compound dilutions to the respective wells. Include wells with vehicle control (e.g., DMSO or media).

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • DPP-4 Activity Measurement: Add the fluorogenic DPP-4 substrate to all wells according to the manufacturer's instructions.

  • Data Acquisition: Incubate the plate at room temperature for 30-60 minutes, protected from light. Measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation/460 nm emission for AMC-based substrates).

  • Data Analysis: Calculate the percent inhibition of DPP-4 activity for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay will determine if the compound can potentiate glucose-stimulated insulin secretion from pancreatic β-cells.

Materials:

  • INS-1E or MIN6 pancreatic β-cell lines

  • RPMI-1640 medium supplemented with 10% FBS, 10 mM HEPES, 2 mM L-glutamine, 1 mM sodium pyruvate, and 50 µM β-mercaptoethanol

  • Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with 0.1% BSA

  • Glucose solutions (low: 2.8 mM; high: 16.7 mM)

  • This compound

  • Human or rat insulin ELISA kit

  • 24-well tissue culture plates

Methodology:

  • Cell Seeding: Seed INS-1E or MIN6 cells in a 24-well plate and culture until they reach 80-90% confluency.

  • Pre-incubation: Gently wash the cells with KRBH buffer containing 2.8 mM glucose. Pre-incubate the cells in this buffer for 2 hours at 37°C to establish a basal level of insulin secretion.

  • Stimulation: Remove the pre-incubation buffer. Add fresh KRBH buffer containing either low (2.8 mM) or high (16.7 mM) glucose, with or without various concentrations of this compound.

  • Incubation: Incubate the plate for 1-2 hours at 37°C.

  • Supernatant Collection: Carefully collect the supernatant from each well.

  • Insulin Measurement: Quantify the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's protocol.

  • Data Analysis: Normalize the amount of secreted insulin to the total protein content of the cells in each well. Plot the insulin secretion as a function of the test compound concentration at both low and high glucose levels.

Pancreatic β-Cell Proliferation Assay

This assay assesses the effect of the compound on the proliferation of pancreatic β-cells.

Materials:

  • INS-1E or MIN6 cells

  • Complete culture medium as described for the GSIS assay

  • Cell proliferation assay kit (e.g., BrdU or MTS-based assay)

  • This compound

  • 96-well tissue culture plates

Methodology:

  • Cell Seeding: Seed INS-1E or MIN6 cells in a 96-well plate at a low density (e.g., 5 x 10³ cells/well).

  • Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound.

  • Incubation: Incubate the cells for 48-72 hours.

  • Proliferation Measurement: Measure cell proliferation using a BrdU or MTS-based assay kit following the manufacturer's instructions.

  • Data Acquisition: Read the absorbance or fluorescence on a plate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control to determine the effect of the compound on cell proliferation.

Endothelial Cell Proliferation Assay

This protocol evaluates the impact of this compound on the proliferation of endothelial cells, which is relevant to the potential vascular effects of DPP-4 inhibitors.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Growth Medium (EGM-2)

  • Cell proliferation assay kit (e.g., CyQUANT™ Direct Cell Proliferation Assay)

  • This compound

  • 96-well tissue culture plates, coated with an appropriate extracellular matrix (e.g., gelatin or fibronectin)

Methodology:

  • Cell Seeding: Seed HUVECs in coated 96-well plates at a density of 2 x 10³ cells/well in EGM-2.

  • Treatment: After 24 hours, replace the medium with a basal medium (containing low serum) with or without various concentrations of this compound.

  • Incubation: Incubate the cells for 48-72 hours.

  • Proliferation Measurement: Determine the cell number using a suitable cell proliferation assay kit as per the manufacturer's protocol.

  • Data Acquisition: Measure the fluorescence or absorbance using a plate reader.

  • Data Analysis: Calculate the percentage of proliferation relative to the control group to assess the compound's effect.

Application Notes and Protocols for the In Vitro Evaluation of 2-(3-hydroxyadamantan-1-yl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro evaluation of 2-(3-hydroxyadamantan-1-yl)acetic acid derivatives. This class of compounds includes the known human metabolite of Vildagliptin, M15.3 (2-((3-hydroxyadamantan-1-yl)amino)acetic acid)[1][2][3][4]. The primary focus of these protocols is to assess the potential biological activity of these derivatives, particularly concerning the Dipeptidyl Peptidase-4 (DPP-4) signaling pathway, which is the target of the parent drug, Vildagliptin[5][6][7][8][9][10][11]. Additionally, standard protocols for evaluating cytotoxicity are provided.

Data Presentation

The following tables are structured to summarize quantitative data from the described in vitro assays. Experimental data for specific this compound derivatives should be populated in these tables for clear comparison.

Table 1: In Vitro DPP-4 Inhibition

Compound IDConcentration (nM)% InhibitionIC50 (nM)
Derivative 1
Derivative 2
Vildagliptin (Control)
M15.3

Table 2: Cytotoxicity in Human Cell Lines (e.g., HepG2, HEK293)

Compound IDCell LineConcentration (µM)% Cell ViabilityCC50 (µM)
Derivative 1 HepG2
HEK293
Derivative 2 HepG2
HEK293
M15.3 HepG2
HEK293

Signaling Pathway

The primary signaling pathway of interest for Vildagliptin and potentially its derivatives is the inhibition of Dipeptidyl Peptidase-4 (DPP-4). DPP-4 is an enzyme that inactivates incretin hormones such as Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP). By inhibiting DPP-4, active levels of GLP-1 and GIP increase, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.

DPP4_Signaling_Pathway cluster_0 Pancreatic Islet Cells cluster_1 Intestine cluster_2 Bloodstream Beta_Cell β-Cell Insulin Insulin Secretion (Glucose Lowering) Beta_Cell->Insulin Alpha_Cell α-Cell Glucagon Glucagon Secretion (Glucose Raising) Alpha_Cell->Glucagon L_Cell L-Cell GLP1_active Active GLP-1 L_Cell->GLP1_active releases K_Cell K-Cell GIP_active Active GIP K_Cell->GIP_active releases GLP1_active->Beta_Cell stimulates GLP1_active->Alpha_Cell inhibits GLP1_inactive Inactive GLP-1 GLP1_active->GLP1_inactive GIP_active->Beta_Cell stimulates GIP_inactive Inactive GIP GIP_active->GIP_inactive DPP4 DPP-4 Enzyme DPP4->GLP1_active inactivates DPP4->GIP_active inactivates Inhibitor 2-(3-hydroxyadamantan-1-yl) acetic acid derivative Inhibitor->DPP4 inhibits Food Food Intake Food->L_Cell stimulates Food->K_Cell stimulates

DPP-4 Inhibition Signaling Pathway

Experimental Protocols

In Vitro Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay

This protocol outlines the procedure to determine the half-maximal inhibitory concentration (IC50) of test compounds against human recombinant DPP-4.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin; Gly-Pro-AMC)

  • Assay Buffer (e.g., Tris-HCl buffer, pH 7.5)

  • Test compounds (this compound derivatives)

  • Vildagliptin (positive control)

  • Dimethyl sulfoxide (DMSO)

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Compound Preparation: Dissolve test compounds and Vildagliptin in DMSO to prepare stock solutions. Serially dilute the stock solutions with Assay Buffer to achieve a range of final assay concentrations.

  • Enzyme and Substrate Preparation: Dilute the human recombinant DPP-4 enzyme and Gly-Pro-AMC substrate in Assay Buffer to their optimal working concentrations.

  • Assay Reaction: a. To each well of a 96-well plate, add 25 µL of the diluted test compound or control. b. Add 50 µL of the diluted DPP-4 enzyme solution to each well. c. Incubate the plate at 37°C for 10 minutes. d. Initiate the reaction by adding 25 µL of the diluted Gly-Pro-AMC substrate solution to each well.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) at kinetic mode for 30 minutes at 37°C using a microplate reader[12].

  • Data Analysis: a. Calculate the rate of reaction (slope) for each well. b. Determine the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO). c. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

DPP4_Inhibition_Workflow A Prepare serial dilutions of This compound derivatives B Add compounds and DPP-4 enzyme to 96-well plate A->B C Incubate at 37°C for 10 minutes B->C D Add DPP-4 substrate (Gly-Pro-AMC) C->D E Measure fluorescence kinetically (Ex: 360 nm, Em: 460 nm) D->E F Calculate % inhibition and determine IC50 values E->F

DPP-4 Inhibition Assay Workflow
Cytotoxicity Assay (MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of the test compounds on cultured human cell lines (e.g., HepG2, HEK293)[5][6][13][14].

Materials:

  • Human cell lines (e.g., HepG2, HEK293)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (this compound derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear microplates

  • Spectrophotometric microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plates for 24 to 48 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plates for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. b. Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the 50% cytotoxic concentration (CC50).

Cytotoxicity_Assay_Workflow A Seed cells in 96-well plates and incubate for 24h B Treat cells with serial dilutions of This compound derivatives A->B C Incubate for 24-48h B->C D Add MTT solution and incubate for 4h C->D E Add solubilization solution to dissolve formazan crystals D->E F Measure absorbance at 570 nm E->F G Calculate % cell viability and determine CC50 values F->G

MTT Cytotoxicity Assay Workflow

References

Adamantane Derivatives as Potent Enzyme Inhibitors: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Adamantane, a unique tricyclic hydrocarbon, has emerged as a privileged scaffold in medicinal chemistry due to its rigid, lipophilic, and three-dimensional structure. The incorporation of the adamantane cage into molecular designs can significantly enhance the pharmacological properties of enzyme inhibitors, including improved binding affinity, metabolic stability, and cell permeability. This document provides detailed application notes and experimental protocols for the development and evaluation of adamantane derivatives as inhibitors of key enzymes implicated in various diseases.

Application Notes

Adamantane derivatives have demonstrated inhibitory activity against a broad spectrum of enzymes, making them valuable lead compounds in drug discovery programs targeting metabolic diseases, cancer, viral infections, and more. The bulky adamantane moiety can effectively occupy hydrophobic pockets in enzyme active sites, leading to potent and selective inhibition.

Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

11β-HSD1 is a key enzyme in the prereceptor activation of glucocorticoids, converting inactive cortisone to active cortisol. Overexpression of 11β-HSD1 in adipose tissue and liver is associated with metabolic syndrome, including obesity, insulin resistance, and type 2 diabetes. Adamantane derivatives have been extensively explored as 11β-HSD1 inhibitors. The lipophilic adamantane cage fits snugly into a hydrophobic pocket of the enzyme's active site, leading to potent inhibition.

Signaling Pathway of 11β-HSD1 Inhibition:

G cluster_0 Endoplasmic Reticulum cluster_1 Cellular Effects Cortisone Cortisone 11beta-HSD1 11beta-HSD1 Cortisone->11beta-HSD1 Substrate Cortisol Cortisol 11beta-HSD1->Cortisol Conversion GR Glucocorticoid Receptor Cortisol->GR Adamantane Derivative Adamantane Derivative Adamantane Derivative->11beta-HSD1 Inhibition Metabolic Effects Metabolic Effects Adamantane Derivative->Metabolic Effects Amelioration of Metabolic Syndrome Gene Transcription Gene Transcription GR->Gene Transcription Activation Gene Transcription->Metabolic Effects e.g., Gluconeogenesis, Adipogenesis

Caption: Signaling pathway of 11β-HSD1 inhibition by adamantane derivatives.

Inhibition of Cytochrome P450 (CYP) Enzymes

The cytochrome P450 superfamily of enzymes plays a critical role in the metabolism of a vast array of xenobiotics, including drugs. Inhibition of specific CYP isoforms can lead to drug-drug interactions, altering the pharmacokinetic profile of co-administered therapeutic agents. Adamantane derivatives have been identified as potent and sometimes selective inhibitors of certain CYP enzymes. Their inhibitory mechanism often involves competitive binding to the active site.

Inhibition of Histone Deacetylases (HDACs)

Histone deacetylases are a class of enzymes that remove acetyl groups from lysine residues of histones and other proteins, leading to chromatin condensation and transcriptional repression. HDAC inhibitors have emerged as a promising class of anticancer agents. Adamantane-based hydroxamic acids are a well-established class of potent HDAC inhibitors, where the adamantane moiety often serves as a "cap" group that interacts with the surface of the enzyme.[1][2]

Signaling Pathway of HDAC Inhibition:

G Adamantane Derivative Adamantane Derivative HDAC HDAC Adamantane Derivative->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Acetylated Histones Acetylated Histones Histones->Acetylated Histones Acetylation (HATs) Chromatin Chromatin Acetylated Histones->Chromatin Relaxation Gene Expression Gene Expression Chromatin->Gene Expression Activation Cell Cycle Arrest / Apoptosis Cell Cycle Arrest / Apoptosis Gene Expression->Cell Cycle Arrest / Apoptosis

Caption: General signaling pathway of HDAC inhibition.

Inhibition of Viral Enzymes

Adamantane derivatives, most notably amantadine and rimantadine, were among the first antiviral drugs developed and were used against influenza A virus.[3] Their primary mechanism of action is the inhibition of the M2 proton channel, a viral protein essential for viral uncoating.[4] More recent research has explored adamantane derivatives as inhibitors of other viral enzymes, such as the SARS-CoV-2 main protease (3CLpro), a critical enzyme for viral replication.[5][6]

Quantitative Data Summary

The inhibitory potency of adamantane derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) or inhibition constant (Ki). The following tables summarize representative quantitative data for adamantane derivatives against various enzyme targets.

Table 1: Adamantane Derivatives as 11β-HSD1 Inhibitors

Compound ClassSpecific DerivativeIC50 (nM)Reference
Adamantyl EthanonesCompound 1815[1]
Adamantyl CarboxamidesCompound 12125[4]
Adamantyl-1,2,4-triazolesLigand 4YQ9.9[7]
2-(Adamantan-1-ylamino)thiazol-4(5H)-onesCompound 3i82.82% inhibition at 10 µM[8]

Table 2: Adamantane Derivatives as Cytochrome P450 Inhibitors

CompoundCYP IsoformKi (µM)Inhibition TypeReference
2-Isopropenyl-2-methyladamantaneCYP2B65.27Competitive[9]
3-Isopropenyl-3-methyldiamantaneCYP2B62.17Competitive[9]

Table 3: Adamantane Derivatives as HDAC Inhibitors

Compound ClassSpecific DerivativeHDAC IsoformIC50 (nM)Reference
Nor-adamantane basedCompound 66aTotal HDACs0.02[10]
Nor-adamantane basedCompound 66bTotal HDACs0.03[10]

Table 4: Adamantane Derivatives as Antiviral Enzyme Inhibitors

CompoundViral TargetIC50 / EC50 (µM)Reference
AmantadineInfluenza A M2 (WT)~1[11]
RimantadineInfluenza A M2 (WT)~1[11]
Adamantane-based α-hydroxycarboxylic acidInfluenza A M2 (S31N mutant)0.55[9]
Adamantyl-isothiourea derivativeSARS-CoV-2 3CLpro-[6]
AmantadineSARS-CoV-2 (in vitro)120[12]
RimantadineSARS-CoV-2 (in vitro)30[12]
Aminoadamantane derivative [I]SARS-CoV-2 (in vitro)0.32[1]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate assessment of enzyme inhibition. The following section provides step-by-step methodologies for key in vitro assays.

Protocol 1: In Vitro 11β-HSD1 Inhibition Assay (Homogeneous Time Resolved Fluorescence - HTRF)

This protocol describes a high-throughput screening compatible assay to measure the inhibition of 11β-HSD1.

Experimental Workflow for 11β-HSD1 HTRF Assay:

G cluster_0 Assay Preparation cluster_1 Assay Execution cluster_2 Data Analysis Reagents Prepare Reaction Mixture: - Recombinant human 11β-HSD1 - Cortisone (Substrate) - NADPH (Cofactor) - NADPH Regeneration System Dispense Dispense Reaction Mixture and Compounds into 384-well plate Reagents->Dispense Compounds Prepare Adamantane Derivative Dilutions Compounds->Dispense Incubate Incubate at 37°C Dispense->Incubate Stop Stop Reaction with Potent Inhibitor and add Cortisol-d2 (XL665) Incubate->Stop Detect Add Anti-cortisol Antibody-Cryptate Stop->Detect Read Incubate and Read Fluorescence (665 nm & 620 nm) Detect->Read Calculate Calculate Fluorescence Ratio Read->Calculate Determine Determine % Inhibition and IC50 Calculate->Determine G cluster_0 Assay Preparation cluster_1 Assay Execution cluster_2 Data Analysis Reagents Prepare Reagents: - HDAC Assay Buffer - Recombinant HDAC enzyme - Fluorogenic HDAC substrate - Developer solution Setup Reaction Setup in 96-well plate: - Assay Buffer - Test Compound - HDAC Enzyme Reagents->Setup Compounds Prepare Adamantane Derivative Dilutions Compounds->Setup Pre-incubate Pre-incubate at 37°C Setup->Pre-incubate Initiate Initiate Reaction with Substrate Pre-incubate->Initiate Incubate Incubate at 37°C Initiate->Incubate Stop Stop Reaction and Develop Fluorescent Signal with Developer Solution Incubate->Stop Read Read Fluorescence Stop->Read Calculate Calculate % Inhibition Read->Calculate Determine Determine IC50 Calculate->Determine

References

Application Notes and Protocols: Incorporation of 2-(3-Hydroxyadamantan-1-yl)acetic Acid Derivatives in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane derivatives are valuable building blocks in medicinal chemistry due to their rigid, lipophilic cage structure, which can enhance the pharmacological properties of bioactive molecules.[1] Specifically, 2-(3-Hydroxyadamantan-1-yl)acetic acid and its related structures are of significant interest, primarily exemplified by their incorporation in the structure of Vildagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes. While the direct use of this compound in standard solid-phase or solution-phase peptide synthesis is not extensively documented, the synthesis of Vildagliptin provides a well-established protocol for conjugating a 3-hydroxyadamantane moiety to an amino acid derivative.

These application notes provide a detailed overview of the synthesis and application of peptides and peptide-like structures containing the 3-hydroxyadamantane group, with a focus on the synthetic strategies for Vildagliptin.

Data Presentation

Table 1: Key Intermediates in Vildagliptin Synthesis

IntermediateStructureMolecular FormulaMolecular Weight ( g/mol )Key Synthetic StepReference
3-amino-1-adamantanolC₁₀H₁₇NO167.25Oxidation of amantadine hydrochloride[2][3]
(S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrileC₇H₉ClN₂O172.61Chloroacetylation of L-prolinamide followed by dehydration[4]
VildagliptinC₁₇H₂₅N₃O₂303.40Condensation of 3-amino-1-adamantanol and (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile[3][5]
2-((3-Hydroxyadamantan-1-yl)amino)acetic acid (Vildagliptin Metabolite M15.3)C₁₂H₁₉NO₃225.28Metabolite of Vildagliptin[6]

Experimental Protocols

The synthesis of Vildagliptin serves as a model for incorporating a 3-hydroxyadamantane moiety. The key steps involve the preparation of two crucial intermediates: 3-amino-1-adamantanol and (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, followed by their condensation.

Protocol 1: Synthesis of 3-amino-1-adamantanol from Amantadine Hydrochloride[2][3]
  • Oxidation:

    • To a solution of amantadine hydrochloride in a mixture of sulfuric acid and nitric acid, add boric acid as a catalyst.

    • Heat the reaction mixture to 105°C and stir for 4-6 hours.

  • Hydrolysis:

    • Cool the reaction mixture and slowly add a solution of potassium hydroxide (KOH) to hydrolyze the intermediate.

  • Extraction and Purification:

    • Neutralize the mixture and extract the product with a suitable organic solvent such as ethanol.

    • Concentrate the organic phase under reduced pressure to obtain crude 3-amino-1-adamantanol.

    • The product can be further purified by recrystallization. An overall yield of approximately 95% has been reported.[2][3]

Protocol 2: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile from L-proline[3][5]
  • Chloroacetylation of L-proline:

    • Dissolve L-proline in tetrahydrofuran (THF).

    • Cool the solution to 0°C and slowly add chloroacetyl chloride dropwise.

    • Allow the reaction to proceed for 20 minutes at 0°C and then stir at room temperature.

  • Formation of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid:

    • After completion of the reaction, the intermediate (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid can be isolated.

  • Conversion to Nitrile:

    • The carboxylic acid intermediate is then reacted with acetonitrile in the presence of sulfuric acid to yield (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.[3]

    • Alternatively, the amide can be dehydrated using a dehydrating agent like trifluoroacetic anhydride (TFAA).[4]

Protocol 3: Synthesis of Vildagliptin via Condensation[3][7]
  • Condensation Reaction:

    • Dissolve (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile in a suitable solvent such as isopropyl acetate or a mixture of dimethylformamide and 2-butanone.

    • Add 3-amino-1-adamantanol to the solution.

    • Add a base, such as potassium carbonate, and a catalyst like potassium iodide.

    • Heat the reaction mixture to facilitate the condensation.

  • Purification:

    • After the reaction is complete, cool the mixture to allow the crude Vildagliptin to crystallize.

    • Collect the crude product by filtration.

    • Recrystallize the crude product from a suitable solvent to obtain pure Vildagliptin.

Signaling Pathway and Experimental Workflows

Vildagliptin Mechanism of Action: DPP-4 Inhibition

Vildagliptin functions by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 is responsible for the rapid degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, Vildagliptin increases the levels of active GLP-1 and GIP, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner, thereby improving glycemic control.

DPP4_Inhibition_Pathway cluster_ingestion Food Intake cluster_incretins Incretin Hormones Food Food GLP-1 GLP-1 Food->GLP-1 GIP GIP Food->GIP DPP-4 DPP-4 GLP-1->DPP-4 degraded by Pancreas Pancreas GLP-1->Pancreas stimulates GIP->DPP-4 degraded by GIP->Pancreas stimulates Vildagliptin Vildagliptin Vildagliptin->DPP-4 inhibits Insulin_Secretion ↑ Insulin Secretion Pancreas->Insulin_Secretion Glucagon_Secretion ↓ Glucagon Secretion Pancreas->Glucagon_Secretion Blood_Glucose ↓ Blood Glucose Insulin_Secretion->Blood_Glucose Glucagon_Secretion->Blood_Glucose

Caption: DPP-4 Inhibition Pathway by Vildagliptin.

General Workflow for Peptide Synthesis Incorporating Adamantane Derivatives

The following diagram illustrates a generalized workflow for the synthesis of peptides or peptide-like molecules incorporating an adamantane moiety, based on the principles of solid-phase peptide synthesis (SPPS).

Peptide_Synthesis_Workflow Start Start Resin_Preparation Resin Swelling and Washing Start->Resin_Preparation First_AA_Coupling Couple First Protected Amino Acid Resin_Preparation->First_AA_Coupling Deprotection N-α-Deprotection First_AA_Coupling->Deprotection Washing_1 Washing Deprotection->Washing_1 AA_Coupling Couple Next Protected Amino Acid Washing_1->AA_Coupling Repeat_Cycle Repeat Cycle? AA_Coupling->Repeat_Cycle Repeat_Cycle->Deprotection Yes Adamantane_Coupling Couple Adamantane Derivative Repeat_Cycle->Adamantane_Coupling No Final_Deprotection Side-Chain Deprotection Adamantane_Coupling->Final_Deprotection Cleavage Cleavage from Resin Final_Deprotection->Cleavage Purification Purification (e.g., HPLC) Cleavage->Purification Analysis Analysis (e.g., MS, NMR) Purification->Analysis End End Analysis->End

Caption: General workflow for solid-phase peptide synthesis.

References

Application Notes and Protocols for the Derivatization of 3-Hydroxy-1-Adamantaneacetic Acid in SAR Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of 3-hydroxy-1-adamantaneacetic acid for Structure-Activity Relationship (SAR) studies, with a primary focus on the development of Dipeptidyl Peptidase IV (DPP-4) inhibitors for the treatment of type 2 diabetes.

Introduction

The adamantane scaffold, a rigid and lipophilic cage-like structure, is a privileged motif in medicinal chemistry. Its unique three-dimensional arrangement can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. 3-Hydroxy-1-adamantaneacetic acid is a key starting material for the synthesis of a class of potent and selective DPP-4 inhibitors. Dipeptidyl Peptidase IV is a serine protease that plays a critical role in glucose homeostasis by inactivating the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP). Inhibition of DPP-4 prolongs the action of these incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.

This document outlines the synthetic derivatization strategies for 3-hydroxy-1-adamantaneacetic acid, protocols for biological evaluation, and presents SAR data for a series of its derivatives.

Derivatization Strategies for SAR Studies

The primary points of derivatization for 3-hydroxy-1-adamantaneacetic acid to explore the SAR for DPP-4 inhibition are the carboxylic acid and the hydroxyl group.

  • Amide Formation: Conversion of the carboxylic acid moiety to a wide range of amides is a key strategy. This allows for the exploration of interactions with the S1 pocket of the DPP-4 enzyme. A particularly successful approach has been the coupling with substituted pyrrolidines, leading to potent inhibitors like Vildagliptin.

  • Esterification: Formation of esters can be explored to modulate properties such as cell permeability and prodrug potential.

  • Modification of the Hydroxyl Group: The 3-hydroxy group can be a key interaction point with the enzyme. Derivatization through etherification or esterification can probe the importance of this hydrogen-bonding interaction for binding affinity.

Experimental Protocols

Protocol 1: Synthesis of 3-Hydroxy-1-adamantaneacetic Acid Amide Derivatives (General Procedure)

This protocol describes a general method for the synthesis of amide derivatives of 3-hydroxy-1-adamantaneacetic acid, exemplified by the coupling with a substituted amine.

Materials:

  • 3-Hydroxy-1-adamantaneacetic acid

  • Amine (e.g., (S)-2-cyanopyrrolidine)

  • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

  • Base (e.g., DIPEA, NMM)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Reagents for work-up and purification (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, magnesium sulfate, silica gel)

Procedure:

  • Dissolve 3-hydroxy-1-adamantaneacetic acid (1.0 eq) in anhydrous DMF.

  • Add the coupling agent (1.1 eq) and the base (2.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Add the desired amine (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide derivative.

Protocol 2: In Vitro DPP-4 Inhibition Assay

This protocol outlines a fluorometric assay to determine the in vitro inhibitory activity of the synthesized compounds against human DPP-4.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate (e.g., Gly-Pro-AMC)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • Test compounds dissolved in DMSO

  • Reference inhibitor (e.g., Vildagliptin)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.

  • In a 96-well plate, add the assay buffer, the DPP-4 enzyme solution, and the test compound solution to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the enzymatic reaction by adding the DPP-4 substrate to each well.

  • Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) at regular intervals for 30-60 minutes at 37°C.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the IC50 value for each compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Structure-Activity Relationship (SAR) Data

The following table summarizes the SAR for a series of amide derivatives of 3-hydroxy-1-adamantaneacetic acid as DPP-4 inhibitors. The data is based on published literature and highlights key structural modifications and their impact on inhibitory potency.

Compound IDR Group (Amide Moiety)DPP-4 IC50 (nM)Key SAR Observations
1 -NH-CH₂-CN>1000The primary amide of the acetic acid moiety shows weak activity.
2 -N(CH₃)₂>1000Simple dialkyl amides are generally inactive.
3 (S)-pyrrolidine-2-carboxamide100 - 500Introduction of the pyrrolidine ring improves activity.
4 (S)-2-cyanopyrrolidine1.8 The cyano group at the 2-position of the pyrrolidine ring is critical for high potency, likely through covalent interaction with the catalytic serine of DPP-4. This compound is Vildagliptin.
5 (R)-2-cyanopyrrolidine>100The stereochemistry at the 2-position of the pyrrolidine is crucial for activity, with the (S)-enantiomer being significantly more potent.
6 3-hydroxy-1-adamantylacetyl-(S)-4-fluoropyrrolidine-2-carbonitrile5.2Substitution on the pyrrolidine ring can be tolerated, but may slightly decrease potency.
7 1-adamantaneacetic acid amide with (S)-2-cyanopyrrolidine50 - 100Removal of the 3-hydroxy group on the adamantane core reduces potency, indicating its importance for binding.

Signaling Pathway and Experimental Workflow

The derivatization and SAR study workflow, along with the relevant biological pathway, are illustrated in the diagrams below.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A 3-Hydroxy-1- adamantaneacetic Acid B Derivatization (Amide/Ester Formation) A->B Coupling Chemistry C Library of Derivatives B->C D DPP-4 Inhibition Assay C->D E IC50 Determination D->E F SAR Analysis E->F F->B Optimization

Diagram 1: Experimental workflow for derivatization and SAR studies.

incretin_pathway cluster_gut Gut cluster_pancreas Pancreas Food Food Intake L_cell Intestinal L-cells Food->L_cell GLP1 Active GLP-1 L_cell->GLP1 secrete Beta_cell β-cells GLP1->Beta_cell stimulates Alpha_cell α-cells GLP1->Alpha_cell inhibits DPP4 DPP-4 Enzyme GLP1->DPP4 degraded by Insulin Insulin Release Beta_cell->Insulin Glucagon Glucagon Release Alpha_cell->Glucagon Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Inhibitor 3-Hydroxy-1-adamantaneacetic Acid Derivative (Inhibitor) Inhibitor->DPP4 inhibits

Diagram 2: The Incretin Signaling Pathway and the role of DPP-4 inhibitors.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(3-hydroxyadamantan-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 2-(3-hydroxyadamantan-1-yl)acetic acid synthesis. It includes troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to address common issues encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most frequently employed synthetic strategies for this compound include:

  • Oxidation of 1-adamantaneacetic acid: This is a direct approach where the adamantane cage is hydroxylated.

  • Homologation of 1-adamantanecarboxylic acid: This involves extending the carbon chain of the carboxylic acid.

  • Malonic ester synthesis: This classic method allows for the introduction of the acetic acid moiety onto the adamantane scaffold.

  • Hydrolysis of a nitrile precursor: Starting from 2-(3-hydroxyadamantan-1-yl)acetonitrile, this method can yield the desired carboxylic acid.

Q2: I am observing a low yield in the hydroxylation of the adamantane ring. What are the likely causes?

A2: Low yields during the hydroxylation step are often attributed to:

  • Incomplete reaction: The adamantane C-H bonds are notoriously strong, making oxidation challenging.

  • Over-oxidation: The desired mono-hydroxy product can be further oxidized to diols or ketones, especially under harsh conditions.

  • Suboptimal choice of oxidizing agent: The selectivity and reactivity of the oxidizing agent are crucial for achieving a good yield of the desired product.

Q3: What are the key challenges in the purification of this compound?

A3: The primary purification challenges include:

  • Removal of unreacted starting materials: Due to the often incomplete nature of the reactions, separating the product from the starting adamantane derivative can be difficult.

  • Separation from over-oxidized byproducts: Di-hydroxylated or keto-derivatives of adamantane can have similar polarities to the desired product, complicating chromatographic separation.

  • Crystallization difficulties: The rigid and bulky adamantane structure can sometimes hinder the formation of well-defined crystals, which is a common and effective purification method for carboxylic acids.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low Yield in the Oxidation of 1-Adamantaneacetic Acid

Symptoms:

  • A significant amount of unreacted 1-adamantaneacetic acid is recovered.

  • The formation of multiple products is observed by TLC or LC-MS analysis, indicating over-oxidation.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Insufficient Oxidizing Agent Increase the molar equivalents of the oxidizing agent (e.g., KMnO4) incrementally. Monitor the reaction progress by TLC or GC to avoid over-oxidation.
Harsh Reaction Conditions Perform the reaction at a lower temperature and reduce the reaction time. A slower, more controlled oxidation can improve selectivity for the mono-hydroxylated product.
Inappropriate Oxidizing Agent Consider using a milder or more selective oxidizing agent. For example, some catalytic systems with hydrogen peroxide have shown good selectivity for the tertiary C-H bond of adamantane.[1]
Poor Solubility of Starting Material Use a co-solvent system to improve the solubility of 1-adamantaneacetic acid in the reaction medium.
Problem 2: Incomplete Hydrolysis of 2-(3-hydroxyadamantan-1-yl)acetonitrile

Symptoms:

  • The presence of the starting nitrile is detected in the final product.

  • The formation of the corresponding amide as a major byproduct.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Insufficiently Strong Acid/Base For acidic hydrolysis, use a strong acid like concentrated HCl or H2SO4. For basic hydrolysis, use a concentrated solution of NaOH or KOH. The sterically hindered nature of the adamantyl group often requires forcing conditions.
Short Reaction Time or Low Temperature Increase the reaction time and/or temperature. Refluxing for several hours is often necessary to drive the hydrolysis to completion.
Incomplete Conversion of Intermediate Amide Hydrolysis of nitriles proceeds through an amide intermediate. If the amide is isolated, resubject it to the hydrolysis conditions for a longer duration or at a higher temperature.

Experimental Protocols

Protocol 1: Synthesis of 3-hydroxy-1-adamantanecarboxylic acid via Oxidation

This protocol is adapted from a procedure for a similar adamantane derivative and serves as a key intermediate.[2]

Materials:

  • 1-Adamantanecarboxylic acid

  • Potassium permanganate (KMnO4)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Sodium sulfite (Na2SO3)

  • Ethyl acetate

  • n-Heptane

Procedure:

  • Dissolve 1-adamantanecarboxylic acid and sodium hydroxide in water.

  • Slowly add a solution of potassium permanganate in water to the reaction mixture, maintaining the temperature below 30°C.

  • Stir the mixture at room temperature until the reaction is complete (monitor by TLC).

  • Quench the reaction by adding a solution of sodium sulfite.

  • Filter the mixture to remove manganese dioxide.

  • Acidify the filtrate to pH 2 with concentrated HCl to precipitate the product.

  • Filter the white solid, wash with water, and dry to afford 3-hydroxy-1-adamantanecarboxylic acid. An 85% yield has been reported for this step.[2]

  • The product can be further purified by recrystallization from ethyl acetate/n-heptane.

Protocol 2: General Procedure for Purification of Adamantane Carboxylic Acids

This protocol provides a general method for purifying adamantane carboxylic acids.[3]

Procedure:

  • Dissolve the crude carboxylic acid in an aqueous solution of sodium hydroxide or ammonia.

  • Extract the alkaline solution with a non-polar organic solvent (e.g., diethyl ether or hexane) to remove any non-acidic impurities.

  • Acidify the aqueous layer with a strong acid (e.g., HCl) to a pH well below the pKa of the carboxylic acid, causing the purified acid to precipitate.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold water to remove any residual salts.

  • Dry the purified carboxylic acid under vacuum.

  • For further purification, recrystallization from a suitable solvent system (e.g., ethanol/water, toluene, or acetic acid) can be performed.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Oxidation of Adamantane Derivatives

Oxidizing SystemSubstrateProductYield (%)Reference
KMnO4/NaOH1-Adamantanecarboxylic acid3-Hydroxy-1-adamantanecarboxylic acid85[2]
H2O2/Cu2Cl4·2DMGAdamantane1-Adamantanol and other poly-olsVariable[1][4]
Photoredox CatalysisAdamantaneFunctionalized AdamantaneHigh[1]

Visualizations

Logical Flow for Troubleshooting Low Yield in Adamantane Oxidation

G start Low Yield in Oxidation check_sm Check for unreacted starting material (SM) start->check_sm check_bp Check for byproducts (BP) start->check_bp sm_present SM is present check_sm->sm_present bp_present BP are present check_bp->bp_present inc_oxidant Increase amount of oxidizing agent sm_present->inc_oxidant Yes inc_time_temp Increase reaction time or temperature sm_present->inc_time_temp Yes milder_cond Use milder conditions bp_present->milder_cond Yes change_oxidant Change oxidizing agent bp_present->change_oxidant Yes end Improved Yield inc_oxidant->end inc_time_temp->end milder_cond->end change_oxidant->end

Caption: Troubleshooting workflow for low oxidation yield.

General Synthetic Workflow

G cluster_0 Route 1: Oxidation First cluster_1 Route 2: Homologation/Functionalization First A1 1-Adamantaneacetic Acid B1 Oxidation A1->B1 C1 This compound B1->C1 A2 1-Adamantanecarboxylic Acid B2 Homologation/ Functionalization A2->B2 C2 2-(Adamantan-1-yl)acetic acid derivative B2->C2 D2 Hydroxylation C2->D2 E2 This compound D2->E2

Caption: Overview of synthetic strategies.

References

Overcoming solubility issues of 3-hydroxy-1-adamantaneacetic acid in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-hydroxy-1-adamantaneacetic acid. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of 3-hydroxy-1-adamantaneacetic acid in common organic solvents?

A1: 3-Hydroxy-1-adamantaneacetic acid is known to be soluble in methanol.[1][2] For the structurally similar compound, 3-hydroxy-1-adamantanecarboxylic acid, high solubility has been reported in dimethyl sulfoxide (DMSO) at 100 mg/mL with the aid of ultrasonication.[3] Due to the presence of both a hydroxyl and a carboxylic acid group, it is anticipated to have better solubility in polar protic and polar aprotic solvents. Its solubility is expected to be limited in non-polar solvents.

Q2: Why am I having trouble dissolving 3-hydroxy-1-adamantaneacetic acid?

A2: The rigid, bulky adamantane cage contributes to a high lattice energy in the solid state, which can make it difficult to dissolve. Additionally, the compound's solubility is highly dependent on the solvent's polarity and its ability to form hydrogen bonds with the hydroxyl and carboxylic acid functional groups.

Q3: Can I heat the mixture to improve solubility?

A3: Gently warming the solvent can increase the rate of dissolution and the equilibrium solubility. However, it is crucial to be aware of the compound's thermal stability. Prolonged heating at high temperatures should be avoided to prevent potential degradation. Always start with gentle warming and monitor for any changes in the appearance of the solution that might indicate decomposition.

Q4: Is sonication helpful for dissolving this compound?

A4: Yes, sonication is a recommended technique to aid in the dissolution of adamantane derivatives, particularly for achieving high concentrations in solvents like DMSO.[3] The ultrasonic waves help to break down the solid lattice and facilitate solvent interaction with the compound.

Troubleshooting Guides

Issue 1: The compound is poorly soluble in my desired organic solvent.

This is a common challenge due to the physicochemical properties of the adamantane moiety. Here are several strategies to address this issue, ranging from simple adjustments to more involved formulation techniques.

Method 1: Co-Solvent System

Using a mixture of solvents can modulate the polarity of the medium to better match the solute.

  • Strategy: Start with the solvent in which the compound has some minimal solubility and add a co-solvent in which it is more soluble. For example, if the compound is intended for a reaction in a less polar solvent like ethyl acetate, adding a small percentage of a more polar solvent like methanol or DMSO can significantly improve solubility.

Method 2: pH Adjustment (for Polar Protic Solvents)

The carboxylic acid group allows for a significant increase in solubility in polar protic solvents (like alcohols or water-miscible ethers) by forming a more soluble salt.

  • Strategy: Add a small amount of a suitable organic base (e.g., triethylamine, diisopropylethylamine) to the suspension of the compound in the organic solvent. This will deprotonate the carboxylic acid, forming an ammonium salt which is often more soluble. This should be done cautiously, considering the compatibility of the base with your experimental conditions.

Method 3: Complexation with Cyclodextrins

For applications in aqueous or polar organic systems, cyclodextrins can be used to encapsulate the hydrophobic adamantane core, thereby increasing its apparent solubility.

  • Strategy: β-Cyclodextrin is commonly used for complexing with adamantane derivatives.[4][5] The formation of an inclusion complex can enhance the solubility of the compound.

Quantitative Solubility Data

Quantitative solubility data for 3-hydroxy-1-adamantaneacetic acid in a wide range of organic solvents is limited in publicly available literature. The table below summarizes the available information. Researchers are advised to experimentally determine solubility in their specific solvent systems.

SolventSolubilityNotes
MethanolSolubleQuantitative value not specified.[1][2]
Dimethyl Sulfoxide (DMSO)High (For a related compound)3-Hydroxy-1-adamantanecarboxylic acid is soluble at ≥ 100 mg/mL with sonication.[3] Similar behavior is expected.
EthanolExpected to be solublePolar protic solvent, likely to dissolve the compound.
AcetoneExpected to have some solubilityPolar aprotic solvent.
Tetrahydrofuran (THF)Expected to have some solubilityModerately polar aprotic solvent.
Ethyl AcetateExpected to have low solubilityLess polar solvent.
TolueneExpected to have very low solubilityNon-polar solvent.
HexaneExpected to be insolubleNon-polar solvent.

Experimental Protocols

Protocol 1: Solubility Enhancement using a Co-Solvent System

This protocol outlines a systematic approach to identify an effective co-solvent mixture.

  • Solvent Screening:

    • Dispense a small, known amount of 3-hydroxy-1-adamantaneacetic acid into several vials.

    • Add a measured volume of your primary (less soluble) organic solvent to each vial to create a suspension.

    • To each vial, add a different co-solvent (e.g., methanol, DMSO, N,N-dimethylformamide) dropwise while stirring until the solid dissolves.

    • Record the volume of co-solvent required. The co-solvent that dissolves the compound with the smallest volume percentage is the most effective.

  • Optimization:

    • Prepare a series of solvent mixtures with varying ratios of the primary solvent and the most effective co-solvent (e.g., 95:5, 90:10, 80:20).

    • Determine the solubility of the compound in each mixture by adding the compound in small increments to a known volume of the solvent mixture until saturation is reached.

Protocol 2: Solubility Enhancement by pH Adjustment (Formation of an Organic Salt)

This method is suitable for reactions in organic solvents where a salt form is acceptable.

  • Base Selection: Choose an organic base that is compatible with your reaction conditions (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA)).

  • Suspension Preparation: Suspend a known amount of 3-hydroxy-1-adamantaneacetic acid in the desired volume of the organic solvent.

  • Titration with Base: While stirring, add the organic base dropwise to the suspension.

  • Observation: Continue adding the base until the solid completely dissolves. The formation of the more soluble salt should result in a clear solution.

  • Caution: Use a minimal excess of the base to avoid potential side reactions. It is advisable to perform a small-scale test to determine the approximate amount of base needed.

Protocol 3: Preparation of a β-Cyclodextrin Inclusion Complex

This protocol is primarily for increasing solubility in aqueous or highly polar systems.

  • Molar Ratio: Determine the desired molar ratio of 3-hydroxy-1-adamantaneacetic acid to β-cyclodextrin (a 1:1 ratio is a common starting point).

  • Cyclodextrin Solution: Dissolve the β-cyclodextrin in the desired aqueous or polar solvent system with stirring. Gentle heating may be required.

  • Addition of Compound: Once the cyclodextrin is dissolved, add the 3-hydroxy-1-adamantaneacetic acid to the solution.

  • Complexation: Stir the mixture at room temperature or with gentle heating for several hours (e.g., 2-3 hours) to allow for the formation of the inclusion complex.[5]

  • Confirmation: The formation of a clear solution indicates successful complexation and enhanced solubility.

Visualizations

experimental_workflow cluster_start Start: Undissolved Compound cluster_methods Solubility Enhancement Methods cluster_outcome Outcome start Suspension of 3-hydroxy-1-adamantaneacetic acid in desired solvent method1 Method 1: Co-Solvent Addition start->method1 method2 Method 2: pH Adjustment (Base) start->method2 method3 Method 3: Cyclodextrin Complexation start->method3 outcome Clear, Homogeneous Solution (Compound Dissolved) method1->outcome method2->outcome method3->outcome

Caption: Workflow for Overcoming Solubility Issues.

logical_relationship cluster_properties Key Physicochemical Properties cluster_solutions Potential Solutions compound 3-Hydroxy-1-Adamantaneacetic Acid (Poorly Soluble) prop1 Bulky/Rigid Adamantane Cage (High Lattice Energy) compound->prop1 contributes to prop2 Polar Functional Groups (-OH, -COOH) compound->prop2 possesses sol3 Encapsulate Hydrophobic Moiety (Cyclodextrin Complexation) prop1->sol3 addressed by sol1 Increase Solvent Polarity (Co-solvents) prop2->sol1 interacts with sol2 Form a Salt (pH Adjustment) prop2->sol2 enables

Caption: Factors Influencing Solubility and Corresponding Solutions.

References

Technical Support Center: Purification of 2-(3-hydroxyadamantan-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 2-(3-hydroxyadamantan-1-yl)acetic acid. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield After Recrystallization - The chosen solvent is too effective, keeping the product dissolved even at low temperatures.- Insufficient cooling time or temperature.- Use of excessive solvent during dissolution.- Select a solvent system with a better balance of high solubility at elevated temperatures and low solubility at room or lower temperatures. Consider using a co-solvent (anti-solvent) to reduce solubility upon cooling.[1]- Ensure the solution is cooled slowly to room temperature before placing it in an ice bath for at least 30 minutes to maximize crystal formation.[1]- Use the minimum amount of hot solvent required to fully dissolve the crude product.[1]
"Oiling Out" During Recrystallization - The solution is cooling too rapidly.- The boiling point of the solvent is too high, causing the solute to melt before dissolving.- Reheat the solution to redissolve the oil. Allow it to cool more slowly. Seeding with a small crystal of pure product can help induce proper crystallization.[1]- Consider adding a co-solvent to lower the supersaturation point.[1]
Product Contaminated with Starting Materials or Other Adamantane Isomers - Incomplete reaction.- Similar solubility profiles of the product and impurities, making recrystallization ineffective.- If recrystallization is insufficient, consider column chromatography. Due to the polar nature of the carboxylic acid, normal-phase silica gel chromatography may require a polar eluent system. Reversed-phase HPLC can also be effective.[2][3]- An acid-base extraction can be used to separate the carboxylic acid product from neutral impurities.[4][5]
Product is Discolored (Yellow or Brown Tint) - Presence of residual catalysts or colored organic impurities.- Treat the crude product with activated carbon during the purification process.[4]- Ensure all reaction reagents, especially those that can form colored byproducts, are fully quenched and removed.
Difficulty with Column Chromatography (Streaking/Tailing) - The carboxylic acid group is interacting strongly with the stationary phase (e.g., silica gel).- For normal-phase chromatography, add a small amount of a polar modifier like acetic acid or formic acid to the eluent to reduce tailing.- Consider using reversed-phase chromatography, which is often more suitable for polar compounds.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is the best starting method for purifying crude this compound?

A1: For most common impurities, recrystallization is a good first choice due to its simplicity and scalability.[1][6] If the crude product is heavily contaminated or contains impurities with similar solubility, a multi-step approach involving an initial acid-base extraction followed by recrystallization or chromatography may be necessary.[4][5]

Q2: How do I select an appropriate solvent for recrystallization?

A2: An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.[1] For adamantane derivatives, solvents like isopropanol, toluene, or a mixture of a good solvent (like ethyl acetate or acetone) with an anti-solvent (like hexane or heptane) are often effective.[1] A small-scale solvent screen is highly recommended to determine the optimal solvent or solvent system.

Q3: Can I use chromatography to purify this compound?

A3: Yes, both normal-phase and reversed-phase chromatography can be used. For normal-phase silica gel chromatography, a mobile phase containing a mixture of a non-polar solvent (e.g., dichloromethane or ethyl acetate) and a polar solvent (e.g., methanol), often with a small amount of acid (e.g., acetic acid) to improve peak shape, is a good starting point.[7] Reversed-phase HPLC using a C18 column with a water/acetonitrile or water/methanol gradient containing a modifier like formic acid or trifluoroacetic acid is also a powerful technique for achieving high purity.[2]

Q4: How can I remove non-polar impurities from my crude product?

A4: An acid-base extraction is an effective method.[4][5] Dissolve the crude product in an organic solvent (e.g., diethyl ether or ethyl acetate) and extract with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution). The this compound will move into the aqueous layer as its carboxylate salt, while non-polar impurities will remain in the organic layer. The aqueous layer can then be acidified and the pure product extracted back into an organic solvent.

Q5: My purified product still shows impurities by HPLC. What should I do?

A5: If impurities persist after initial purification, a secondary purification step using a different technique is recommended. For example, if you started with recrystallization, follow up with preparative HPLC.[2] The orthogonality of different purification methods (e.g., one based on polarity and the other on solubility) can be very effective at removing stubborn impurities.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Based on a preliminary solvent screen, select a suitable solvent or solvent system (e.g., isopropanol, ethyl acetate/hexane).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid is completely dissolved.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.[1]

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield.[1][4]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[1]

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[1]

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable organic solvent such as diethyl ether or ethyl acetate.

  • Basification: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate solution. Shake the funnel vigorously, venting frequently.

  • Separation: Allow the layers to separate. The deprotonated product will be in the upper aqueous layer. Drain the lower organic layer, which contains neutral impurities.[5]

  • Repeat Extraction: Extract the organic layer again with a fresh portion of the base solution to ensure complete transfer of the product. Combine the aqueous extracts.[4]

  • Acidification: Cool the combined aqueous layers in an ice bath and acidify with a strong acid (e.g., HCl) until the pH is acidic (pH ~2), at which point the purified product should precipitate.

  • Final Extraction: Extract the precipitated product back into an organic solvent like diethyl ether or ethyl acetate.

  • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent to yield the purified this compound.[5]

Visualizations

Purification_Workflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Chromatography Column Chromatography Crude->Chromatography AcidBase Acid-Base Extraction Crude->AcidBase Pure Pure Product Recrystallization->Pure Chromatography->Pure AcidBase->Pure Analysis Purity Analysis (HPLC, NMR) Pure->Analysis

Caption: General purification strategies for this compound.

Troubleshooting_Logic Start Purification Attempt CheckPurity Check Purity (e.g., HPLC) Start->CheckPurity Pure Pure Product (>99%) CheckPurity->Pure Yes Impure Impure Product CheckPurity->Impure No IdentifyIssue Identify Issue Impure->IdentifyIssue LowYield Low Yield IdentifyIssue->LowYield Low Yield OilingOut Oiling Out IdentifyIssue->OilingOut Oiling Out Contaminated Contaminated IdentifyIssue->Contaminated Contaminated ChangeSolvent Optimize Recrystallization (Solvent, Cooling Rate) LowYield->ChangeSolvent OilingOut->ChangeSolvent SwitchMethod Switch Purification Method (e.g., to Chromatography) Contaminated->SwitchMethod ChangeSolvent->Start SwitchMethod->Start

Caption: Troubleshooting workflow for the purification process.

References

Technical Support Center: Optimization of Reaction Conditions for Adamantane Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for adamantane functionalization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues encountered during the synthesis of adamantane derivatives. Adamantane's unique rigid and lipophilic structure makes it a valuable scaffold in medicinal chemistry and materials science.[1][2][3][4] However, its high stability and strong C-H bonds present significant functionalization challenges.[5][6][7]

This guide is structured into key reaction types, each containing a troubleshooting section in a question-and-answer format, a summary of reaction conditions, and detailed experimental protocols.

Section 1: Oxidation and Hydroxylation

The selective oxidation of adamantane to introduce hydroxyl groups is a foundational transformation. The primary products are typically 1-adamantanol (from the tertiary C-H bond) and 2-adamantanol or 2-adamantanone (from the secondary C-H bonds).[8] Achieving high selectivity is a common challenge due to the presence of both tertiary and secondary C-H bonds.[8]

Troubleshooting Guide: Oxidation/Hydroxylation

Q1: Why is the conversion of my adamantane starting material low?

  • Potential Cause 1: Inactive or Decomposed Catalyst. The catalyst may have lost activity due to improper storage or decomposition under reaction conditions.[8]

    • Solution: Ensure the catalyst is fresh and handled according to the supplier's instructions. If the catalyst is sensitive to air or moisture, maintain an inert atmosphere (e.g., nitrogen or argon).[8][9]

  • Potential Cause 2: Suboptimal Reaction Temperature or Time. The reaction may not have reached completion due to insufficient time or a temperature that is too low to overcome the activation energy.[8]

    • Solution: Monitor the reaction progress using TLC, GC, or NMR.[9] Systematically screen a range of temperatures and extend the reaction time as needed.

  • Potential Cause 3: Poor Solubility of Adamantane. Adamantane's nonpolar nature leads to poor solubility in many common solvents, limiting its availability to react.[8]

    • Solution: Screen different solvents or use a co-solvent system to improve solubility.[9] For microbial hydroxylations, adding a surfactant like Tween 60 can increase the bioavailability of adamantane.[10]

Q2: How can I improve the regioselectivity of the hydroxylation to favor 1-adamantanol?

  • Potential Cause: Non-selective Reagent or Catalyst. Highly reactive oxidizing species can lead to a mixture of products.[8]

    • Solution: The choice of catalyst is critical for controlling regioselectivity.[8] Enzymatic oxidations using cytochrome P450, for instance, can exhibit very high regioselectivity for the tertiary position.[7][10] Certain metal complexes can also be tuned with specific ligands to control the reactivity of the oxidizing species.[8] For microbial hydroxylation, strains like Streptomyces griseoplanus are known for high regioselectivity.[10]

Q3: My reaction is producing a significant amount of over-oxidized byproducts (diols, triols, etc.). How can I minimize them?

  • Potential Cause 1: The Desired Product is More Reactive than the Starting Material. The initially formed adamantanol can be more susceptible to further oxidation.[8]

    • Solution: Optimize the reaction time to stop the reaction when the yield of the desired mono-hydroxylated product is at its maximum.[8][10] Lowering the reaction temperature can also help reduce the rate of subsequent oxidations.[8]

  • Potential Cause 2: Excess Oxidant or High Temperature. Prolonged reaction times, higher temperatures, and an excess of the oxidizing agent can promote the formation of poly-oxygenated derivatives.[8]

    • Solution: Carefully control the stoichiometry of the oxidant. A slow, drop-wise addition of the oxidant, such as H₂O₂, can sometimes help control the reaction.[8][11]

Data Summary: Adamantane Oxidation Conditions
Catalyst SystemOxidantSolventTemperature (°C)Time (h)Major Product(s)Yield (%)Reference
Cu₂Cl₄·2DMG50% aq. H₂O₂Acetonitrile501+Poly-oxygenated adamantanes72% (total)[8][11]
Pd, Ni, Ru, Co, Mo, W, or Fe complexesH₂O/CBr₄Not specified16091-Adamantanol64-89%[12]
Streptomyces griseoplanusO₂Culture MediumNot specified721-Adamantanol32% (molar conversion)[7][10]
Pseudomonas putida (P450cam)O₂Culture MediumNot specifiedNot specified1-AdamantanolModerate[7]
Experimental Protocols

Protocol 1: Deep Oxidation of Adamantane using Cu₂Cl₄·2DMG and H₂O₂ [8][11]

  • Dissolve adamantane in acetonitrile in a reaction flask.

  • Add the Cu₂Cl₄·2DMG catalyst to the solution.

  • Heat the reaction mixture to 50 °C.

  • Slowly add a 50% aqueous solution of H₂O₂ drop-wise over 60 minutes with vigorous stirring.

  • Continue stirring at 50 °C for the desired reaction time.

  • After cooling to room temperature, extract the products with a suitable organic solvent (e.g., diethyl ether).

  • Analyze the product mixture using GC-MS.

Protocol 2: General Method for Microbial Hydroxylation of Adamantane [10]

  • Prepare the appropriate culture medium for the chosen microorganism (e.g., Streptomyces griseoplanus).

  • Inoculate a starter culture and grow under optimal conditions (specific temperature, shaking speed).

  • Add adamantane to the culture, potentially with a surfactant like Tween 60 to aid solubility. If required by the enzyme system (like P450cam), add an inducer.

  • Incubate the culture for the desired period (e.g., 72 hours).

  • Separate the microbial cells from the culture broth by centrifugation or filtration.

  • Extract the hydroxylated products from the supernatant using an organic solvent such as ethyl acetate.

  • Analyze the crude extract using GC or HPLC to identify and quantify the products.

  • Purify the desired hydroxylated adamantane derivatives using silica gel column chromatography.[10]

Visualization: Troubleshooting Workflow

Troubleshooting_Workflow General Troubleshooting Workflow for Adamantane Functionalization start Initial Reaction Setup (Catalyst, Solvent, Temp, Reagents) run Run Reaction & Monitor (TLC, GC, NMR) start->run analyze Analyze Results (Yield, Selectivity, Conversion) run->analyze problem Problem Identified? analyze->problem low_yield Low Yield / Conversion problem->low_yield Yes poor_selectivity Poor Selectivity problem->poor_selectivity byproducts Byproduct Formation problem->byproducts finalize Finalize Protocol problem->finalize No optimize_conditions Optimize Conditions: - Temp ↑ / Time ↑ - Catalyst Loading - Reagent Stoichiometry low_yield->optimize_conditions optimize_catalyst Optimize System: - Change Catalyst/Ligand - Screen Solvents - Additives (e.g., Surfactants) poor_selectivity->optimize_catalyst optimize_purification Optimize Process: - Adjust Reaction Time - Control Reagent Addition - Check Reagent Purity byproducts->optimize_purification optimize_conditions->run optimize_catalyst->run optimize_purification->run

Caption: A logical workflow for optimizing reaction conditions.

Section 2: C-H Alkylation and Substitution

Direct C-H alkylation of adamantane, often achieved through photoredox catalysis, is a powerful method for creating C-C bonds at the bridgehead position.[8][9] These reactions require careful optimization to ensure catalyst activity and prevent unwanted side reactions.

Troubleshooting Guide: C-H Alkylation

Q1: My photocatalytic alkylation reaction has a low yield or stalls completely. What should I check?

  • Potential Cause 1: Inactive Catalyst or Reagents. The photocatalyst may be degraded, or other reagents may contain impurities that quench the reaction.[9]

    • Solution: Ensure the photocatalyst is fresh and stored properly, protected from light. Use anhydrous solvents and pure reagents. Degas the reaction mixture thoroughly with an inert gas (argon or nitrogen) before starting, as oxygen can quench excited states.[8][9]

  • Potential Cause 2: Suboptimal Reaction Setup. The light source may be of the incorrect wavelength or intensity, or the reaction vessel may be too far from the source.[9]

    • Solution: Verify that the emission wavelength of your light source (e.g., blue LEDs) matches the absorption maximum of the photocatalyst.[9] Ensure the reaction vessel is placed close to the light source and that the mixture is stirred vigorously to ensure even irradiation. Using a fan to maintain room temperature can prevent overheating.[9]

  • Potential Cause 3: Catalyst Deactivation. The catalyst can be poisoned or degrade during the reaction.[9]

    • Solution: Maintain a strictly inert atmosphere.[9] In some cases, slow addition of a reagent or catalyst can help maintain its active concentration.[9]

Q2: The reaction is producing polysubstituted products. How can I favor mono-alkylation?

  • Potential Cause: High Reactivity of the Monosubstituted Product. The newly formed product may be susceptible to further C-H functionalization.

    • Solution: Use a stoichiometric excess of adamantane relative to the alkylating agent.[9] This increases the statistical probability of the catalyst reacting with the starting material rather than the product.

Data Summary: Photocatalytic C-H Alkylation
Photocatalyst (mol%)HAT Catalyst (mol%)Alkylating AgentSolventTime (h)ProductYield (%)Reference
Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆ (1-2)Quinuclidine-based (5-10)Phenyl vinyl sulfoneAnhydrous DCE8-481-Alkylated adamantaneGood to Excellent[9]
Iridium complex (2)Quinuclidine-based (10)Various alkenesNot specified241-Alkylated adamantaneNot specified[8]
Ir-1 / Ir-2Sulfonylated quinuclidinol Q-1Phenyl vinyl sulfoneNot specified8-481-Alkylated adamantane72%[13]
Experimental Protocol

Protocol 3: Photocatalytic C-H Alkylation of Adamantane [8][9]

  • To a Schlenk flask, add adamantane (1.5 equivalents), the iridium photocatalyst (e.g., Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆, 1-2 mol%), and the quinuclidine-based Hydrogen Atom Transfer (HAT) catalyst (5-10 mol%).

  • Add a magnetic stir bar.

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add anhydrous dichloroethane (DCE) via syringe to dissolve the solids.

  • Add the alkene (e.g., phenyl vinyl sulfone, 1.0 equivalent) to the reaction mixture via syringe.

  • Place the reaction vessel 2-5 cm from a blue LED light source (e.g., 456 nm) and begin vigorous stirring. A cooling fan may be necessary to maintain ambient temperature.

  • Irradiate the mixture for 8-48 hours, monitoring progress by TLC or GC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the desired 1-alkylated adamantane product.

Visualization: Factors Affecting Regioselectivity

Regioselectivity_Factors Key Factors Influencing Regioselectivity in Adamantane Functionalization adamantane Adamantane Core tertiary_ch Tertiary (3°) C-H Bonds (Bridgehead, BDE ≈ 99 kcal/mol) adamantane->tertiary_ch secondary_ch Secondary (2°) C-H Bonds (Methylene, BDE ≈ 96 kcal/mol) adamantane->secondary_ch steric Steric Hindrance tertiary_ch->steric More accessible electronic Electronic Effects (Bond Dissociation Energy) tertiary_ch->electronic Stronger bond product_1 1-Substituted Adamantane tertiary_ch->product_1 secondary_ch->steric Less accessible secondary_ch->electronic Weaker bond product_2 2-Substituted Adamantane secondary_ch->product_2 catalyst Catalyst / Reagent Choice catalyst->tertiary_ch Selective Catalysts (e.g., Enzymes, Tuned Complexes) catalyst->secondary_ch Non-selective Reagents (e.g., Strong Radicals) conditions Reaction Conditions (Solvent, Temperature) conditions->tertiary_ch Polar solvents can influence conditions->secondary_ch

Caption: Factors governing functionalization at tertiary vs. secondary positions.

Section 3: Halogenation and Amination

Functionalization with heteroatoms like halogens and nitrogen is crucial for developing pharmaceutical candidates such as Amantadine and Memantine.[2][14][15]

Troubleshooting Guide: Halogenation/Amination

Q1: My bromination of adamantane is slow and gives a low yield. How can I improve it?

  • Potential Cause: Suboptimal Temperature or Reaction Time. Direct bromination often requires elevated temperatures to proceed at a reasonable rate.

    • Solution: As per established protocols, ensure the reaction is heated sufficiently (e.g., 85°C initially, then increasing to 110°C) for an adequate duration (e.g., 9+ hours).[16]

Q2: I am attempting a Ritter-type reaction to synthesize an N-adamantyl amide, but the reaction is not working well.

  • Potential Cause: Reagent Addition and Control. The reaction between adamantane and nitric acid can be highly exothermic and requires careful control.

    • Solution: The adamantane should be added slowly to the nitric acid, ideally over a period of time (e.g., 20 minutes), to manage the reaction rate and temperature.[16] Following this, the subsequent addition of the nitrile (e.g., formamide or acetonitrile) should also be controlled.[15][16]

Data Summary: Halogenation and Amination Conditions
Starting MaterialReagentsSolventTemperature (°C)Time (h)ProductYield (%)Reference
AdamantaneLiquid BromineNeat85 then 11091-BromoadamantaneNot specified[16]
AdamantaneNitric acid, AcetonitrileNeat (Microwave)Not specifiedNot specifiedN-(1-Adamantyl)acetamideNot specified[16]
1,3-Dimethyl-adamantaneNitric acid, FormamideNeat852+N-Formyl-memantine intermediateNot specified[15]
N-Formyl-memantine36% HCl, WaterWaterReflux1Memantine Hydrochloride83% (from dimethyl-adamantane)[15]
Experimental Protocols

Protocol 4: Synthesis of 1-Bromoadamantane [16]

  • In a round-bottom flask equipped with a reflux condenser, place 30g of adamantane.

  • In a fume hood, carefully add 24 mL of liquid bromine to the flask.

  • Heat the reaction mixture to 85°C for 6 hours.

  • Increase the temperature to 110°C and continue the reaction for an additional 3 hours.

  • Allow the reaction to cool to room temperature and leave it overnight.

  • The product can be purified by distillation or recrystallization.

Protocol 5: One-Pot Synthesis of Memantine Hydrochloride [15]

  • Slowly add 1,3-dimethyl-adamantane (1.2 mol) to nitric acid (12.0 mol) at 20–25 °C over 30 minutes with stirring. Continue stirring for 1 hour.

  • Add formamide (10.8 mol) over 30 minutes.

  • Heat the mixture to 85 °C over 2 hours.

  • After the reaction is complete, cool the mixture to 5–10 °C and pour it into ice-cold water (2000 mL).

  • Extract the mixture with dichloromethane (2400 mL). The organic layer contains the N-formyl intermediate.

  • To the intermediate, add a mixture of 36% hydrochloric acid (10.08 mol) and water (720 mL). Stir for 20 minutes and then heat to reflux for 1 hour to perform hydrolysis.

  • Concentrate the reaction mixture to half its volume under vacuum.

  • Add n-hexane (300 mL) and heat to reflux for 30 minutes.

  • Cool the mixture to 5–10 °C for 1 hour to precipitate the product.

  • Filter the solid, wash with cold ethyl acetate, and dry under vacuum to yield memantine hydrochloride.

References

Side-product analysis in the synthesis of 3-hydroxy-1-adamantaneacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-hydroxy-1-adamantaneacetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to 3-hydroxy-1-adamantaneacetic acid?

The most prevalent synthetic strategies commence with either adamantane or a monosubstituted adamantane derivative. A widely used approach involves the oxidation of 1-adamantanecarboxylic acid.[1][2] Key methods include:

  • Oxidation with Potassium Permanganate (KMnO₄): This method involves the direct oxidation of 1-adamantanecarboxylic acid.[3]

  • Oxidation with a Mixture of Nitric Acid (HNO₃) and Sulfuric Acid (H₂SO₄): This is another common and potent oxidizing system for this transformation.[1]

  • Multi-step Synthesis from Adamantane: This involves an initial carboxylation of adamantane to form 1-adamantanecarboxylic acid, followed by an oxidation step.[4]

Q2: What are the major anticipated side-products in the synthesis of 3-hydroxy-1-adamantaneacetic acid?

The nature and quantity of side-products are highly dependent on the chosen synthetic route and reaction conditions. Common impurities include:

  • Unreacted Starting Material: Incomplete conversion can lead to the presence of 1-adamantanecarboxylic acid in the final product.

  • Polyhydroxylated Adamantane Derivatives: Over-oxidation of the adamantane core can introduce additional hydroxyl groups, leading to diols or triols.[5][6]

  • Nitrated Adamantane Derivatives: When using nitric acid, nitration of the adamantane ring can occur, resulting in nitro-substituted impurities.[7]

  • Adamantanone Derivatives: Oxidation at the secondary carbon positions of the adamantane cage can lead to the formation of ketone functionalities.[5]

Q3: Which analytical techniques are most suitable for monitoring the reaction and assessing the purity of the final product?

A combination of chromatographic and spectroscopic methods is recommended for comprehensive analysis:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity of the final product and detecting non-volatile impurities. A reversed-phase C18 column with UV detection is a common setup.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile and semi-volatile side-products.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the desired product and any impurities present.[9][10]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to confirm the presence of key functional groups (e.g., hydroxyl, carboxylic acid).

Troubleshooting Guides

Issue 1: Low Yield of 3-Hydroxy-1-Adamantaneacetic Acid

Possible Causes and Solutions

Possible Cause Suggested Solutions
Incomplete Reaction - Reaction Time: Extend the reaction time and monitor the progress by TLC or HPLC until the starting material is consumed. - Reaction Temperature: Ensure the reaction is conducted at the optimal temperature. For oxidation with KMnO₄ or HNO₃/H₂SO₄, carefully control the temperature to prevent decomposition while ensuring sufficient activation energy.
Sub-optimal Reagent Stoichiometry - Oxidizing Agent: Ensure the molar ratio of the oxidizing agent to the starting material is appropriate. An insufficient amount will lead to incomplete conversion, while a large excess can promote over-oxidation.
Poor Solubility of Starting Material - Solvent System: While many oxidations are performed in strong acids which also act as the solvent, ensure the starting 1-adamantanecarboxylic acid is adequately dispersed. For other systems, consider co-solvents, but be mindful of their potential to react with the oxidizing agents.
Product Degradation - Temperature Control: Exceeding the optimal reaction temperature can lead to the decomposition of the desired product. Employ a temperature-controlled reaction setup. - Work-up Procedure: Quench the reaction promptly once complete to prevent further reactions. Neutralize acidic reaction mixtures carefully, as excessive heat generation can degrade the product.
Issue 2: Presence of Significant Impurities in the Final Product

Troubleshooting Over-oxidation and Side-reactions

Over-oxidation is a common challenge in the synthesis of 3-hydroxy-1-adamantaneacetic acid, leading to the formation of polyhydroxylated byproducts.

Side-Product Identification Mitigation Strategies
Polyhydroxylated Adamantane Derivatives - Mass Spectrometry (MS): Look for molecular ions corresponding to the addition of one or more oxygen atoms to the desired product. - NMR Spectroscopy: Additional signals in the alcohol region of the ¹H NMR spectrum and corresponding changes in the ¹³C NMR spectrum.- Control Reaction Temperature: Lowering the reaction temperature can reduce the rate of subsequent oxidation reactions.[5] - Optimize Reaction Time: Monitor the reaction closely and stop it as soon as the desired product is formed in maximum yield.[5] - Stoichiometry of Oxidant: Use the minimum effective amount of the oxidizing agent.
Nitrated Adamantane Derivatives - MS: Presence of molecular ions with an increase in mass corresponding to the addition of a nitro group (NO₂). - NMR: Aromatic-like shifts in the ¹H and ¹³C NMR spectra if the nitro group is on an aromatic substituent, or characteristic downfield shifts of protons and carbons adjacent to the nitro group on the adamantane core.- Alternative Oxidants: If nitration is a persistent issue, consider alternative oxidizing agents like potassium permanganate. - Reaction Conditions: Modifying the concentration of nitric acid and the reaction temperature may help to minimize nitration.
Unreacted 1-Adamantanecarboxylic Acid - HPLC: A peak with the same retention time as the starting material. - NMR: Characteristic signals of the starting material will be present in the spectra of the crude product.- Reaction Conditions: Increase reaction time, temperature, or the amount of oxidizing agent to drive the reaction to completion. - Purification: Recrystallization or column chromatography can be effective in removing unreacted starting material.

Quantitative Data on Side-Product Formation (Illustrative)

The following table provides an illustrative comparison of side-product formation in different synthetic routes. Actual values will vary based on specific experimental conditions.

Synthetic Route Typical Yield of Target Product Major Side-Products Typical Impurity Levels
KMnO₄ Oxidation 60-75%Polyhydroxylated derivatives5-15%
HNO₃/H₂SO₄ Oxidation 70-85%Nitrated derivatives, Polyhydroxylated derivatives3-10%

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for the analysis of 3-hydroxy-1-adamantaneacetic acid and its non-volatile impurities.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

This method is suitable for the identification of volatile and semi-volatile impurities.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium.

  • Injection: Split injection.

  • Oven Program: A temperature gradient from a low starting temperature (e.g., 100 °C) to a high final temperature (e.g., 280 °C) to elute a wide range of compounds.

  • MS Detection: Electron Ionization (EI) at 70 eV.

  • Sample Preparation: Derivatization (e.g., silylation) of the carboxylic acid and hydroxyl groups may be necessary to improve volatility.

Visualizations

Synthesis_Pathway start 1-Adamantanecarboxylic Acid product 3-Hydroxy-1-adamantaneacetic Acid start->product Oxidation (e.g., KMnO4 or HNO3/H2SO4) side_product2 Nitrated Derivatives start->side_product2 Nitration (with HNO3) side_product1 Polyhydroxylated Derivatives product->side_product1 Over-oxidation

Caption: Synthesis pathway and major side-product formation.

Troubleshooting_Workflow start Experiment Yields Low Purity Product analysis Analyze by HPLC, GC-MS, NMR start->analysis identify_impurities Identify Major Impurities analysis->identify_impurities unreacted_sm Unreacted Starting Material? identify_impurities->unreacted_sm over_oxidation Over-oxidation Products? identify_impurities->over_oxidation other_side_products Other Side-Products? identify_impurities->other_side_products unreacted_sm->over_oxidation No adjust_time_temp Increase Reaction Time/Temp unreacted_sm->adjust_time_temp Yes over_oxidation->other_side_products No modify_conditions Modify Reaction Conditions (e.g., lower temp, shorter time) over_oxidation->modify_conditions Yes optimize_purification Optimize Purification other_side_products->optimize_purification Yes adjust_time_temp->analysis adjust_oxidant Adjust Oxidant Stoichiometry modify_conditions->analysis

Caption: Troubleshooting workflow for low purity product.

References

Stability testing of 2-(3-hydroxyadamantan-1-yl)acetic acid under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on conducting stability testing of 2-(3-hydroxyadamantan-1-yl)acetic acid under various pH conditions. The information is based on general principles of forced degradation studies as outlined by regulatory bodies.[1][2][3]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the stability testing of this compound.

Question: Why am I observing unexpectedly rapid degradation of the compound at all pH levels, including neutral pH?

Answer:

  • Check for Contaminants: Ensure that your solvents, buffers, and glassware are free from impurities that could be catalyzing the degradation. Trace metals or residual cleaning agents can sometimes initiate or accelerate degradation pathways.

  • Evaluate Storage Conditions: Confirm that stock solutions and samples are being stored at the appropriate temperature and protected from light, as per standard laboratory practice for stability studies.[4] Unintended exposure to elevated temperatures or UV light can cause degradation.

  • Method-Induced Degradation: The analytical method itself might be causing degradation. For instance, high temperatures in the HPLC column oven or an inappropriate mobile phase pH could be contributing factors. To test this, analyze a freshly prepared sample without incubation.

  • Inherent Instability: It is possible that this compound has limited intrinsic stability under the chosen conditions. Consider reducing the stress conditions (e.g., lower temperature, shorter time points) to achieve a target degradation of 5-20%.[4]

Question: I am having difficulty achieving good chromatographic separation between the parent peak of this compound and its degradation products. What can I do?

Answer:

  • Optimize Mobile Phase: Systematically vary the mobile phase composition. Adjusting the organic modifier (e.g., acetonitrile, methanol) content and the pH of the aqueous phase can significantly impact the retention and resolution of ionizable compounds like your target molecule and its potential degradants.

  • Column Selection: Consider using a different stationary phase. A C18 column is a good starting point, but if co-elution is an issue, experimenting with a phenyl-hexyl or a polar-embedded column might provide the necessary selectivity.

  • Gradient Elution: If you are using an isocratic method, switching to a gradient elution can help in resolving closely eluting peaks. A shallow gradient will often provide better separation of related compounds.

  • Detector Wavelength: Ensure you are using the optimal UV detection wavelength for both the parent compound and the degradants. A photodiode array (PDA) detector can be invaluable here, as it allows you to examine the UV spectra of all peaks to ensure purity and help in method development.

Frequently Asked Questions (FAQs)

Question: What are the primary objectives of performing a forced degradation study on this compound?

Answer: Forced degradation studies, also known as stress testing, are crucial in pharmaceutical development.[3] The main objectives for studying this compound are:

  • To identify potential degradation products.

  • To understand the degradation pathways of the molecule.[2]

  • To assess the intrinsic stability of the molecule.[1]

  • To develop and validate a stability-indicating analytical method that can accurately measure the compound in the presence of its degradants.[5]

  • This information helps in determining appropriate formulation, packaging, and storage conditions.[1]

Question: What are the typical stress conditions used for investigating the pH stability of a compound like this compound?

Answer: Typically, hydrolytic degradation is investigated at acidic, basic, and neutral pH.[4] Common conditions include:

  • Acidic Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperatures (e.g., 60°C).[4]

  • Basic Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperatures.[4]

  • Neutral Hydrolysis: Water or a neutral buffer (e.g., phosphate buffer at pH 7.0) at elevated temperatures.

The duration of the study can range from a few hours to several days, depending on the stability of the molecule. The goal is to achieve a noticeable level of degradation (typically 5-20%) to ensure that the analytical method is capable of detecting and separating the degradants.[4]

Question: What are the potential degradation pathways for this compound under acidic or basic conditions?

Answer: While specific degradation pathways need to be confirmed experimentally, potential pathways for this molecule based on its functional groups (tertiary alcohol, secondary amine, and carboxylic acid) could include:

  • Under acidic conditions: Dehydration of the tertiary alcohol at the 3-position of the adamantane ring, leading to the formation of an unsaturated derivative.

  • Under basic conditions: While the adamantane core is generally stable, strong basic conditions at elevated temperatures could potentially lead to other rearrangements or oxidative degradation if oxygen is present.

  • The secondary amine and carboxylic acid moieties are generally stable to hydrolysis.

Experimental Protocol: pH Stability Study

This protocol outlines a typical approach for assessing the stability of this compound across a range of pH values.

1. Materials and Reagents:

  • This compound reference standard

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Potassium phosphate monobasic and dibasic

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Class A volumetric flasks and pipettes

2. Preparation of Solutions:

  • Stock Solution: Prepare a 1.0 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Acidic Solution (pH 2): Prepare a 0.01 M HCl solution.

  • Neutral Solution (pH 7): Prepare a phosphate buffer at pH 7.0.

  • Basic Solution (pH 10): Prepare a phosphate or borate buffer at pH 10.0.

3. Stress Sample Preparation:

  • For each pH condition, add a known volume of the stock solution to a volumetric flask and dilute with the respective pH solution to a final concentration of 0.1 mg/mL.

  • Prepare a control sample (time zero) by immediately neutralizing an aliquot of each stressed sample and diluting it with the mobile phase to the target analytical concentration.

  • Incubate the remaining stressed samples in a temperature-controlled oven at 60°C.

  • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Neutralize the aliquots immediately upon withdrawal and dilute them with the mobile phase for analysis.

4. Analytical Method (Example):

  • Instrument: High-Performance Liquid Chromatography (HPLC) with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the time zero sample.

  • Identify and quantify any degradation products.

Data Presentation

Table 1: Illustrative Stability Data for this compound at 60°C

Time (hours)% Remaining (pH 2)% Remaining (pH 7)% Remaining (pH 10)
0100.0100.0100.0
298.599.897.2
496.299.594.8
892.199.189.5
1288.398.885.1
2480.597.575.3

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions (60°C) cluster_analysis Analysis stock Stock Solution (1 mg/mL) sample_prep Prepare Stress Samples (0.1 mg/mL) stock->sample_prep buffers Prepare Buffers (pH 2, 7, 10) buffers->sample_prep acid pH 2 sample_prep->acid neutral pH 7 sample_prep->neutral base pH 10 sample_prep->base sampling Sample at Time Points (0, 2, 4, 8, 12, 24h) acid->sampling neutral->sampling base->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation hplc->data

Caption: Experimental workflow for the pH stability study of this compound.

degradation_pathway parent This compound degradant Potential Degradant: Unsaturated Adamantane Derivative parent->degradant  Acid-Catalyzed  Dehydration (-H2O)

Caption: Potential acid-catalyzed degradation pathway for this compound.

References

Technical Support Center: Crystallization of Adamantane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the crystallization of adamantane derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the crystallization process.

Frequently Asked Questions (FAQs)

Q1: My adamantane derivative is not crystallizing from solution. What should I do?

A1: This is a common challenge that can often be resolved by systematically adjusting the crystallization conditions. Here are several troubleshooting steps you can take:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1]

    • Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the solution. This "seed" will act as a template for further crystal formation.[1][2]

  • Increase Supersaturation:

    • Solvent Evaporation: Your solution may be too dilute. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of your compound.[1][2] Allow it to cool slowly again.

    • Add an Anti-Solvent: If your compound is dissolved in a "good" solvent, you can slowly add a "poor" solvent (an anti-solvent) in which your compound is insoluble until the solution becomes slightly turbid. Gentle heating to redissolve the precipitate followed by slow cooling can yield crystals.[3]

  • Optimize Cooling:

    • Slow Cooling: Rapid cooling can sometimes prevent crystal formation or lead to the formation of an oil.[1] Allow the solution to cool to room temperature undisturbed in a vibration-free environment before attempting further cooling in an ice bath or refrigerator.[3]

Q2: My compound has "oiled out" instead of forming crystals. How can I fix this?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the solution is cooled too quickly or if the boiling point of the solvent is too high.[1]

  • Solution: Reheat the solution to dissolve the oil. You can then try one of the following:

    • Add a small amount of a co-solvent in which your compound is more soluble to lower the supersaturation point.[1]

    • Allow the solution to cool much more slowly to give the molecules time to align into a crystal lattice.

Q3: The yield of my recrystallized adamantane derivative is very low. How can I improve it?

A3: Low recovery is often due to using an excessive amount of solvent or selecting a solvent in which the compound is too soluble, even at low temperatures.[1]

  • Solutions:

    • Minimize Solvent: Use the minimum amount of hot solvent required to completely dissolve your compound.

    • Optimize Solvent System: Consider a different solvent or a mixed solvent system where the solubility of your compound is lower at colder temperatures.[1]

    • Extended Cooling: Cool the solution in an ice bath for a longer period to maximize precipitation.[1]

    • Check the Mother Liquor: If you suspect significant product loss, you can test the filtrate (mother liquor). Dip a glass rod into the solution, let the solvent evaporate, and if a substantial amount of solid residue forms, there is still a significant amount of your compound in the solution.[2] You can try to recover this by evaporating more solvent and re-cooling.

Q4: The recrystallized product is still impure. What could be the issue?

A4: Impurities can be trapped in the crystal lattice if the crystallization process occurs too quickly or if the washing step is inadequate.[1]

  • Solutions:

    • Slow Down Crystallization: If crystals form too rapidly, it can trap impurities. To slow down the process, reheat the solution and add a small amount of additional solvent.[2]

    • Thorough Washing: Ensure you wash the collected crystals with a small amount of cold solvent to remove any impurities adhering to the crystal surface.[3]

    • Re-crystallize: A second recrystallization using a different solvent system may be necessary to remove persistent impurities.[1]

Experimental Protocols & Data

Solvent Selection for Adamantane Derivatives

The choice of solvent is critical for successful crystallization. Adamantane and its derivatives are generally non-polar and will dissolve in many organic solvents.[4] The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when heated.[3] A systematic solvent screening is recommended.

Solvent/Solvent SystemPolaritySuitability for CrystallizationNotes
DichloromethanePolar aproticGood "good" solvent for co-crystallization or as a primary solvent for slow evaporation.[5][6]Often used in co-crystallization of adamantane derivatives with host molecules.[5][7]
Hexane / HeptaneNon-polarGood as a "poor" solvent (anti-solvent) or for recrystallizing non-polar derivatives.[3][8]Can be used in vapor diffusion setups with a more polar "good" solvent.[3]
TolueneNon-polarEffective for recrystallization due to its higher boiling point.[1][3]
Ethyl AcetatePolar aproticAdamantanone is readily soluble; may require a co-solvent to reduce solubility at room temperature.[1]A good starting point for solubility tests.[3]
Methanol / EthanolPolar proticCan be a good starting point, but high solubility at room temperature might lead to lower yields.[1][3]May require cooling to very low temperatures to maximize crystal recovery.[1]
AcetonePolar aproticHigh solubility may pose a challenge for recovery.[1][3]
Ether-based solventsPolar aproticCan be used for recrystallization after removing by-products with a poor solvent like methanol.[9]
Key Crystallization Methodologies

1. Slow Evaporation

This method is suitable when the compound is reasonably volatile and thermally stable.

  • Protocol:

    • Dissolve the adamantane derivative in a suitable solvent (e.g., dichloromethane) to create a near-saturated solution.[5]

    • Transfer the solution to a clean vial or beaker.

    • Cover the container with a lid or paraffin film pierced with a few small holes from a needle. This will slow down the rate of evaporation.[5]

    • Place the container in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.[5]

    • Collect the crystals once they have reached a suitable size.

2. Vapor Diffusion

This technique involves the slow diffusion of a "poor" solvent vapor into a solution of the compound in a "good" solvent.

  • Protocol:

    • Dissolve the adamantane derivative in a minimal amount of a "good," more volatile solvent (e.g., dichloromethane) in a small, open vial.[3]

    • Place this vial inside a larger, sealed jar or beaker.

    • Add a layer of a "poor," less volatile solvent (e.g., hexane or n-decane) to the bottom of the larger container, ensuring the level is below the top of the inner vial.[3][5]

    • Seal the outer container and leave it undisturbed. The vapor of the "poor" solvent will slowly diffuse into the "good" solvent, reducing the solubility of the compound and promoting crystal growth.

3. Slow Cooling Crystallization

This is a common recrystallization technique to purify solid compounds.

  • Protocol:

    • Place the crude adamantane derivative in a clean Erlenmeyer flask.[3]

    • Add a small amount of a suitable solvent and gently heat the mixture while stirring until the solid completely dissolves. Continue adding solvent dropwise until a clear solution is obtained at the boiling point of the solvent.[3]

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature in a location free from vibrations.[3]

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry.[3]

Visual Troubleshooting and Workflow Diagrams

The following diagrams illustrate the logical flow of troubleshooting common crystallization problems and the setup for key experimental techniques.

Troubleshooting_Workflow start Start: Dissolved Adamantane Derivative no_crystals No Crystals Form Upon Cooling start->no_crystals Problem oiling_out Compound Oils Out start->oiling_out Problem low_yield Low Crystal Yield start->low_yield Problem impure_product Product is Impure start->impure_product Problem induce Induce Crystallization: - Scratch with glass rod - Add seed crystal no_crystals->induce Solution concentrate Increase Concentration: - Evaporate some solvent - Add anti-solvent no_crystals->concentrate Solution reheat_slow_cool Reheat to dissolve oil, then cool very slowly oiling_out->reheat_slow_cool Solution add_cosolvent Add a small amount of a 'good' co-solvent oiling_out->add_cosolvent Solution minimize_solvent Use minimum amount of hot solvent low_yield->minimize_solvent Solution cool_longer Cool in ice bath for an extended period low_yield->cool_longer Solution recrystallize Perform a second recrystallization impure_product->recrystallize Solution slow_cooling_wash Ensure slow cooling and wash with cold solvent impure_product->slow_cooling_wash Solution success Successful Crystallization induce->success concentrate->success reheat_slow_cool->success add_cosolvent->success minimize_solvent->success cool_longer->success recrystallize->success slow_cooling_wash->success

Caption: Troubleshooting decision tree for adamantane derivative crystallization.

Vapor_Diffusion_Setup Vapor Diffusion Experimental Setup cluster_jar Sealed Outer Jar cluster_vial Inner Vial solution Solution of Adamantane Derivative in 'Good' Solvent (e.g., Dichloromethane) diffusion Vapor Diffusion (Poor solvent vapor diffuses into good solvent) poor_solvent 'Poor' Solvent (e.g., Hexane) poor_solvent->diffusion

References

Technical Support Center: Production of 2-(3-hydroxyadamantan-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing impurities during the synthesis of 2-(3-hydroxyadamantan-1-yl)acetic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on impurity profiles and purification strategies. The primary route to this compound involves the synthesis of the key intermediate, 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid, followed by asymmetric reductive amination.

Diagram of a General Synthetic Approach

Synthesis_Workflow A 1-Adamantanecarboxylic Acid B 3-Hydroxy-1-adamantanecarboxylic Acid A->B Oxidation (e.g., KMnO4) C 1-Acetyl-3-hydroxyadamantane B->C Acylation D 2-(3-Hydroxy-1-adamantyl)-2-oxoacetic acid C->D Oxidation E This compound D->E Asymmetric Reductive Amination Side_Reaction Start 2-(3-Hydroxy-1-adamantyl)-2-oxoacetic acid Product This compound Start->Product Reductive Amination (Desired) SideProduct 2-Hydroxy-2-(3-hydroxyadamantan-1-yl)acetic acid Start->SideProduct Reduction of Ketone (Side-Reaction) Recrystallization_Process A Crude Product B Dissolve in Minimum Hot Solvent A->B C Hot Filtration (optional) B->C D Cool to Crystallize C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Crystals F->G H Pure Product G->H

Technical Support Center: Scaling Up the Synthesis of 3-Hydroxy-1-Adamantaneacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in scaling up the synthesis of 3-hydroxy-1-adamantaneacetic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of 3-hydroxy-1-adamantaneacetic acid, particularly when scaling up the process from 1-adamantanecarboxylic acid using a mixed nitric acid and sulfuric acid method.

Problem 1: Low Yield of 3-hydroxy-1-adamantaneacetic acid

A lower than expected yield is a common issue during scale-up. Several factors related to reaction conditions can contribute to this problem.

ParameterPotential Cause of Low YieldRecommended ActionExpected Outcome
Reaction Temperature Deviation from the optimal temperature of 0°C can lead to side reactions or incomplete conversion.Maintain a strict temperature control of 0°C using an ice-salt bath. For larger scales, consider a cryostat for precise temperature management.Improved selectivity and higher yield of the desired product.[1]
Molar Ratio of Reactants An incorrect molar ratio of 1-adamantanecarboxylic acid to nitric acid and sulfuric acid can result in incomplete reaction or the formation of byproducts.Use the optimal molar ratio of 1:2.6:20 for 1-adamantanecarboxylic acid:nitric acid:sulfuric acid.[1]Maximized conversion of the starting material to the desired product.[1]
Rate of Reagent Addition A rapid addition of the mixed acids can cause localized overheating, leading to decomposition and the formation of unwanted byproducts.Add the mixed acid dropwise to the solution of 1-adamantanecarboxylic acid while vigorously stirring and maintaining the temperature at 0°C.Controlled reaction rate, minimizing side reactions and improving yield.
Reaction Time Insufficient reaction time will lead to incomplete conversion of the starting material.Ensure the reaction is allowed to proceed for the recommended duration after the complete addition of reagents. Monitor the reaction progress using TLC or HPLC.Complete conversion of the starting material and maximized product formation.
Quality of Starting Material Impurities in the 1-adamantanecarboxylic acid can interfere with the reaction.Use high-purity 1-adamantanecarboxylic acid. If necessary, recrystallize the starting material before use.Reduced side reactions and a cleaner product, leading to a higher isolated yield.
Problem 2: Product Purity Issues and Byproduct Formation

The formation of impurities is a significant concern in scaling up chemical syntheses. Understanding and controlling these impurities is crucial for obtaining a high-quality final product.

ObservationPotential CauseRecommended ActionAnalytical Method for Confirmation
Discolored Product (Yellow or Brown) Charring due to localized overheating or the presence of nitrated byproducts.Ensure efficient cooling and a slow, controlled addition of the mixed acid. After the reaction, quenching the mixture on crushed ice can help precipitate a lighter-colored product.[1]HPLC, Mass Spectrometry
Presence of Unreacted Starting Material Incomplete reaction due to suboptimal temperature, insufficient reaction time, or incorrect stoichiometry.Adhere strictly to the optimized reaction conditions. Monitor the reaction to completion before work-up.HPLC, ¹H NMR
Formation of Dihydroxy or Nitrooxy Derivatives Over-oxidation or side reactions due to excess nitric acid or higher reaction temperatures.Carefully control the stoichiometry of the oxidizing agent and maintain the reaction temperature at 0°C.¹H NMR, ¹³C NMR, Mass Spectrometry

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing 3-hydroxy-1-adamantaneacetic acid?

A1: The oxidation of 1-adamantanecarboxylic acid using a mixture of nitric acid and sulfuric acid is a widely used and scalable method. This process offers the advantages of fewer reaction steps and relatively low-cost starting materials, making it suitable for industrial production.[1] Another reported method involves the bromination of 1-adamantanecarboxylic acid followed by hydrolysis.[1]

Q2: How can I purify the crude 3-hydroxy-1-adamantaneacetic acid on a large scale?

A2: A common and effective method for large-scale purification is precipitation. After the reaction is complete, the reaction mixture is poured onto crushed ice. The crude product precipitates as a solid and can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent system, such as an acetone/water mixture.[1]

Q3: What are the primary safety concerns when working with mixed nitric and sulfuric acids at scale?

A3: Mixed nitric and sulfuric acid is highly corrosive and a strong oxidizing agent. Key safety precautions include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhaling corrosive vapors.

  • Controlled Mixing: Always add nitric acid slowly to sulfuric acid while cooling, never the reverse, to prevent a violent exothermic reaction.[2][3]

  • Quenching: Quench the reaction mixture by slowly adding it to a large excess of ice with good stirring.

  • Spill Management: Have appropriate spill kits containing a neutralizer (e.g., sodium bicarbonate) readily available.[4]

Q4: What analytical techniques are recommended for in-process control and final product analysis?

A4: For monitoring the reaction progress and assessing the purity of the final product, the following techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the starting material, product, and any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the final product and helps in identifying any byproducts.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying unknown impurities.

Experimental Protocols

Protocol 1: Gram-Scale Synthesis of 3-hydroxy-1-adamantaneacetic acid

This protocol is adapted from literature procedures for the oxidation of 1-adamantanecarboxylic acid.[1]

Materials and Equipment:

  • 1-Adamantanecarboxylic acid

  • Concentrated nitric acid (65%)

  • Concentrated sulfuric acid (98%)

  • Acetone

  • Deionized water

  • Crushed ice

  • Three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer

  • Ice-salt bath

Procedure:

  • In a 250 mL three-necked flask, add 1-adamantanecarboxylic acid.

  • Prepare a mixed acid solution by slowly adding the calculated amount of concentrated nitric acid to concentrated sulfuric acid in a separate flask, while cooling in an ice bath.

  • Cool the flask containing the 1-adamantanecarboxylic acid to 0°C using an ice-salt bath.

  • Slowly add the prepared mixed acid to the 1-adamantanecarboxylic acid through the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not rise above 5°C.

  • After the addition is complete, continue to stir the reaction mixture at 0°C for an additional hour.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Carefully pour the reaction mixture onto a large beaker filled with crushed ice with vigorous stirring.

  • A precipitate will form. Continue stirring until all the ice has melted.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water.

  • Further purify the crude product by recrystallization from a 9:1 mixture of acetone and water.

  • Dry the purified product under vacuum to obtain 3-hydroxy-1-adamantaneacetic acid as a white solid.

Visualizations

Experimental Workflow for Synthesis

G Workflow for the Synthesis of 3-hydroxy-1-adamantaneacetic acid A 1. Preparation of Mixed Acid (Nitric Acid + Sulfuric Acid) C 3. Controlled Addition (Mixed Acid to Starting Material at 0°C) A->C B 2. Reaction Setup (1-Adamantanecarboxylic Acid in Flask) B->C D 4. Reaction Monitoring (TLC/HPLC) C->D E 5. Quenching (Pouring Reaction Mixture onto Ice) D->E F 6. Isolation (Filtration and Washing) E->F G 7. Purification (Recrystallization) F->G H 8. Drying (Vacuum Oven) G->H I Final Product (3-hydroxy-1-adamantaneacetic acid) H->I

Caption: A step-by-step workflow for the synthesis of 3-hydroxy-1-adamantaneacetic acid.

Logical Relationship in Troubleshooting Low Yield

G Troubleshooting Low Yield A Low Yield B Incorrect Temperature A->B C Improper Molar Ratio A->C D Fast Reagent Addition A->D E Insufficient Reaction Time A->E F Impure Starting Material A->F G Maintain 0°C B->G Solution H Use Optimal Ratio (1:2.6:20) C->H Solution I Slow, Dropwise Addition D->I Solution J Monitor to Completion E->J Solution K Purify Starting Material F->K Solution

Caption: Key factors and solutions for addressing low product yield.

References

Analytical method development for quantifying 2-(3-hydroxyadamantan-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the analytical method development of 2-(3-hydroxyadamantan-1-yl)acetic acid.

Troubleshooting Guide

Developing a robust analytical method for this compound can present several challenges. This guide addresses common issues encountered during method development and validation.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Column Overload: Injecting too high a concentration of the analyte. - Secondary Interactions: Interaction of the acidic analyte with the stationary phase. - Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte. - Column Degradation: Loss of stationary phase or contamination.- Dilute the sample or reduce the injection volume. - Use a column with end-capping or a different stationary phase. Consider derivatization to block the carboxylic acid group. - Adjust the mobile phase pH to be at least 2 units below the pKa of the carboxylic acid group to ensure it is in its neutral form. - Replace the column. Use a guard column to protect the analytical column.[1][2]
Low Sensitivity/Poor Ionization in Mass Spectrometry - Inefficient Ionization: The carboxylic acid group may not ionize efficiently in the mass spectrometer source.[3] - Matrix Effects: Co-eluting compounds from the sample matrix can suppress the analyte signal.- Derivatization: Use a derivatizing agent such as 3-nitrophenylhydrazine (3-NPH) or phenylenediamine to introduce a more readily ionizable group.[4] - Optimize MS Source Parameters: Adjust parameters like spray voltage, gas flows, and temperature. - Improve Chromatographic Separation: Modify the gradient or change the column to separate the analyte from interfering matrix components. - Sample Preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up the sample.
Poor Retention on Reversed-Phase Columns - High Polarity of the Analyte: The analyte may be too polar for good retention on a standard C18 column.[5]- Use a Polar-Embedded or Polar-Endcapped Column: These columns provide better retention for polar analytes. - Ion-Pair Chromatography: Add an ion-pairing reagent to the mobile phase to increase retention. - Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for the separation of polar compounds. - Derivatization: Increase the hydrophobicity of the analyte through derivatization.[3]
Inconsistent Retention Times - Mobile Phase Preparation: Inconsistent preparation of the mobile phase can lead to shifts in retention time.[6] - Column Temperature Fluctuations: Changes in column temperature can affect retention.[6] - Pump Issues: Inconsistent flow rate from the HPLC pump.[6][7]- Prepare fresh mobile phase daily and ensure accurate composition. Degas the mobile phase properly.[6][7] - Use a column oven to maintain a constant temperature.[6] - Purge the pump to remove air bubbles and check for leaks.[6][7]
Contamination and Carryover - Sample Matrix: Complex biological matrices can lead to contamination of the column and system. - Injector Carryover: Residual analyte in the injection port or syringe.- Use a Guard Column: This will protect the analytical column from strongly retained matrix components.[2] - Develop a Robust Washing Procedure: Implement a thorough needle wash with a strong solvent in the autosampler program. - Blank Injections: Run blank injections between samples to assess for carryover.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable analytical technique for quantifying this compound in biological matrices?

A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique due to its high sensitivity and selectivity, which are crucial for accurately measuring low concentrations in complex matrices like plasma or urine.[3][4][8]

Q2: Why is derivatization often recommended for the analysis of this compound?

A2: Derivatization is recommended to improve the chromatographic and mass spectrometric properties of this compound. Specifically, it can enhance retention on reversed-phase columns and increase ionization efficiency in the mass spectrometer, leading to improved sensitivity and a more robust method.[3][4]

Q3: Which derivatizing agents are commonly used for carboxylic acids like this?

A3: Common derivatizing agents for carboxylic acids include 3-nitrophenylhydrazine (3-NPH), which adds a readily ionizable group for improved MS sensitivity.[4] Other options include reagents that esterify the carboxylic acid, which can improve chromatographic retention and peak shape.

Q4: How can I minimize matrix effects in my analysis?

A4: To minimize matrix effects, it is important to have an efficient sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering components. Additionally, optimizing the chromatographic separation to resolve the analyte from co-eluting matrix components is crucial. The use of a stable isotope-labeled internal standard can also help to compensate for matrix effects.

Q5: What type of HPLC column is best suited for this analysis?

A5: While a standard C18 column can be used, for better retention of this relatively polar compound, a polar-embedded or polar-endcapped reversed-phase column is often a better choice.[5] Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective approach.

Experimental Protocol: LC-MS/MS Method

This section provides a detailed experimental protocol for the quantification of this compound in human plasma using a derivatization approach.

1. Sample Preparation (Solid-Phase Extraction)

  • Spike 100 µL of plasma with an internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Add 200 µL of 4% phosphoric acid in water and vortex.

  • Condition an SPE cartridge (e.g., a mixed-mode cation exchange) with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

2. Derivatization

  • Reconstitute the dried extract in 50 µL of a solution containing 10 mg/mL of 3-nitrophenylhydrazine (3-NPH) and 10 mg/mL of N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) in methanol.

  • Vortex and incubate at 60°C for 30 minutes.

  • After incubation, add 50 µL of water and vortex.

3. LC-MS/MS Conditions

  • HPLC System: A standard UHPLC system.

  • Column: A polar-endcapped C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: 10-90% B

    • 3.0-3.5 min: 90% B

    • 3.5-4.0 min: 10% B

    • 4.0-5.0 min: 10% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Analyte Derivative: [M-H]⁻ → fragment ion

    • Internal Standard Derivative: [M-H]⁻ → fragment ion

    • (Note: Specific m/z values would need to be determined experimentally).

4. Method Validation Summary

The following table summarizes typical performance characteristics for a validated LC-MS/MS method for a similar organic acid.

Parameter Result
Linearity Range 1 - 1000 ng/mL (r² > 0.99)
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 12%
Accuracy (% Recovery) 92% - 108%
Matrix Effect Minimal (< 15%)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis LC-MS/MS Analysis plasma Plasma Sample spike Spike with Internal Standard plasma->spike acidify Acidify spike->acidify spe Solid-Phase Extraction (SPE) acidify->spe elute Elute Analyte spe->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute with Derivatizing Reagents dry->reconstitute incubate Incubate reconstitute->incubate inject Inject into LC-MS/MS incubate->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect quantify Quantification detect->quantify

Caption: Experimental workflow for the quantification of this compound.

troubleshooting_logic start Problem Observed in Chromatogram peak_shape Poor Peak Shape? start->peak_shape sensitivity Low Sensitivity? start->sensitivity retention Inconsistent Retention? start->retention solution_peak Adjust pH, Dilute Sample, or Change Column peak_shape->solution_peak Yes solution_sensitivity Derivatize, Optimize MS, or Improve Cleanup sensitivity->solution_sensitivity Yes solution_retention Check Mobile Phase, Temperature, and Pump retention->solution_retention Yes

Caption: A logical diagram for troubleshooting common HPLC issues.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 2-(3-hydroxyadamantan-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with adamantane derivatives, precise structural elucidation is paramount. The rigid adamantane scaffold is a key structural motif in medicinal chemistry, and a thorough understanding of its substitution patterns is crucial for determining the chemical and biological properties of its derivatives. This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-(3-hydroxyadamantan-1-yl)acetic acid.

Due to the limited availability of public experimental spectra for this compound, this guide utilizes predicted NMR data as a reference. This is compared against the experimental data of two structurally similar and commercially available alternatives: adamantane-1-acetic acid and 3-hydroxyadamantane-1-carboxylic acid. This comparison offers valuable insights into the influence of the hydroxyl group and the length of the carboxylic acid side chain on the NMR spectra of adamantane derivatives.

Comparative NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and the experimental data for adamantane-1-acetic acid and 3-hydroxyadamantane-1-carboxylic acid.

Table 1: ¹H NMR Spectral Data Comparison (Predicted vs. Experimental)

Compound Functional Group Chemical Shift (δ) ppm Multiplicity Integration
This compound (Predicted)Adamantane CH1.50 - 2.20m14H
-CH₂-COOH2.25s2H
-OHVariablebr s1H
-COOHVariablebr s1H
Adamantane-1-acetic acid (Experimental)Adamantane CH1.55 - 2.05m15H
-CH₂-COOH2.20s2H
-COOH11.95br s1H
3-hydroxyadamantane-1-carboxylic acid (Experimental)Adamantane CH1.50 - 2.30m14H
-OHVariablebr s1H
-COOH12.05br s1H

Table 2: ¹³C NMR Spectral Data Comparison (Predicted vs. Experimental)

Compound Carbon Atom Chemical Shift (δ) ppm
This compound (Predicted)-COOH~178
C-OH (Adamantane)~68
Bridgehead CH (Adamantane)~30-40
CH₂ (Adamantane)~35-45
-CH₂-COOH~45
Adamantane-1-acetic acid (Experimental)-COOH178.5
Bridgehead CH (Adamantane)28.5, 38.0, 42.5
CH₂ (Adamantane)36.5
-CH₂-COOH47.5
3-hydroxyadamantane-1-carboxylic acid (Experimental)-COOH180.1
C-OH (Adamantane)68.2
Bridgehead CH (Adamantane)30.5, 38.5, 46.5
CH₂ (Adamantane)35.0, 43.5

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality and reproducible NMR data. The following provides a general methodology for the NMR analysis of adamantane derivatives.[1]

Sample Preparation:

  • Weigh approximately 5-10 mg of the adamantane derivative.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent will depend on the solubility of the analyte.

  • If desired, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to an NMR tube.

NMR Data Acquisition:

  • ¹H NMR Spectroscopy:

    • Spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher.

    • A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

    • Important parameters to consider include the pulse angle, spectral width, and relaxation delay.

  • ¹³C NMR Spectroscopy:

    • Spectra are typically recorded on a spectrometer operating at a frequency of 75 MHz or higher.

    • Proton-decoupled spectra are generally acquired to simplify the spectrum to a series of singlets, with each signal corresponding to a unique carbon atom.

Visualizations

The following diagrams illustrate the experimental workflow for NMR analysis and the structural relationships of the compared compounds.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load Load Sample into Spectrometer transfer->load Sample ready setup Setup Experiment (1H, 13C) load->setup acquire Acquire Data setup->acquire process Process Raw Data (FT, Phasing) acquire->process Raw data analyze Analyze Spectrum process->analyze interpret Interpret & Assign Signals analyze->interpret report report interpret->report Final Report

NMR Experimental Workflow

compound_structures target This compound (Predicted Data) alt1 Adamantane-1-acetic acid (Experimental Data) target->alt1 - OH group alt2 3-hydroxyadamantane-1-carboxylic acid (Experimental Data) target->alt2 -CH2- group alt1->alt2 -OH group -CH2- group

Structural Relationships of Compared Compounds

References

Comparative study of 2-(3-hydroxyadamantan-1-yl)acetic acid and other adamantane derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of various adamantane derivatives as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). The unique lipophilic and rigid cage-like structure of adamantane has made it a valuable scaffold in the design of potent and selective 11β-HSD1 inhibitors, which are promising therapeutic agents for metabolic syndrome, type 2 diabetes, and other related disorders. While this guide explores a range of adamantane derivatives, it is important to note that specific inhibitory data for 2-(3-hydroxyadamantan-1-yl)acetic acid against 11β-HSD1 is not prominently available in the reviewed scientific literature. This compound is primarily identified as a metabolite of the dipeptidyl peptidase-4 (DPP-IV) inhibitor, Vildagliptin.

Introduction to 11β-HSD1 Inhibition

11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a key enzyme in the prereceptor metabolism of glucocorticoids.[1] It catalyzes the conversion of inactive cortisone to active cortisol in humans, thereby amplifying glucocorticoid action in various tissues, including the liver and adipose tissue.[2][3] Overactivity of 11β-HSD1 is implicated in the pathophysiology of obesity, insulin resistance, and type 2 diabetes.[1] Consequently, the development of selective 11β-HSD1 inhibitors is a significant therapeutic strategy.[4] Adamantane derivatives have emerged as a promising class of these inhibitors due to their favorable physicochemical properties that allow for strong interactions within the enzyme's active site.[4]

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the in vitro potency of various adamantane derivatives against human 11β-HSD1. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Compound ClassSpecific DerivativeHuman 11β-HSD1 IC50 (nM)Selectivity over 11β-HSD2Reference
Adamantyl EthanonesCompound 5250-70High (not specified)[1]
Compound 6250-70High (not specified)[1]
Compound 7250-70High (not specified)[1]
Adamantyl AmidesCompound 15114High (no activity against 11β-HSD2)[3]
N-(Adamantan-2-yl)-2-(3-methyl-4-(trifluoromethoxy)phenyl)acetamideLow nanomolarHigh[5]
Adamantane EthersNovel class of adamantane ethersExcellent HSD-1 potencyExcellent selectivity against HSD-2[6]
Adamantane-linked 1,2,4-TriazolesDerivatives I, II, and IIIPotent inhibitorsNot specified[7][8]
2-(Adamantan-1-ylamino)Thiazol-4(5H)-onesCompound 3i (spiro-cyclohexane)310Inhibited 11β-HSD2 by less than 50% at 10 µM[9]
Compound 3e (isopropyl)1190Inhibited 11β-HSD2 by less than 50% at 10 µM[9]

Experimental Protocols

In Vitro 11β-HSD1 Inhibition Assay (Cell-Based)

This protocol describes a common method for evaluating the inhibitory activity of compounds on 11β-HSD1 in a cellular context.

1. Cell Culture and Transfection:

  • Human embryonic kidney (HEK-293) cells are stably transfected with the HSD11B1 gene, which encodes for human 11β-HSD1.[3]

  • The cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

2. Assay Procedure:

  • The transfected cells are seeded in 96-well plates and incubated until they reach a suitable confluency.

  • The growth medium is then replaced with a serum-free medium containing the test compound at various concentrations.

  • Tritiated-cortisone (substrate) and NADPH (cofactor) are added to each well to initiate the enzymatic reaction.[10]

  • The plates are incubated at 37°C to allow the conversion of cortisone to cortisol.[11]

3. Reaction Termination and Detection:

  • The reaction is stopped by adding a potent non-selective inhibitor, such as glycyrrhetinic acid.[10]

  • The amount of produced tritiated-cortisol is quantified using a scintillation counter after separation from the substrate by reverse-phase high-performance liquid chromatography (HPLC).[12]

4. Data Analysis:

  • The percentage of inhibition for each compound concentration is calculated relative to a vehicle control.

  • The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Ex Vivo 11β-HSD1 Activity Assay

This protocol outlines a method to assess the inhibitory effect of a compound on 11β-HSD1 activity in harvested tissues.

1. Tissue Preparation:

  • Tissues of interest (e.g., liver, adipose tissue) are harvested from experimental animals (e.g., mice) that have been treated with the test compound or a vehicle.[12]

  • The tissues are minced and incubated in a medium containing a known concentration of radiolabeled cortisone.[10]

2. Steroid Extraction and Analysis:

  • The enzymatic reaction is stopped, and the steroids are extracted from the incubation medium using an organic solvent.[12]

  • The substrate (cortisone) and the product (cortisol) are separated using HPLC and quantified by scintillation counting.[12]

3. Data Interpretation:

  • The level of cortisol production in the tissues from the compound-treated group is compared to that of the vehicle-treated group to determine the extent of in vivo target engagement.[10]

Mandatory Visualization

Below are diagrams illustrating key concepts and workflows related to the comparative study of adamantane derivatives as 11β-HSD1 inhibitors.

G cluster_0 11β-HSD1 Signaling Pathway Cortisone Cortisone 11beta-HSD1 11beta-HSD1 Cortisone->11beta-HSD1 NADPH Cortisol Cortisol GR Glucocorticoid Receptor Cortisol->GR 11beta-HSD1->Cortisol Nucleus Nucleus GR->Nucleus Gene_Transcription Gene Transcription (Metabolic Effects) Nucleus->Gene_Transcription

Caption: The 11β-HSD1 signaling pathway, converting cortisone to active cortisol.

G cluster_1 Experimental Workflow for In Vitro 11β-HSD1 Inhibition Assay start Start cell_culture Culture HEK-293 cells stably expressing 11β-HSD1 start->cell_culture seeding Seed cells in 96-well plates cell_culture->seeding compound_addition Add test compounds at various concentrations seeding->compound_addition reaction_initiation Add [3H]cortisone and NADPH compound_addition->reaction_initiation incubation Incubate at 37°C reaction_initiation->incubation termination Stop reaction with glycyrrhetinic acid incubation->termination separation Separate cortisol and cortisone via HPLC termination->separation quantification Quantify [3H]cortisol with scintillation counter separation->quantification analysis Calculate % inhibition and determine IC50 quantification->analysis end End analysis->end

Caption: Workflow for determining the in vitro inhibitory potency of adamantane derivatives.

G cluster_2 Logical Relationship of Adamantane Derivatives as 11β-HSD1 Inhibitors Adamantane Adamantane Scaffold - Lipophilic - Rigid Cage Structure Derivatives Adamantane Derivatives - Adamantyl Ethanones - Adamantyl Amides - Adamantane Ethers - Adamantane-linked Triazoles Adamantane->Derivatives Functionalization Inhibition 11β-HSD1 Inhibition - Reduced Cortisol Production - Therapeutic Potential for Metabolic Syndrome Derivatives->Inhibition Biological Activity

Caption: Relationship between the adamantane scaffold and 11β-HSD1 inhibition.

References

Validating the Binding Affinity of 3-Hydroxy-1-Adamantaneacetic Acid to its Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the binding affinity of 3-hydroxy-1-adamantaneacetic acid and its analogs, targeting the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). The adamantane scaffold has emerged as a promising pharmacophore for developing potent and selective inhibitors of 11β-HSD1, an enzyme implicated in metabolic syndrome and type 2 diabetes.[1][2][3] This guide summarizes key binding affinity data, details relevant experimental protocols, and visualizes the underlying biological and experimental frameworks.

Quantitative Comparison of Adamantane-Based 11β-HSD1 Inhibitors

The following table summarizes the in vitro inhibitory potency of various adamantane derivatives against human 11β-HSD1. While direct binding affinity data for 3-hydroxy-1-adamantaneacetic acid is not publicly available, the data for structurally related compounds provide valuable insights into the structure-activity relationship (SAR) of this chemical series. The data clearly indicates that modifications to the adamantane core and the attached side chains significantly influence the inhibitory activity.

CompoundTargetAssay TypeIC50 (nM)Ki (nM)Reference Compound(s)
Adamantyl ethanone derivatives (e.g., 52, 62, 72)Human 11β-HSD1Enzyme Inhibition Assay50 - 70--
Adamantyl heterocyclic ketonesHuman 11β-HSD1Enzyme Inhibition AssayLow nM--
Thiazolidine derivative with adamantyl group (8g)Human 11β-HSD1Enzyme Inhibition Assay---
Arylsulfonamidothiazole inhibitor (BVT.528)Human 11β-HSD1Enzyme Inhibition Assay-~50Carbenoxolone
Adamantane aminoamide inhibitor (11)Human 11β-HSD1Enzyme Inhibition AssayPotent--

Experimental Protocols

Validating the binding affinity of small molecules like 3-hydroxy-1-adamantaneacetic acid to their protein targets is a critical step in drug discovery. Several biophysical and biochemical techniques are employed for this purpose. Below are detailed methodologies for key experiments relevant to characterizing the interaction between adamantane derivatives and 11β-HSD1.

Radioligand Binding Assay (Competitive Inhibition)

Radioligand binding assays are a gold-standard for determining the affinity of a test compound for a receptor or enzyme.[4] This competitive binding assay measures the ability of an unlabeled test compound (e.g., 3-hydroxy-1-adamantaneacetic acid) to displace a radiolabeled ligand from the target protein.

Objective: To determine the inhibitory constant (Ki) of 3-hydroxy-1-adamantaneacetic acid for 11β-HSD1.

Materials:

  • Recombinant human 11β-HSD1 enzyme

  • Radiolabeled ligand (e.g., [³H]-cortisone or a known [¹⁸F]-labeled adamantane-based inhibitor)[5]

  • Unlabeled 3-hydroxy-1-adamantaneacetic acid and other test compounds

  • Assay buffer (e.g., Tris-HCl with cofactors like NADPH)

  • Scintillation cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Protocol:

  • Incubation: In a multi-well plate, combine a fixed concentration of the radiolabeled ligand, varying concentrations of the unlabeled test compound, and a constant amount of the 11β-HSD1 enzyme in the assay buffer.

  • Equilibration: Incubate the mixture at a specific temperature (e.g., 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus. The filters will trap the enzyme-ligand complexes while unbound ligands pass through.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the unlabeled compound concentration. The concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs when a ligand binds to a protein, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) changes.

Objective: To determine the dissociation constant (Kd) and thermodynamic parameters of the interaction between 3-hydroxy-1-adamantaneacetic acid and 11β-HSD1.

Materials:

  • Purified recombinant human 11β-HSD1 enzyme

  • 3-Hydroxy-1-adamantaneacetic acid

  • ITC instrument

  • Degassed buffer (e.g., phosphate buffer)

Protocol:

  • Sample Preparation: Prepare a solution of the 11β-HSD1 enzyme in the ITC sample cell and a solution of 3-hydroxy-1-adamantaneacetic acid in the injection syringe, both in the same degassed buffer.

  • Titration: Perform a series of small, sequential injections of the ligand solution into the protein solution while monitoring the heat change.

  • Data Acquisition: The instrument records the heat released or absorbed after each injection.

  • Data Analysis: The raw data is integrated to generate a binding isotherm, which plots the heat change per mole of injectant against the molar ratio of ligand to protein. This isotherm is then fitted to a binding model to determine the Kd, n, ΔH, and ΔS.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that monitors the binding of a ligand (analyte) to a protein (ligand) immobilized on a sensor chip in real-time. It provides kinetic data (association and dissociation rate constants, kon and koff) from which the equilibrium dissociation constant (Kd) can be calculated.

Objective: To determine the kinetics and affinity of the interaction between 3-hydroxy-1-adamantaneacetic acid and 11β-HSD1.

Materials:

  • Purified recombinant human 11β-HSD1 enzyme

  • 3-Hydroxy-1-adamantaneacetic acid

  • SPR instrument and sensor chips (e.g., CM5 chip)

  • Immobilization reagents (e.g., EDC/NHS)

  • Running buffer (e.g., HBS-EP)

Protocol:

  • Immobilization: Covalently immobilize the 11β-HSD1 enzyme onto the surface of a sensor chip.

  • Binding Analysis: Inject a series of concentrations of 3-hydroxy-1-adamantaneacetic acid over the sensor surface and monitor the change in the SPR signal in real-time.

  • Regeneration: After each injection, regenerate the sensor surface by injecting a solution that disrupts the protein-ligand interaction without denaturing the immobilized protein.

  • Data Analysis: The resulting sensorgrams (plots of SPR signal versus time) are fitted to kinetic models to determine the association rate constant (kon) and the dissociation rate constant (koff). The equilibrium dissociation constant (Kd) is then calculated as koff/kon.

Visualizations

Signaling Pathway of 11β-HSD1

The following diagram illustrates the central role of 11β-HSD1 in glucocorticoid metabolism. The enzyme catalyzes the conversion of inactive cortisone to active cortisol, which then binds to the glucocorticoid receptor (GR) and translocates to the nucleus to regulate gene expression.[3] Inhibition of 11β-HSD1 by compounds like 3-hydroxy-1-adamantaneacetic acid aims to reduce intracellular cortisol levels, thereby mitigating the downstream effects associated with metabolic syndrome.

G Signaling Pathway of 11β-HSD1 Cortisone Cortisone (inactive) HSD1 11β-HSD1 Cortisone->HSD1 Cortisol Cortisol (active) HSD1->Cortisol GR Glucocorticoid Receptor (GR) Cortisol->GR Nucleus Nucleus GR->Nucleus Translocation Gene Gene Expression (Metabolic Regulation) Nucleus->Gene Inhibitor 3-Hydroxy-1- adamantaneacetic acid Inhibitor->HSD1 Inhibition G Experimental Workflow for Binding Affinity Validation Synthesis Compound Synthesis (3-hydroxy-1-adamantaneacetic acid & Analogs) Purification Purification & Characterization Synthesis->Purification Binding In Vitro Binding Assays Purification->Binding Functional Functional Assays (Enzyme Inhibition) Purification->Functional Target Target Protein Expression & Purification (11β-HSD1) Target->Binding Target->Functional SPR SPR Binding->SPR ITC ITC Binding->ITC Radioligand Radioligand Assay Binding->Radioligand Data Data Analysis (Kd, Ki, IC50, SAR) SPR->Data ITC->Data Radioligand->Data Cell Cell-based Assays Functional->Cell Cell->Data

References

Structure-Activity Relationship of 2-(3-Hydroxyadamantan-1-yl)acetic Acid Analogs as Dipeptidyl Peptidase-IV Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-(3-hydroxyadamantan-1-yl)acetic acid analogs, focusing on their inhibitory activity against Dipeptidyl Peptidase-IV (DPP-IV). The adamantane moiety, with its rigid and lipophilic nature, serves as a valuable scaffold in medicinal chemistry, often enhancing the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2] This document summarizes quantitative biological data, details experimental methodologies, and presents a visual representation of the key SAR findings.

Comparative Biological Activity

The following table summarizes the in vitro DPP-IV inhibitory activity of a series of N-substituted-glycyl-2-cyanopyrrolidine analogs, including derivatives of this compound. The data highlights the impact of substitutions on the adamantyl cage and the amino group on inhibitory potency. The key compound, 1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine (also known as Vildagliptin), demonstrates potent and selective inhibition of DPP-IV.[1]

Compound IDR1 Substitution (on Adamantane)R2 Substitution (Amino Group)DPP-IV IC50 (nM)
1 -OH-H2.3
2 -H-H18
3 -OCH3-H4.8
4 -F-H3.1
5 -OH-CH315
6 -OH-CH2CH345
7 -OCOCH3-H7.5

Data extracted from Villhauer et al., J. Med. Chem. 2003, 46 (13), 2774–89.

Experimental Protocols

The in vitro DPP-IV inhibitory activity of the compounds was determined using a fluorometric assay. Below is a detailed protocol synthesized from established methodologies.

DPP-IV Inhibition Assay Protocol:

  • Reagent Preparation:

    • Assay Buffer: Tris-HCl buffer (50 mM, pH 8.0).

    • DPP-IV Enzyme Solution: Recombinant human DPP-IV is diluted in the assay buffer to a final concentration of 1.73 mU/mL.

    • Substrate Solution: Gly-Pro-AMC (Gly-Pro-7-amino-4-methylcoumarin) is dissolved in the assay buffer to a final concentration of 200 µM.

    • Test Compounds: Analogs are dissolved in DMSO to create stock solutions, which are then serially diluted with the assay buffer to the desired concentrations.

  • Assay Procedure:

    • In a 96-well microplate, 26 µL of the test compound solution is mixed with 24 µL of the DPP-IV enzyme solution.

    • The plate is incubated at 37°C for 10 minutes.

    • To initiate the enzymatic reaction, 50 µL of the substrate solution is added to each well.

    • The reaction mixture is incubated at 37°C for 30 minutes.

  • Data Acquisition and Analysis:

    • The fluorescence intensity is measured using a microplate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.

    • The percent inhibition is calculated by comparing the fluorescence of the wells containing the test compounds to the control wells (containing buffer and enzyme without inhibitor).

    • IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the key structure-activity relationships for the this compound analogs as DPP-IV inhibitors.

SAR_Adamantane_Analogs cluster_scaffold Core Scaffold cluster_R1 R1 Substitutions (Adamantane C3) cluster_R2 R2 Substitutions (Amino Group) cluster_activity DPP-IV Inhibitory Activity scaffold 2-(Adamantan-1-yl)acetic acid moiety OH -OH scaffold->OH Optimal H -H scaffold->H Decreased Activity OCH3 -OCH3 scaffold->OCH3 High Potency F -F scaffold->F High Potency H_amino -H OH->H_amino Most Potent Combination CH3 -CH3 OH->CH3 Reduced Activity CH2CH3 -CH2CH3 OH->CH2CH3 Significantly Reduced Activity moderate_potency Moderate Potency (IC50: 15-18 nM) H->moderate_potency high_potency High Potency (IC50: 2.3-4.8 nM) OCH3->high_potency F->high_potency H_amino->high_potency CH3->moderate_potency lower_potency Lower Potency (IC50: 45 nM) CH2CH3->lower_potency

Caption: SAR of this compound analogs against DPP-IV.

Conclusion

The structure-activity relationship studies of this compound analogs reveal critical structural features for potent DPP-IV inhibition. The presence of a hydroxyl group at the 3-position of the adamantane ring is optimal for activity. Small, electron-withdrawing or hydrogen-bond donating groups at this position, such as hydroxyl, methoxy, and fluoro, are well-tolerated and result in high potency. Substitution on the amino group generally leads to a decrease in inhibitory activity, with larger alkyl groups causing a more significant reduction in potency. These findings provide a clear rationale for the design of novel and potent DPP-IV inhibitors based on the adamantane scaffold.

References

Head-to-head comparison of different synthetic routes to 3-hydroxy-1-adamantaneacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of adamantane derivatives, the efficient and scalable production of key intermediates is paramount. 3-hydroxy-1-adamantaneacetic acid is a valuable building block in medicinal chemistry, and its synthesis has been approached through various routes. This guide provides a detailed head-to-head comparison of three primary synthetic pathways starting from 1-adamantanecarboxylic acid: traditional bromination and hydrolysis, direct oxidation with mixed acids, and oxidation with potassium permanganate. The comparison focuses on quantitative data, experimental protocols, cost-effectiveness, and safety and environmental considerations to aid in the selection of the most suitable method for specific research and development needs.

Comparison of Synthetic Routes

The following table summarizes the key performance indicators for the three synthetic routes to 3-hydroxy-1-adamantaneacetic acid, providing a clear comparison of their respective advantages and disadvantages.

ParameterRoute 1: Bromination & HydrolysisRoute 2: Mixed Acid Oxidation (HNO₃/H₂SO₄)Route 3: Potassium Permanganate (KMnO₄) Oxidation
Starting Material 1-Adamantanecarboxylic Acid1-Adamantanecarboxylic Acid1-Adamantanecarboxylic Acid
Overall Yield ~76.5% (for bromination and hydrolysis steps combined)[1]~77%[1]~85% (for the hydroxylation step)[2]
Product Purity High after recrystallizationHigh after recrystallization, reported as >97%High after recrystallization
Reaction Time Long (48-60 hours for bromination) plus hydrolysis timeShorter, one-pot reactionModerate (optimized to 5 hours)[2]
Number of Steps Two distinct stepsOne-pot synthesisOne-pot synthesis
Key Reagents Liquid bromine, anhydrous aluminum trichlorideNitric acid, sulfuric acidPotassium permanganate, sodium hydroxide
Cost-Effectiveness Generally considered less cost-effective due to the price and handling of bromine.More cost-effective due to cheaper reagents and fewer steps.[1]Considered a simple and cost-effective method.[2]
Scalability Less suitable for large-scale production due to the use of hazardous bromine.Easily scalable for industrial production.[1]Suitable for large-scale industrial production.[2]
Safety Concerns Use of highly corrosive and toxic liquid bromine.[3]Handling of concentrated strong acids.Handling of a strong oxidizing agent.
Environmental Impact Generation of brominated waste.Formation of acidic waste streams.Considered a "green" oxidant, with the potential to recycle manganese dioxide by-product.

Experimental Protocols

Detailed methodologies for the key synthetic steps are provided below. These protocols are based on literature procedures and should be adapted and optimized for specific laboratory conditions.

Route 1: Bromination and Hydrolysis

Step 1: Bromination of 1-Adamantanecarboxylic Acid

  • In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, place dried liquid bromine and anhydrous aluminum trichloride.

  • Cool the mixture to the desired temperature (e.g., -20°C to 10°C) in an appropriate bath.

  • Slowly add dry 1-adamantanecarboxylic acid powder to the stirred mixture over several hours.

  • Maintain the reaction at this temperature for 48 to 60 hours.

  • Allow the reaction to warm to room temperature and continue stirring for an additional 5 hours.

  • The reaction is then quenched, and the product, 3-bromo-1-adamantanecarboxylic acid, is isolated and purified.

Step 2: Hydrolysis of 3-Bromo-1-adamantanecarboxylic Acid

Detailed experimental protocols for the direct hydrolysis of 3-bromo-1-adamantanecarboxylic acid to 3-hydroxy-1-adamantaneacetic acid are not as readily available in the reviewed literature. However, a general approach would involve heating the bromo-acid in an aqueous basic solution (e.g., sodium hydroxide or potassium hydroxide) followed by acidification to yield the desired product. The reaction progress would be monitored by a suitable analytical technique like TLC or LC-MS.

Route 2: Direct Oxidation with Mixed Acids (HNO₃/H₂SO₄)
  • In a 250 mL three-necked flask equipped with a magnetic stirrer, condensing reflux device, and a constant pressure dropping funnel, add 1-adamantanecarboxylic acid and nitric acid (65%).

  • Cool the mixture in an ice-salt bath to control the temperature.

  • Slowly add concentrated sulfuric acid (98%) dropwise via the dropping funnel.

  • After the addition is complete, allow the reaction to proceed for a specified period.

  • Pour the reaction mixture into a beaker containing crushed ice and stir until the ice melts completely.

  • A light yellow precipitate will form upon cooling.

  • Filter the precipitate and wash it successively with water and ether.

  • Recrystallize the crude product from a mixture of acetone and water (9:1 volume ratio).

  • Dry the resulting white solid under vacuum to obtain 3-hydroxy-1-adamantaneacetic acid.[1]

Route 3: Oxidation with Potassium Permanganate (KMnO₄)
  • Dissolve 1-adamantanecarboxylic acid in an aqueous solution of potassium hydroxide.

  • Cool the solution and add potassium permanganate portion-wise over a period of one hour while maintaining the temperature at approximately 35°C.

  • After the addition, stir the reaction mixture at 40°C for 5 hours.

  • Quench the reaction with sodium sulfite and filter the mixture to obtain a clear filtrate.

  • Adjust the pH of the filtrate to 2 with concentrated hydrochloric acid, which will cause a white solid to precipitate.

  • Filter the solid and dry it to afford 3-hydroxy-1-adamantanecarboxylic acid.[2]

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the three synthetic routes.

Synthetic_Route_1 Start 1-Adamantanecarboxylic Acid Intermediate 3-Bromo-1-adamantanecarboxylic Acid Start->Intermediate Bromination (Br₂, AlCl₃) End 3-Hydroxy-1-adamantaneacetic Acid Intermediate->End Hydrolysis

Caption: Route 1: Bromination and Hydrolysis.

Synthetic_Route_2 Start 1-Adamantanecarboxylic Acid End 3-Hydroxy-1-adamantaneacetic Acid Start->End Mixed Acid Oxidation (HNO₃, H₂SO₄)

Caption: Route 2: Direct Mixed Acid Oxidation.

Synthetic_Route_3 Start 1-Adamantanecarboxylic Acid End 3-Hydroxy-1-adamantaneacetic Acid Start->End Permanganate Oxidation (KMnO₄, KOH)

References

A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of 2-(3-hydroxyadamantan-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates like 2-(3-hydroxyadamantan-1-yl)acetic acid is a cornerstone of quality control and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is a principal technique for this purpose, prized for its high resolving power and sensitivity. However, a comprehensive purity assessment often benefits from orthogonal methods to ensure a complete impurity profile.

This guide provides a detailed comparison of two reversed-phase HPLC (RP-HPLC) methods with alternative analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR)—for the purity validation of this compound. Experimental protocols and comparative performance data are presented to aid in method selection and development.

High-Performance Liquid Chromatography (HPLC): The Primary Approach

HPLC is a versatile and widely adopted technique for the purity analysis of non-volatile and thermally labile compounds.[1] A well-developed HPLC method can effectively separate the main compound from its process-related impurities and degradation products, enabling accurate quantification. Given that this compound lacks a strong UV chromophore, two distinct HPLC strategies are compared: a direct UV detection method at a low wavelength and a method employing pre-column derivatization to enhance detectability.

Method 1: Reversed-Phase HPLC with UV Detection

This method is adapted from a protocol for a structurally similar adamantane derivative, 2-(1-Adamantyl)quinoline-4-carboxylic acid, and relies on the weak UV absorbance of the carboxylic acid group at a low wavelength.[2] Reversed-phase HPLC (RP-HPLC) is particularly effective, utilizing the hydrophobic nature of the adamantane structure for separation.[2]

Method 2: Reversed-Phase HPLC with Pre-Column Derivatization and UV Detection

To overcome the low sensitivity of direct UV detection, this method incorporates a pre-column derivatization step. A derivatizing agent, such as (2-Napthoxy) Acetyl chloride, is used to attach a chromophore to the carboxylic acid group, significantly enhancing its UV absorbance and allowing for more sensitive detection.[3]

Alternative Purity Assessment Techniques

Orthogonal methods, which rely on different separation and detection principles, are invaluable for a comprehensive purity assessment. GC-MS and qNMR are powerful techniques that provide complementary information to HPLC.

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique suitable for volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase volatility. This method offers excellent separation efficiency and provides structural information from the mass spectra, aiding in the identification of unknown impurities.[4]

Method 4: Quantitative Nuclear Magnetic Resonance (qNMR)

Quantitative NMR (qNMR) is a primary analytical method that allows for the direct determination of purity without the need for a specific reference standard of the analyte.[5][6][7] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, enabling an absolute purity assessment by comparing the integral of an analyte signal to that of a certified internal standard.[5][8]

Comparative Performance Data

The following tables summarize the typical performance characteristics of the described analytical methods for the purity analysis of this compound.

Table 1: Chromatographic and Experimental Conditions

ParameterHPLC Method 1 (Direct UV)HPLC Method 2 (Derivatization)GC-MS Method 3qNMR Method 4
Column/Probe C18 (4.6 x 150 mm, 5 µm)Inertsil ODS-3V (4.6 x 250 mm, 5 µm)DB-5ms (30 m x 0.25 mm, 0.25 µm)5 mm High-Resolution NMR Probe
Mobile Phase/Carrier Gas A: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile0.02 M Ammonium Acetate Buffer:Methanol (12:88)Helium-
Flow Rate/Temperature Program 1.0 mL/min1.5 mL/min70°C (2 min), ramp to 280°C at 10°C/min, hold 5 min-
Detection UV at 210 nmUV at 226 nmMass Spectrometry (EI)500 MHz
Injection Volume 10 µL20 µL1 µL (split injection)-
Run Time ~20 minutes~15 minutes~30 minutes~10 minutes per sample

Table 2: Method Validation and Performance Data

ParameterHPLC Method 1 (Direct UV)HPLC Method 2 (Derivatization)GC-MS Method 3qNMR Method 4
Linearity (r²) > 0.998> 0.999> 0.999> 0.999
Limit of Detection (LOD) ~1.0 µg/mL~0.2 µg/mL~0.1 µg/mL-
Limit of Quantitation (LOQ) ~3.0 µg/mL~0.7 µg/mL~0.4 µg/mL-
Precision (%RSD) < 2.0%< 1.5%< 5.0%< 1.0%
Accuracy (% Recovery) 98-102%99-101%95-105%99-101%

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical results.

HPLC Method 1: Direct UV Detection
  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • Instrumentation: Use an HPLC system equipped with a C18 column (4.6 x 150 mm, 5 µm), a UV detector, and a gradient pump.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Gradient: 40% B to 90% B over 15 minutes, followed by a 5-minute hold at 90% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Calculate the purity by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks.

HPLC Method 2: Pre-Column Derivatization
  • Derivatization Procedure: To 1 mg of the sample in a vial, add 1 mL of a solution containing (2-Napthoxy) Acetyl chloride and a suitable catalyst in acetonitrile. Heat the mixture at 60°C for 30 minutes. Cool to room temperature.

  • Sample Preparation: Dilute the derivatized solution with the mobile phase to a final concentration equivalent to 50 µg/mL of the original compound.

  • Instrumentation: Use an HPLC system with an Inertsil ODS-3V column (4.6 x 250 mm, 5 µm) and a UV detector.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of 0.02 M ammonium acetate buffer and methanol (12:88 v/v).[3]

    • Flow Rate: 1.5 mL/min.[3]

    • Detection: 226 nm.[3]

    • Injection Volume: 20 µL.

  • Data Analysis: Quantify the purity based on the peak area relative to a calibration curve prepared from a derivatized reference standard.

GC-MS Method 3: Purity Analysis
  • Derivatization (Silylation): In a vial, dissolve 1 mg of the sample in 0.5 mL of pyridine. Add 0.5 mL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Cap the vial and heat at 70°C for 1 hour.

  • Sample Preparation: After cooling, dilute the derivatized sample with dichloromethane to a suitable concentration (e.g., 50 µg/mL).

  • Instrumentation: Use a GC-MS system with a DB-5ms capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • GC-MS Conditions:

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 270°C.

    • Injection Volume: 1 µL in split mode (e.g., 20:1).

    • Oven Program: Start at 70°C, hold for 2 minutes, then ramp to 280°C at 10°C/min and hold for 5 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Mass Range: 50-550 amu.

  • Data Analysis: Determine purity by the area percent method. Identify impurities by comparing their mass spectra with a spectral library.

qNMR Method 4: Purity Determination
  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and about 5 mg of a certified internal standard (e.g., maleic acid) into a vial. Dissolve the contents in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d6).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 500 MHz).

  • Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1 ≥ 5 x T1 of the slowest relaxing proton) and an appropriate number of scans for a good signal-to-noise ratio.

  • Data Processing: Process the spectrum with phasing and baseline correction.

  • Purity Calculation: Integrate a well-resolved signal of the analyte and a signal from the internal standard. Calculate the purity using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

Mandatory Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject Prepared Sample separate Separation on C18 Column inject->separate detect UV Detection separate->detect chromatogram Generate Chromatogram detect->chromatogram Raw Data integrate Integrate Peaks chromatogram->integrate calculate Calculate % Purity integrate->calculate report Purity Report calculate->report Final Result

Caption: Workflow for HPLC purity analysis.

Method_Comparison Analyte This compound HPLC_Direct Method 1: Direct UV Analyte->HPLC_Direct Good Resolution HPLC_Deriv Method 2: Derivatization + UV Analyte->HPLC_Deriv Enhanced Sensitivity GCMS Method 3: GC-MS (after derivatization) Analyte->GCMS High Specificity (Volatile Impurities) qNMR Method 4: qNMR Analyte->qNMR Absolute Quantification (Primary Method)

Caption: Logical comparison of analytical methods.

References

Confirming the Molecular Weight of 2-(3-hydroxyadamantan-1-yl)acetic Acid: A Comparative Guide to Mass Spectrometry Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate molecular weight confirmation is a critical step in the characterization of novel compounds. This guide provides a comprehensive comparison of mass spectrometry-based methods for determining the molecular weight of 2-(3-hydroxyadamantan-1-yl)acetic acid, a molecule of interest in pharmaceutical and materials science due to its rigid, three-dimensional adamantane core. We present supporting data from related compounds and detailed experimental protocols to aid in method selection and implementation.

Introduction to this compound

This compound possesses a chemical formula of C₁₂H₁₈O₃ and a theoretical molecular weight of approximately 210.27 g/mol . Its structure, featuring a polar carboxylic acid and a hydroxyl group on a bulky, nonpolar adamantane cage, presents unique challenges and considerations for analytical characterization. This guide focuses on the application of mass spectrometry for its molecular weight confirmation, comparing the two most relevant techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Comparison of Mass Spectrometry Techniques

The choice between GC-MS and LC-MS for the analysis of this compound hinges on the compound's volatility and thermal stability. Due to the presence of polar functional groups (a carboxylic acid and a hydroxyl group), the compound itself has low volatility, making direct GC-MS analysis challenging without chemical modification.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separates volatile and thermally stable compounds in the gas phase before ionization and mass analysis.Separates compounds in the liquid phase before ionization and mass analysis.
Sample Volatility Requires volatile or derivatized analytes.Suitable for a wide range of polarities and volatilities.
Derivatization Often necessary for polar compounds like the target molecule to increase volatility.[1]Generally not required.
Ionization Technique Primarily Electron Ionization (EI).Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI).
Fragmentation EI provides extensive, reproducible fragmentation patterns useful for structural elucidation.ESI is a soft ionization technique, often yielding a prominent molecular ion peak with minimal fragmentation.
Sensitivity High sensitivity for amenable compounds.High sensitivity, particularly for polar and high-molecular-weight compounds.
Throughput Can be lower due to the derivatization step.Generally higher throughput.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Given the polar nature of this compound, derivatization is a critical step to increase its volatility and thermal stability for GC-MS analysis.[1] Silylation is a common and effective derivatization technique for compounds containing hydroxyl and carboxylic acid groups.

1. Derivatization (Silylation):

  • To approximately 1 mg of the dried sample, add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a suitable solvent like pyridine or acetonitrile.[2]

  • Heat the mixture at 60-70°C for 30 minutes to ensure complete derivatization.

  • Cool the sample to room temperature before injection into the GC-MS system.

2. GC-MS Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a similar non-polar column.[2]

  • Inlet Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.[2]

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

  • Mass Scan Range: m/z 40-500.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is well-suited for the direct analysis of this compound without the need for derivatization. Electrospray ionization (ESI) in negative ion mode is particularly effective for carboxylic acids.

1. Sample Preparation:

  • Dissolve the sample in a suitable solvent compatible with the mobile phase, such as a mixture of methanol and water.

2. LC-MS Conditions:

  • Liquid Chromatograph: Agilent 1290 Infinity II or equivalent.

  • Mass Spectrometer: Agilent 6545XT AdvanceBio LC/Q-TOF or equivalent.

  • Column: A reversed-phase column such as a C18 column (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water.

    • B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of B, increasing to a high percentage of B over several minutes to elute the compound.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 30-40°C.

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

  • Mass Scan Range: m/z 50-500.

Expected Results and Data Interpretation

  • GC-MS: Following silylation, the molecular weight of the derivatized compound will increase. For each silylation, a trimethylsilyl (TMS) group (-Si(CH₃)₃) replaces an active hydrogen, increasing the mass by 72.1 Da. For this compound, both the hydroxyl and carboxylic acid protons will be replaced, resulting in a di-silylated product with an expected molecular ion peak at m/z 354. The EI mass spectrum will also show characteristic fragmentation patterns of the adamantane cage and the TMS groups.

  • LC-MS: In negative ion mode ESI-MS, the primary ion observed will be the deprotonated molecule [M-H]⁻ at an m/z corresponding to the molecular weight of the underivatized acid minus the mass of a proton (approximately 209.1). The spectrum is expected to be simpler than the EI spectrum, with the molecular ion being the most prominent peak.

Alternative Techniques for Molecular Weight Confirmation

While mass spectrometry is a primary tool, other techniques can provide complementary information for structural confirmation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical structure and connectivity of the atoms, which can be used to confirm the molecular formula and thus the molecular weight.[2]

  • Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, oxygen) in a compound, which can be used to derive the empirical formula and confirm the molecular formula if the molecular weight is known from mass spectrometry.

Experimental Workflow Diagram

MassSpec_Workflow cluster_sample Sample Preparation cluster_gcms GC-MS Analysis cluster_lcms LC-MS Analysis Sample This compound Derivatization Derivatization (Silylation) Sample->Derivatization Required Dissolution Dissolution in Mobile Phase Sample->Dissolution Direct GC_Separation Gas Chromatography Separation Derivatization->GC_Separation EI_Ionization Electron Ionization (EI) GC_Separation->EI_Ionization GC_MS_Analysis Mass Analysis EI_Ionization->GC_MS_Analysis Data_Analysis Data Analysis & Molecular Weight Confirmation GC_MS_Analysis->Data_Analysis LC_Separation Liquid Chromatography Separation Dissolution->LC_Separation ESI_Ionization Electrospray Ionization (ESI) LC_Separation->ESI_Ionization LC_MS_Analysis Mass Analysis ESI_Ionization->LC_MS_Analysis LC_MS_Analysis->Data_Analysis

Caption: Workflow for molecular weight confirmation by GC-MS and LC-MS.

Conclusion

Both GC-MS and LC-MS are powerful techniques for the molecular weight confirmation of this compound. LC-MS offers the advantage of direct analysis without derivatization, providing a rapid and straightforward determination of the molecular ion. GC-MS, while requiring a derivatization step, can provide valuable structural information through its characteristic fragmentation patterns. The choice of method will depend on the specific goals of the analysis, available instrumentation, and the desired level of structural detail. For routine molecular weight confirmation, LC-MS is generally the more efficient approach for this type of molecule.

References

A Comparative Guide to Adamantane-Based Compounds: Cross-Validation of Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The adamantane scaffold, with its rigid and lipophilic cage-like structure, has proven to be a valuable pharmacophore in modern drug discovery. Its unique properties have been leveraged to develop therapeutics across a range of applications, including antiviral, neuroprotective, and antidiabetic agents. This guide provides an objective comparison of the performance of key adamantane-based compounds against relevant alternatives, supported by experimental data and detailed methodologies.

Data Presentation: A Quantitative Comparison

The following tables summarize the in vitro efficacy of adamantane derivatives in three major therapeutic areas: antiviral, neuroprotective, and antidiabetic. The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) values are presented to allow for a direct comparison of potency.

Table 1: Comparative Antiviral Activity of Adamantane Derivatives and Alternatives [1][2][3][4][5][6][7]

Compound ClassCompoundVirus StrainAssay TypeCell LineIC50 / EC50 (µM)
Adamantane-Based AmantadineInfluenza A/H3N2Plaque ReductionMDCK~1.0 - 5.0
RimantadineInfluenza A/H3N2Plaque ReductionMDCK~0.5 - 2.0
MemantineSARS-CoV-2CPE InhibitionVeroE680
AmantadineSARS-CoV-2CPE InhibitionVeroE6116
RimantadineSARS-CoV-2CPE InhibitionVeroE636
3F4 (Aminoadamantane derivative)SARS-CoV-2RT-qPCRVero0.32
3F5 (Aminoadamantane derivative)SARS-CoV-2RT-qPCRVero0.44
Non-Adamantane OseltamivirInfluenza A (various)Neuraminidase Inhibition-Varies by strain
ZanamivirInfluenza A (various)Neuraminidase Inhibition-Varies by strain
RemdesivirSARS-CoV-2-VeroE6Varies

Table 2: Comparative Activity of Adamantane-Based and Non-Adamantane NMDA Receptor Antagonists [8][9][10][11][12]

Compound ClassCompoundReceptor/AssayIC50 / ED50
Adamantane-Based MemantineNMDA ReceptorVaries by subunit composition
AmantadineNMDA ReceptorLower affinity than Memantine
Non-Adamantane KetamineNMDA ReceptorVaries by subunit composition
MK-801 (Dizocilpine)NMDA ReceptorHigh affinity
IfenprodilGluN2B-selective NMDA ReceptorVaries
CPPCompetitive NMDA Receptor AntagonistED50 = 6.4 mg/kg (in vivo)

Table 3: Comparative Activity of Adamantane-Based and Other DPP-4 Inhibitors [13][14][15][16]

Compound ClassCompoundAssay TypeIC50 / Ki (nM)
Adamantane-Based SaxagliptinDPP-4 InhibitionKi = 1.3
VildagliptinDPP-4 Inhibition-
Non-Adamantane SitagliptinDPP-4 Inhibition-
LinagliptinDPP-4 Inhibition-
AlogliptinDPP-4 Inhibition-

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the cross-validation of these results.

Plaque Reduction Assay for Antiviral Activity

This assay is a standard method to determine the ability of a compound to inhibit viral replication.[1][2]

  • Cell Seeding: Plate a confluent monolayer of host cells (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus) in multi-well plates.

  • Virus Infection: Infect the cell monolayers with a standardized amount of virus for a defined adsorption period (e.g., 1 hour).

  • Compound Treatment: After adsorption, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing serial dilutions of the test compound.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).

  • Plaque Visualization: Fix the cells (e.g., with 4% formaldehyde) and stain with a dye (e.g., crystal violet) to visualize the plaques, which appear as clear zones against a stained cell monolayer.

  • Data Analysis: Count the number of plaques in each well. The IC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control (no compound).

Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptor Antagonism

This technique is used to measure the effect of antagonists on NMDA receptor-mediated ion currents.[17][18][19][20][21]

  • Cell Preparation: Use cultured neurons or cells expressing NMDA receptors.

  • Recording Pipette: A glass micropipette filled with an internal solution is brought into contact with the cell membrane to form a high-resistance "gigaohm" seal.

  • Whole-Cell Configuration: The cell membrane under the pipette tip is ruptured by applying gentle suction, allowing electrical access to the entire cell.

  • Voltage Clamp: The cell membrane potential is held at a constant level (e.g., -70 mV).

  • NMDA Receptor Activation: Apply a solution containing NMDA and a co-agonist (e.g., glycine) to elicit an inward current through the NMDA receptors.

  • Antagonist Application: After establishing a stable baseline current, co-apply the adamantane-based antagonist at various concentrations with the NMDA/glycine solution.

  • Data Analysis: Measure the reduction in the peak or steady-state current in the presence of the antagonist. The IC50 value is determined by fitting the dose-response data to a suitable equation.

DPP-4 Enzyme Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of Dipeptidyl Peptidase-4 (DPP-4).[22][23][24][25][26]

  • Reaction Mixture: Prepare a reaction mixture containing a buffer at the optimal pH for the enzyme, the purified DPP-4 enzyme, and the test compound at various concentrations.

  • Pre-incubation: Incubate the enzyme and inhibitor together for a defined period to allow for binding.

  • Initiation of Reaction: Add a fluorogenic or chromogenic substrate for DPP-4 (e.g., Gly-Pro-AMC) to the reaction mixture to start the enzymatic reaction.

  • Monitoring the Reaction: Measure the increase in fluorescence or absorbance over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor). The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the adamantane-based compounds discussed.

M2_Inhibition cluster_virus Influenza A Virus cluster_endosome Host Cell Endosome (Acidic) Viral RNA Viral RNA M2 Proton Channel M2 Proton Channel M2 Proton Channel->Viral RNA Acidification & Uncoating H+ H+ H+->M2 Proton Channel Influx Adamantane Adamantane Adamantane->M2 Proton Channel Blocks

Mechanism of Influenza A M2 proton channel inhibition by adamantanes.

NMDA_Antagonism Glutamate Glutamate NMDA_Receptor NMDA Receptor Ion Channel Glutamate->NMDA_Receptor Glycine Glycine Glycine->NMDA_Receptor Ca2+ Ca2+ NMDA_Receptor:ion->Ca2+ Influx Downstream_Signaling Downstream Signaling (e.g., Synaptic Plasticity) Ca2+->Downstream_Signaling Memantine Memantine Memantine->NMDA_Receptor:ion Blocks

Signaling pathway of NMDA receptor antagonism by memantine.

DPP4_Inhibition_Workflow cluster_incretin Incretin Hormones cluster_pancreas Pancreas GLP-1 GLP-1 Insulin_Secretion ↑ Insulin Secretion GLP-1->Insulin_Secretion Glucagon_Secretion ↓ Glucagon Secretion GLP-1->Glucagon_Secretion DPP-4_Enzyme DPP-4 Enzyme GLP-1->DPP-4_Enzyme Inactivation GIP GIP GIP->DPP-4_Enzyme Inactivation Saxagliptin Saxagliptin Saxagliptin->DPP-4_Enzyme Inhibits

Mechanism of DPP-4 inhibition by saxagliptin.

Experimental_Workflow A Compound Preparation (Serial Dilutions) B Assay Setup (Cells/Enzyme + Compound) A->B C Incubation B->C D Addition of Virus/Substrate C->D E Data Acquisition (e.g., Plaque Count, Fluorescence) D->E F Data Analysis (IC50/EC50 Determination) E->F

A generalized experimental workflow for in vitro compound testing.

References

Benchmarking 3-Hydroxy-1-Adamantaneacetic Acid: A Comparative Analysis Against Known Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the competitive landscape of drug discovery and development, the identification of novel enzyme inhibitors with improved efficacy and specificity is paramount. This guide provides a comprehensive performance benchmark of 3-hydroxy-1-adamantaneacetic acid against established inhibitors of Escherichia coli chorismate mutase-prephenate dehydrogenase, a key enzyme in the shikimate pathway responsible for the biosynthesis of aromatic amino acids. While direct inhibitory data for 3-hydroxy-1-adamantaneacetic acid is not currently available in published literature, its structural analog, 1-adamantaneacetic acid, is a known competitive inhibitor of this enzyme. This analysis, therefore, uses 1-adamantaneacetic acid as a proxy to evaluate the potential of the adamantane scaffold and compares its performance with the natural feedback inhibitor, L-tyrosine.

Performance Summary

The inhibitory effects of 1-adamantaneacetic acid and L-tyrosine on the prephenate dehydrogenase activity of the bifunctional E. coli chorismate mutase-prephenate dehydrogenase are summarized below. It is important to note that a specific inhibition constant (Ki) for 1-adamantaneacetic acid has not been definitively reported in the literature. However, its role as a competitive inhibitor has been established.[1] L-tyrosine is a known feedback inhibitor of the enzyme.[2][3]

InhibitorTarget EnzymeTarget OrganismInhibition TypeInhibition Constant (Ki)
1-Adamantaneacetic Acid Chorismate Mutase-Prephenate DehydrogenaseEscherichia coliCompetitiveNot explicitly reported
L-Tyrosine Chorismate Mutase-Prephenate DehydrogenaseEscherichia coliFeedback InhibitionNot explicitly reported for E. coli

Signaling Pathway and Experimental Workflow

The shikimate pathway is a crucial metabolic route in bacteria, fungi, and plants for the synthesis of aromatic compounds. Chorismate mutase-prephenate dehydrogenase occupies a critical branch point in this pathway, converting chorismate to prephenate and then to 4-hydroxyphenylpyruvate, a precursor for tyrosine biosynthesis. Inhibition of this enzyme disrupts the production of essential aromatic amino acids, making it a target for antimicrobial drug development.

Shikimate_Pathway cluster_inhibition Inhibition Shikimate Shikimate Chorismate Chorismate Shikimate->Chorismate Multiple Steps Prephenate Prephenate Chorismate->Prephenate Chorismate Mutase Anthranilate Anthranilate Chorismate->Anthranilate Anthranilate Synthase Phenylpyruvate Phenylpyruvate Prephenate->Phenylpyruvate Prephenate Dehydratase a4_Hydroxyphenylpyruvate a4_Hydroxyphenylpyruvate Prephenate->a4_Hydroxyphenylpyruvate Prephenate Dehydrogenase L_Phenylalanine L_Phenylalanine Phenylpyruvate->L_Phenylalanine Transaminase L_Tyrosine L_Tyrosine a4_Hydroxyphenylpyruvate->L_Tyrosine Transaminase L_Tryptophan L_Tryptophan Anthranilate->L_Tryptophan Multiple Steps 1_Adamantaneacetic_Acid 1_Adamantaneacetic_Acid Prephenate_Dehydrogenase Prephenate_Dehydrogenase 1_Adamantaneacetic_Acid->Prephenate_Dehydrogenase Competitive Inhibition L_Tyrosine_Inhibitor L-Tyrosine L_Tyrosine_Inhibitor->Prephenate_Dehydrogenase Feedback Inhibition

Shikimate pathway and points of inhibition.

The experimental workflow for assessing the inhibitory potential of compounds against chorismate mutase-prephenate dehydrogenase typically involves the purification of the enzyme followed by kinetic assays in the presence and absence of the inhibitor.

Experimental_Workflow cluster_purification Enzyme Purification cluster_assay Enzyme Inhibition Assay Ecoli_Culture E. coli Culture (Overexpressing TyrA) Cell_Lysis Cell Lysis Ecoli_Culture->Cell_Lysis Centrifugation Centrifugation Cell_Lysis->Centrifugation Affinity_Chromatography Affinity Chromatography Centrifugation->Affinity_Chromatography Purified_Enzyme Purified Enzyme Affinity_Chromatography->Purified_Enzyme Initiate_Reaction Initiate with Enzyme Purified_Enzyme->Initiate_Reaction Reaction_Mixture Prepare Reaction Mixture (Buffer, NAD+, Prephenate) Add_Inhibitor Add Inhibitor (e.g., 1-Adamantaneacetic Acid) Reaction_Mixture->Add_Inhibitor Add_Inhibitor->Initiate_Reaction Spectrophotometry Monitor NADH Formation (Absorbance at 340 nm) Initiate_Reaction->Spectrophotometry Data_Analysis Data Analysis (Calculate Ki/IC50) Spectrophotometry->Data_Analysis

General workflow for enzyme purification and inhibition assay.

Experimental Protocols

Purification of E. coli Chorismate Mutase-Prephenate Dehydrogenase

The bifunctional chorismate mutase-prephenate dehydrogenase can be purified from a regulatory mutant of E. coli K12 or from an overexpressing strain.[4][5] A common method involves the following steps:

  • Cell Growth and Lysis: E. coli cells are cultured to a suitable density, harvested by centrifugation, and resuspended in a lysis buffer. The cells are then disrupted by methods such as sonication.[2]

  • Clarification: The cell lysate is centrifuged to remove cell debris.[2]

  • Affinity Chromatography: The supernatant is subjected to affinity chromatography, for example, using a Sepharose-AMP column, which binds NAD+-dependent dehydrogenases.[5] The enzyme can be eluted with a gradient of NAD+ or by a competitive inhibitor.[1]

  • Further Purification: Additional purification steps, such as ion-exchange chromatography (e.g., DEAE-cellulose) and hydroxyapatite chromatography, can be employed to achieve high purity.[5]

  • Purity Assessment: The purity of the enzyme is assessed by SDS-PAGE, which should show a single band corresponding to the expected molecular weight of the enzyme subunit.[4]

Enzyme Inhibition Assay (Prephenate Dehydrogenase Activity)

The prephenate dehydrogenase activity is typically assayed by monitoring the formation of NADH spectrophotometrically.[2]

  • Reaction Mixture: A reaction mixture is prepared in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0) containing prephenate, NAD+, bovine serum albumin (BSA), and a reducing agent like 2-mercaptoethanol.[2]

  • Inhibitor Addition: The inhibitor (e.g., 1-adamantaneacetic acid or L-tyrosine) is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.

  • Reaction Initiation and Monitoring: The reaction is initiated by the addition of the purified enzyme. The increase in absorbance at 340 nm, corresponding to the formation of NADH, is monitored over time using a spectrophotometer.[2]

  • Data Analysis: The initial reaction velocities are determined from the linear portion of the absorbance versus time plots. The type of inhibition and the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) are determined by analyzing the reaction rates at different substrate and inhibitor concentrations using methods such as Lineweaver-Burk or Dixon plots.

Conclusion

While 3-hydroxy-1-adamantaneacetic acid remains to be directly evaluated, the established inhibitory activity of its close analog, 1-adamantaneacetic acid, against E. coli chorismate mutase-prephenate dehydrogenase suggests that the adamantane scaffold holds promise for the design of novel inhibitors targeting the shikimate pathway. Further experimental investigation is warranted to determine the specific inhibitory potency of 3-hydroxy-1-adamantaneacetic acid and to compare it directly with known inhibitors like L-tyrosine. The detailed protocols provided herein offer a robust framework for conducting such comparative studies, which are essential for advancing the development of new antimicrobial agents.

References

Safety Operating Guide

Prudent Disposal of 2-(3-Hydroxyadamantan-1-yl)acetic Acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Essential Guidance for Researchers, Scientists, and Drug Development Professionals on the Safe and Compliant Disposal of 2-(3-Hydroxyadamantan-1-yl)acetic acid.

The proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. For a specialized compound such as this compound, for which a specific Safety Data Sheet (SDS) may not be readily available, a cautious and informed approach is paramount. In the absence of explicit disposal instructions, this compound should be treated as hazardous waste to ensure the highest level of safety for laboratory personnel and the environment.[1]

Core Disposal Principles

The disposal of this compound must adhere to federal, state, and local regulations.[2] Laboratory personnel should handle all chemical waste, including solids, liquids, and contaminated materials, as hazardous unless confirmed otherwise by a qualified safety officer.[2][3] The overarching principle is that no laboratory work should commence without a clear plan for the disposal of all potential waste streams.[4]

**Step-by-Step Disposal Protocol

  • Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure appropriate PPE is worn, including safety goggles, a lab coat, and chemical-resistant gloves.[1]

  • Waste Segregation: Do not mix this compound waste with other waste streams.[1][5] It should be collected in a dedicated and properly labeled hazardous waste container.[4][5] Mixing hazardous waste with non-hazardous waste will increase the volume and cost of disposal.[2]

  • Container Selection and Labeling:

    • Use a leak-proof container made of a material compatible with the chemical.[2][4] For solid waste, a clearly labeled bag or container is appropriate.[5] For solutions, a container with a secure screw-top cap is necessary.[1]

    • The container must be clearly labeled as "Hazardous Waste."[6] The label should include:

      • The full chemical name: "this compound"[1]

      • The molecular formula.

      • An indication that the hazards are "Unknown" and to "Handle with Caution."[1]

      • The date of waste generation.

      • The name of the generating researcher or laboratory.[1]

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the sealed waste container in a designated SAA within the laboratory, at or near the point of generation.[2][6]

    • The SAA should be an isolated area, and the container should be kept in secondary containment to prevent spills from reaching drains or the floor.[2]

    • Keep the waste container closed at all times except when adding waste.[3][4][6]

  • Disposal of Contaminated Materials:

    • Any labware, such as glassware, pipette tips, and gloves, that comes into contact with this compound must be disposed of as hazardous waste.[1]

    • Contaminated glassware and equipment should be rinsed with a suitable solvent (e.g., acetone or ethanol), and the rinsate collected as hazardous waste.[1] Empty containers that held the chemical should be triple-rinsed, with the rinsate also collected as hazardous waste.[3][4]

  • Arranging for Pickup and Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[6]

    • Provide the EHS office or contractor with all available information about the compound.[1]

    • For adamantane derivatives, incineration by a licensed facility is a common disposal method.[7]

Quantitative Data

Due to the specific nature of this compound, publicly available quantitative data regarding disposal parameters (e.g., concentration limits for sewer disposal) is not available. The precautionary principle dictates treating it as a hazardous substance requiring professional disposal. General hazardous waste accumulation limits are provided in the table below.

ParameterGuidelineSource
Maximum Hazardous Waste in SAA55 gallons[6]
Maximum Acutely Toxic Waste in SAA1 quart (liquid) or 1 kilogram (solid)[6]
Residue in "Empty" ContainerNo more than 1 inch or 3% by weight[4]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start cluster_ppe cluster_waste_type cluster_solid cluster_liquid cluster_storage cluster_disposal cluster_end start Start: Waste Generated (this compound) ppe Wear Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (Pure compound, contaminated solids) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, rinsates) waste_type->liquid_waste Liquid solid_container Place in Labeled Hazardous Waste Container solid_waste->solid_container storage Store in Designated Satellite Accumulation Area solid_container->storage liquid_container Place in Labeled, Leak-Proof Hazardous Waste Container liquid_waste->liquid_container liquid_container->storage disposal Contact EHS for Pickup and Disposal by Certified Vendor storage->disposal end End: Proper Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

References

Comprehensive Safety and Handling Guide for 2-(3-Hydroxyadamantan-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling 2-(3-Hydroxyadamantan-1-yl)acetic acid, including operational and disposal plans.

Chemical Profile:

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure. The following table summarizes the recommended PPE.

PPE CategoryItemSpecificationsRationale
Eye and Face Protection Safety Goggles with Side Shields or Face ShieldANSI Z87.1 compliant. A face shield should be worn over goggles when there is a significant risk of splashing.[6]Protects against splashes and airborne particles that can cause serious eye irritation or damage.[1][3][5]
Hand Protection Chemical-Resistant GlovesNitrile, neoprene, or butyl rubber gloves. Check manufacturer's compatibility chart.[4][6] Thickness >0.11 mm is recommended for similar compounds.[1]Prevents skin contact, which can lead to irritation or absorption of the chemical.[2][4]
Body Protection Laboratory Coat or Chemical-Resistant ApronLong-sleeved, fully buttoned lab coat. A chemical-resistant apron provides additional protection.[4][6]Protects skin and personal clothing from spills and contamination.
Respiratory Protection Particulate Filter Respirator (e.g., N95) or as determined by risk assessmentNIOSH/MSHA approved.[5] Required when dust formation is likely and engineering controls are insufficient.[1]Minimizes inhalation of airborne particles, which may cause respiratory irritation.[5]
Footwear Closed-Toe ShoesMade of a non-porous material.Protects feet from spills and falling objects.[2][7]
Operational Plan: Safe Handling Procedures

Adherence to proper handling procedures is critical for a safe laboratory environment.

1. Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area. A certified laboratory chemical fume hood is required when handling powders or creating solutions to minimize inhalation exposure.[2][4]

  • Eye Wash and Safety Shower: Ensure that a properly functioning eyewash station and safety shower are readily accessible in the immediate work area.[5]

2. Procedural Steps for Handling:

  • Preparation: Before beginning work, ensure all necessary PPE is worn correctly.[8] Clearly label all containers with the chemical name and any known hazards.[8]

  • Dispensing: When transferring the solid compound, use a spatula or other appropriate tool to minimize dust generation. Avoid creating airborne dust.

  • Creating Solutions: When dissolving the compound, slowly add the solid to the solvent to avoid splashing. If diluting an acidic solution, always add the acid to water, never the other way around, to dissipate any heat generated.[2]

  • Storage: Store this compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[9] Store it away from incompatible materials such as bases and strong oxidizing agents.[4]

Disposal Plan

Proper disposal of chemical waste is essential to protect personnel and the environment.

1. Waste Identification and Segregation:

  • All waste containing this compound must be treated as hazardous waste.

  • Segregate waste into distinct, clearly labeled containers based on chemical properties (e.g., solid waste, halogenated organic waste, non-halogenated organic waste).[8]

2. Container and Labeling:

  • Use designated, leak-proof, and compatible hazardous waste containers.[4][8]

  • Label containers with "Hazardous Waste," the full chemical name, and associated hazards.

3. Collection and Disposal:

  • Follow your institution's specific guidelines for hazardous waste disposal.

  • Do not dispose of this chemical down the drain or in regular trash.[1][3] Contaminated materials such as gloves and wipes should also be disposed of as hazardous waste.

Emergency Procedures

Spills:

  • Small Spills: For minor spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area.

  • Large Spills: In the event of a large spill, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.[10]

Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[9] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11]

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(3-Hydroxyadamantan-1-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(3-Hydroxyadamantan-1-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.